molecular formula C42H60N6O11 B15567271 Arylomycin A3

Arylomycin A3

カタログ番号: B15567271
分子量: 825.0 g/mol
InChIキー: QAHUKEDKLUUKAN-GYPJZMARSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Arylomycin A3 is an oligopeptide.

特性

分子式

C42H60N6O11

分子量

825.0 g/mol

IUPAC名

(11S)-14-[[2-[[(2R)-2-[[(2R)-2-[dodecanoyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid

InChI

InChI=1S/C42H60N6O11/c1-6-7-8-9-10-11-12-13-14-15-35(52)47(4)32(24-49)40(56)44-25(2)38(54)43-23-36(53)48(5)37-28-17-19-34(51)30(22-28)29-20-27(16-18-33(29)50)21-31(42(58)59)46-39(55)26(3)45-41(37)57/h16-20,22,25-26,31-32,37,49-51H,6-15,21,23-24H2,1-5H3,(H,43,54)(H,44,56)(H,45,57)(H,46,55)(H,58,59)/t25-,26+,31?,32-,37?/m1/s1

InChIキー

QAHUKEDKLUUKAN-GYPJZMARSA-N

製品の起源

United States

Foundational & Exploratory

Arylomycin A3: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Arylomycin A3, a member of the novel class of biaryl-bridged lipopeptide antibiotics. Arylomycins are produced by Streptomyces sp. and exhibit potent antibacterial activity through the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion. This document details the producing microorganism, fermentation and isolation procedures, and the analytical methods used for characterization, serving as a valuable resource for researchers in natural product discovery and antibiotic development.

Discovery of Arylomycins from Streptomyces sp. Tü 6075

Arylomycins were first discovered in the early 2000s from the fermentation broth of Streptomyces sp. strain Tü 6075.[1][2] The initial screening utilized High-Performance Liquid Chromatography (HPLC) with diode-array detection and electrospray-mass spectrometry to identify novel secondary metabolites.[1] This led to the identification of two series of related compounds: the colorless Arylomycins A and the yellow Arylomycins B.[1]

This compound is a component of the Arylomycin A series. The producing organism, Streptomyces sp. Tü 6075, was isolated from a soil sample. The discovery of arylomycins highlighted a new class of antibiotics with a unique chemical scaffold and a novel mechanism of action, making them a subject of significant interest for further investigation and development.

Experimental Protocols

The following sections provide a generalized overview of the experimental procedures for the fermentation of Streptomyces sp. Tü 6075 and the subsequent isolation and purification of this compound. These protocols are based on standard methodologies for natural product isolation from actinomycetes and information derived from the abstracts of primary literature. For precise and detailed experimental parameters, it is recommended to consult the full text of the cited publications.

Fermentation of Streptomyces sp. Tü 6075

The production of this compound is achieved through submerged fermentation of Streptomyces sp. Tü 6075. The general workflow for this process is outlined below.

G Fermentation Workflow for this compound Production cluster_0 Upstream Processing cluster_1 Downstream Processing A Streptomyces sp. Tü 6075 (Spore Stock) B Seed Culture Preparation (e.g., in shake flasks) A->B Inoculation C Production Fermentation (Bioreactor) B->C Inoculation D Harvesting (Centrifugation/Filtration) C->D E Separation of Mycelium and Supernatant D->E

Caption: Fermentation workflow for this compound production.

Methodology:

  • Strain Maintenance and Inoculum Preparation: A pure culture of Streptomyces sp. Tü 6075 is maintained on a suitable agar (B569324) medium. A seed culture is prepared by inoculating a loopful of spores or mycelia into a liquid medium and incubating with shaking to obtain a dense culture.

  • Production Fermentation: The seed culture is used to inoculate a larger production-scale fermenter containing a nutrient-rich medium. The fermentation is carried out under controlled conditions of temperature, pH, aeration, and agitation to maximize the production of arylomycins.

  • Harvesting: After an optimal fermentation period, the culture broth is harvested. The biomass (mycelium) and the culture filtrate (supernatant) are separated by centrifugation or filtration, as arylomycins are found in both the mycelium and the culture filtrate.[1]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques.

G Isolation and Purification of this compound cluster_0 Extraction cluster_1 Purification A Fermentation Broth (Mycelium & Supernatant) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Initial Chromatographic Separation (e.g., Column Chromatography) C->D E Fractionation D->E F Preparative HPLC E->F Arylomycin A-containing fractions G Pure this compound F->G

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The separated mycelium and supernatant are extracted with a suitable organic solvent, such as ethyl acetate, to recover the arylomycins. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to an initial chromatographic step, such as column chromatography on silica (B1680970) gel or a polymeric resin, to separate the components based on polarity.

  • Fractionation: The column is eluted with a solvent gradient, and fractions are collected. Each fraction is analyzed by analytical HPLC to identify those containing the Arylomycin A series.

  • Preparative HPLC: The fractions containing this compound are pooled and further purified by preparative reverse-phase HPLC. This step is crucial for separating the individual Arylomycin A congeners to obtain pure this compound.

Characterization of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key analytical techniques and the type of data obtained for the structural characterization of the Arylomycin A series. Specific data for this compound would be found in the primary literature.

TechniqueInformation Obtained
Mass Spectrometry (ESI-MS) Molecular weight determination and elemental composition.
NMR Spectroscopy (¹H, ¹³C) Detailed structural information, including the connectivity of atoms and stereochemistry.
Edman Sequencing Amino acid sequence of the peptide backbone.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[2] SPase is a crucial enzyme in the bacterial protein secretion pathway, responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane. The inhibition of SPase leads to the accumulation of unprocessed pre-proteins in the membrane, disrupting cellular function and ultimately leading to bacterial cell death.

G Mechanism of Action of this compound cluster_0 Normal Protein Secretion cluster_1 Inhibition by this compound A Pre-protein with Signal Peptide B Translocation across Cytoplasmic Membrane A->B C Signal Peptidase (SPase) B->C D Cleavage of Signal Peptide C->D H Accumulation of Unprocessed Pre-proteins C->H leads to E Mature Protein D->E F This compound G Inhibition of SPase F->G G->C blocks I Cell Death H->I

Caption: this compound inhibits type I signal peptidase, disrupting protein secretion.

Quantitative Data Summary

The following table summarizes the classes of arylomycins discovered from Streptomyces sp. Tü 6075.

Arylomycin SeriesKey Structural FeatureAppearance
Arylomycin A Unmodified coreColorless
Arylomycin B Nitrated tyrosineYellow

Conclusion

The discovery of this compound from Streptomyces sp. Tü 6075 has provided a novel class of antibiotics with a unique chemical structure and a promising mechanism of action. This technical guide has outlined the key aspects of its discovery, the methodologies for its production and isolation, and its mode of antibacterial activity. Further research into the optimization of the fermentation and purification processes, as well as the chemical modification of the arylomycin scaffold, holds significant potential for the development of new therapeutic agents to combat bacterial infections.

References

Arylomycin A3 mechanism of action on signal peptidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Arylomycin A3 on Bacterial Type I Signal Peptidase

Audience: Researchers, scientists, and drug development professionals.

Abstract

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antibacterial agents that act on unexploited cellular targets. The arylomycins, a class of natural lipopeptide antibiotics, represent a promising scaffold for such development. Their primary target is the bacterial type I signal peptidase (SPase), an essential and highly conserved membrane-bound serine protease. This enzyme plays a critical role in the general secretory pathway, cleaving N-terminal signal peptides from thousands of proteins destined for locations outside the cytoplasm. Inhibition of SPase disrupts protein secretion, leading to cell death. This technical guide provides a comprehensive overview of the mechanism of action of arylomycins on SPase, detailing the molecular interactions, cellular consequences, quantitative activity, and key experimental protocols used in its study.

Introduction: A Novel Target for a New Generation of Antibiotics

Bacterial type I signal peptidase (SPase) is an attractive target for novel antibiotics because it is essential for the viability of a broad range of bacteria, is conserved across many species, and is located in the outer leaflet of the cytoplasmic membrane, making it relatively accessible.[1] SPase functions as a serine-lysine dyad protease to remove signal peptides from preproteins after they are translocated across the cytoplasmic membrane.[2][3][4] This cleavage is the final step in the general secretory (Sec) pathway, which is crucial for the proper localization and function of numerous proteins involved in cell wall maintenance, nutrient acquisition, and virulence.

The arylomycins are a class of natural products that have been identified as potent inhibitors of SPase.[1][5][6] These molecules consist of a conserved C-terminal tripeptide macrocycle linked to an N-terminal lipopeptide tail.[3][7] While initial studies showed a narrow spectrum of activity, further research revealed that natural resistance in many key pathogens is due to a single amino acid polymorphism in the SPase target itself.[2][8] This finding has revitalized interest in the arylomycin scaffold, leading to the development of optimized synthetic analogs with potent, broad-spectrum activity against multidrug-resistant Gram-negative bacteria.[9][10]

Core Mechanism of Action

Binding and Inhibition of Signal Peptidase

The antibacterial activity of arylomycins stems from their direct binding to and inhibition of SPase.[1][8] Crystallographic studies of arylomycin A2 and other derivatives in complex with E. coli SPase have provided detailed insights into the inhibitory mechanism.[2][3][8]

The arylomycin molecule binds in the active site of SPase in an extended β-sheet conformation, mimicking the binding of a natural preprotein substrate.[2] Key interactions include:

  • Active Site Engagement: The C-terminal macrocycle of the arylomycin binds within a deep, hydrophobic cleft of the enzyme.[2]

  • Catalytic Dyad Interaction: A critical salt bridge is formed between the C-terminal carboxylate group of the arylomycin and the catalytic dyad residues, specifically the nucleophilic serine (Ser90 in E. coli) and the general base lysine (B10760008) (Lys145 in E. coli).[2][3] This interaction directly blocks the catalytic machinery of the enzyme.

  • Substrate-Binding Groove: The lipopeptide tail occupies the substrate-binding groove, making multiple hydrogen bonds and hydrophobic interactions with the enzyme.[3]

This high-affinity binding effectively prevents the recognition and cleavage of natural preprotein substrates, thereby inhibiting the function of the entire protein secretion pathway.

G cluster_SPase Type I Signal Peptidase (SPase) cluster_Arylomycin Arylomycin ActiveSite Active Site Cleft CatalyticDyad Ser-Lys Catalytic Dyad SubstrateBindingGroove Substrate Binding Groove Macrocycle C-Terminal Macrocycle Macrocycle->ActiveSite Binds in cleft Carboxylate Terminal Carboxylate Macrocycle->Carboxylate Lipopeptide N-Terminal Lipopeptide Tail Macrocycle->Lipopeptide Carboxylate->CatalyticDyad Forms salt bridge (INHIBITION) Lipopeptide->SubstrateBindingGroove Occupies groove

Caption: Arylomycin binding to the SPase active site.
Cellular Consequences of SPase Inhibition

The inhibition of SPase by arylomycins creates a bottleneck in the protein secretion pathway, leading to a cascade of detrimental cellular events.[1][6] The primary consequence is the accumulation of unprocessed preproteins in the cytoplasmic membrane.[1] This accumulation results in:

  • Protein Mislocalization: Mature proteins fail to reach their intended destinations in the periplasm, outer membrane, or extracellular space.[1][5]

  • Disruption of Essential Pathways: The mislocalization of key proteins disrupts vital cellular functions, such as cell wall biosynthesis, nutrient uptake, and environmental sensing.

  • Secretion Stress: The cell experiences a state of "secretion stress," which can trigger various downstream responses.

  • Bacteriostatic/Bactericidal Effects: Depending on the bacterial species and growth conditions, the disruption of protein secretion can be either bacteriostatic (inhibiting growth) or bactericidal (causing cell death).[1] For example, the effects on E. coli and S. aureus are profoundly different, suggesting distinct roles for secretion in the viability of these organisms.[1][5]

It has been demonstrated that the antibiotic activity of arylomycins is a direct result of this insufficient flux of proteins through the secretion pathway, and not due to non-specific membrane depolarization or the physical blocking of secretion channels.[1]

G Arylomycin Arylomycin SPase Signal Peptidase (SPase) Arylomycin->SPase Inhibits Accumulation Accumulation of Unprocessed Preproteins in Membrane SPase->Accumulation Leads to Preproteins Preproteins with Signal Peptides Preproteins->SPase Normal Cleavage Mislocalization Protein Mislocalization Accumulation->Mislocalization Disruption Disruption of Essential Cellular Pathways (e.g., Cell Wall Synthesis) Mislocalization->Disruption CellDeath Bacteriostasis or Cell Death Disruption->CellDeath

Caption: Cellular consequences of SPase inhibition by arylomycin.

Quantitative Analysis of Arylomycin Activity

In Vitro Antibacterial Activity

The antibacterial potency of arylomycins is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The activity of arylomycins is highly dependent on the specific derivative and the presence or absence of natural resistance mutations in the target SPase.

Table 1: Minimum Inhibitory Concentrations (MICs in µg/mL) of Arylomycin Derivatives Against Sensitive and Resistant Bacterial Strains

Compound S. epidermidis (Naturally Sensitive) S. aureus (Sensitive Mutant) S. aureus (Resistant Wild-Type) E. coli (Sensitive Mutant) E. coli (Resistant Wild-Type) Reference
Arylomycin A₂ 1.0 - >128 - >128 [8]
Arylomycin C₁₆ 0.25 0.5 128 4 >128 [2][8]

| Derivative 1 (Altered Tail) | 32 | 64 | >128 | >128 | >128 |[2] |

Note: "Sensitive Mutant" strains have been genetically modified to remove the resistance-conferring proline residue from SPase.[1][2]

Binding Affinity to Signal Peptidase

The mechanism of resistance and the effect of mutations can be quantified by measuring the equilibrium dissociation constant (K_D) of the arylomycin-SPase complex. A lower K_D value indicates tighter binding. Studies have shown that the natural resistance of S. aureus and E. coli is due to a proline residue in SPase that significantly weakens arylomycin binding.

Table 2: Equilibrium Binding Affinities (K_D in nM) of Arylomycin C₁₆ for Sensitive and Resistant SPase Variants

SPase Variant Organism K_D (nM) Fold Change in Affinity Reference
Sensitive (Ser-variant) E. coli 130 ± 53 - [8]
Resistant (Pro-variant) E. coli 1283 ± 278 ~10-fold weaker [8]
Sensitive (Ser-variant) S. aureus 130 ± 53 - [8]

| Resistant (Pro-variant) | S. aureus | 1283 ± 278 | ~10-fold weaker |[8] |

Data represent the average of multiple experiments. The sensitive variants are engineered mutants that mimic naturally sensitive SPases.

Mechanisms of Resistance

Natural Resistance via SPase Mutation

The primary mechanism of natural resistance to arylomycins in many important pathogens, including S. aureus and E. coli, is the presence of a proline residue at a key position in the SPase active site (e.g., Pro84 in E. coli).[1][8] In contrast, naturally sensitive organisms like S. epidermidis typically have a serine at the analogous position.[8][11] Structural analysis reveals that the rigid cyclic side chain of proline prevents a key hydrogen bond from forming between the antibiotic and the enzyme's backbone, thereby reducing the binding affinity by approximately an order of magnitude, as shown in Table 2.[8] This weaker binding is sufficient to render the antibiotic ineffective at clinically relevant concentrations.[8]

Other resistance mechanisms have been identified, particularly in S. aureus, such as the derepression of the ayr operon, which can confer high-level resistance to certain arylomycin derivatives like G0775.[12][13][14]

Experimental Methodologies

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the in vitro potency of an antibiotic against a specific bacterial strain.

  • Preparation: Prepare a two-fold serial dilution of the arylomycin compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a final concentration of ~5 x 10⁵ CFU/mL in MHB. Add the bacterial suspension to each well of the plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

Time-Kill Assays

This assay determines whether an antibiotic is bactericidal or bacteriostatic and the rate at which it kills bacteria.

  • Culture Preparation: Grow bacteria to a specific optical density (e.g., OD₆₀₀ of 0.05) in 3 mL of MHB in culture tubes.[1]

  • Antibiotic Addition: Add the arylomycin derivative at concentrations corresponding to multiples of its predetermined MIC (e.g., 2x MIC, 8x MIC). Include a vehicle-only control.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 18 hours), remove an aliquot from each tube.

  • Quantification: Perform serial dilutions of the aliquots in phosphate-buffered saline (PBS) and plate them onto Mueller-Hinton Agar (MHA).

  • Analysis: After 24 hours of incubation, count the colonies to determine the number of viable CFU/mL at each time point. A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal.[6]

SPase Binding Affinity Assay (General Protocol)

While specific methods like isothermal titration calorimetry or surface plasmon resonance are standard, the search results point towards equilibrium binding affinity measurements. A general protocol based on fluorescence polarization could be as follows:

  • Reagent Preparation: Synthesize or procure a fluorescently labeled arylomycin analog. Purify the soluble catalytic domain of the SPase variant of interest (e.g., wild-type or mutant).

  • Assay Setup: In a microplate, add a fixed, low concentration of the fluorescently labeled arylomycin to a series of wells containing increasing concentrations of the purified SPase protein in an appropriate buffer.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., incubate for 30 minutes at room temperature).

  • Measurement: Measure the fluorescence polarization (FP) in each well using a plate reader. As more SPase binds to the fluorescent arylomycin, the complex tumbles more slowly in solution, increasing the FP signal.

  • Data Analysis: Plot the change in FP against the concentration of SPase. Fit the resulting binding curve to a suitable equation (e.g., one-site binding model) to calculate the dissociation constant (K_D).

G start Start: Arylomycin Derivative mic Determine MIC (Broth Microdilution) start->mic Test against bacterial strains time_kill Perform Time-Kill Assay start->time_kill binding Measure Binding Affinity (KD) to SPase start->binding Test against purified SPase variants mic->time_kill Use MIC value to set concentrations potency Result: In Vitro Potency mic->potency dynamic Result: Bactericidal vs. Bacteriostatic Activity time_kill->dynamic target_int Result: Target Interaction Strength binding->target_int

References

The Primary Cellular Target of Arylomycin A3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. The arylomycin family of natural products has garnered considerable interest as a promising class of antibiotics. This technical guide provides a comprehensive overview of the primary cellular target of Arylomycin A3, bacterial type I signal peptidase (SPase). It delves into the molecular mechanism of inhibition, the basis of bacterial resistance, and the structure-activity relationships that guide the development of next-generation arylomycin analogs. Detailed experimental protocols for key assays and quantitative data on the interaction between arylomycins and their target are presented to facilitate further research and drug development efforts in this area.

Introduction

Arylomycins are a class of cyclic lipopeptide antibiotics that exhibit activity against a range of bacteria.[1] Their unique mechanism of action, which is distinct from currently approved antibiotics, makes them attractive candidates for combating antibiotic resistance.[2][3] The primary cellular target of the arylomycin class of antibiotics, including this compound, is the essential bacterial enzyme, type I signal peptidase (SPase).[1][4]

SPase plays a crucial role in the general secretory (Sec) pathway of bacteria, where it is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2][5] This cleavage event is vital for the proper folding, maturation, and localization of a multitude of extracytoplasmic proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence.[5] Inhibition of SPase leads to the accumulation of unprocessed preproteins in the cell membrane, disrupting cellular integrity and ultimately leading to bacterial cell death.[2]

The Primary Cellular Target: Type I Signal Peptidase (SPase)

Bacterial type I signal peptidase, also known as leader peptidase (LepB in Escherichia coli), is a membrane-bound serine protease.[6][7] It is highly conserved across a broad range of bacterial species, making it an attractive target for broad-spectrum antibiotic development.[1] The catalytic site of SPase is located on the periplasmic side of the cytoplasmic membrane, making it accessible to extracellular inhibitors.[6]

Mechanism of SPase Inhibition by Arylomycins

Arylomycins act as competitive inhibitors of SPase.[8] They bind to the active site of the enzyme, mimicking the natural substrate.[9] The macrocyclic core of the arylomycin molecule occupies the substrate-binding groove of SPase, with the C-terminal carboxylate forming critical interactions with the catalytic serine and lysine (B10760008) residues of the enzyme.[8] This binding prevents the proper processing of preproteins, leading to the downstream effects that inhibit bacterial growth.[2]

Quantitative Data: Arylomycin Activity and Binding Affinity

The interaction between arylomycins and SPase, as well as their antibacterial activity, has been quantified through various in vitro assays. The following tables summarize key quantitative data for different arylomycin analogs.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycins against various bacterial strains.

Arylomycin AnalogBacterial StrainMIC (µg/mL)Reference(s)
Arylomycin A2Staphylococcus epidermidis1.0[10]
Arylomycin C16Staphylococcus epidermidis0.25[10]
Arylomycin C16Streptococcus pneumoniae-[10]
Arylomycin C16Staphylococcus aureus (most strains)16 - 32[3]
Arylomycin C16Staphylococcus aureus (resistant strains)>128[3]
Arylomycin M131Staphylococcus aureus (sensitive strains)1 - 4[3]
Arylomycin M131Staphylococcus aureus (resistant strains)>32[3]
G0775Escherichia coli (MDR clinical isolates)≤0.25[5]
G0775Klebsiella pneumoniae (MDR clinical isolates)≤0.25[5]
G0775Acinetobacter baumannii (MDR strains)≤4[5]
G0775Pseudomonas aeruginosa (MDR strains)≤16[5]
Arylomycin DP2Escherichia coli UTI892[11]

Table 2: Binding Affinity and Inhibition Constants of Arylomycins for SPase.

Arylomycin AnalogSPase SourceParameterValueReference(s)
Arylomycin A2E. coliKd0.94 µM[2]
G0775E. coli LepBKI0.44 nM[12]
G0775E. coli LepBkinact0.0007 s-1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of arylomycins with SPase.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (prepared to 0.5 McFarland standard)

  • Arylomycin stock solution

  • Sterile diluent (e.g., DMSO or water, depending on arylomycin solubility)

Procedure:

  • Prepare a serial two-fold dilution of the arylomycin compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum suspension in CAMHB equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of the arylomycin that completely inhibits visible bacterial growth.

Purification of Recombinant Type I Signal Peptidase (SPase)

This protocol describes the general steps for purifying a recombinant, soluble fragment of bacterial SPase.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid encoding a tagged (e.g., His-tagged) SPase construct.

  • Luria-Bertani (LB) medium with appropriate antibiotic selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, with protease inhibitors).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (lysis buffer with a low concentration of imidazole, e.g., 20 mM).

  • Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Dialysis buffer.

  • Sonication or other cell lysis equipment.

  • Centrifuge.

Procedure:

  • Grow the transformed E. coli culture in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to incubate for 3-4 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the tagged SPase with elution buffer.

  • Collect the fractions containing the purified protein and dialyze against a suitable storage buffer.

  • Confirm the purity of the protein by SDS-PAGE.

SPase Activity Assay

This is a general fluorescence-based assay to measure SPase inhibition.

Materials:

  • Purified recombinant SPase.

  • Fluorogenic SPase substrate (e.g., a peptide with a fluorophore and a quencher that are separated upon cleavage).

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl).

  • Arylomycin compound.

  • 96-well black microtiter plates.

  • Fluorescence plate reader.

Procedure:

  • In the wells of a 96-well plate, add the purified SPase and the arylomycin compound at various concentrations.

  • Incubate the enzyme and inhibitor for a pre-determined time at room temperature to allow for binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Calculate the percent inhibition for each arylomycin concentration relative to a control reaction without the inhibitor.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: The Bacterial General Secretory (Sec) Pathway

Sec_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation SecB SecB Preprotein->SecB Binding SecA SecA SecYEG SecYEG SecA->SecYEG Translocation SecB->SecA Targeting SPase SPase (LepB) SecYEG->SPase Preprotein emerges Mature_Protein Mature_Protein SPase->Mature_Protein Cleavage Signal_Peptide Signal_Peptide SPase->Signal_Peptide Arylomycin_A3 This compound Arylomycin_A3->SPase Inhibition

Caption: this compound inhibits the bacterial Sec pathway by targeting SPase.

Experimental Workflow: Identification of Arylomycin Resistance Mutations

Resistance_Workflow Start Start: Sensitive Bacterial Strain Culture Culture bacteria in the presence of sub-lethal concentrations of Arylomycin Start->Culture Selection Plate on agar (B569324) containing lethal concentrations of Arylomycin Culture->Selection Isolate Isolate resistant colonies Selection->Isolate gDNA_Extraction Genomic DNA extraction Isolate->gDNA_Extraction Sequencing Whole-genome sequencing gDNA_Extraction->Sequencing Analysis Sequence analysis to identify mutations in the spsB gene Sequencing->Analysis Confirmation Confirmation of resistance phenotype and genotype Analysis->Confirmation End End: Identified Resistance Mutation Confirmation->End

Caption: Workflow for identifying arylomycin resistance mutations in bacteria.

Logical Relationship: Arylomycin Structure-Activity Relationship (SAR)

SAR_Relationship cluster_Arylomycin_Core Arylomycin Scaffold cluster_Activity Biological Activity Macrocycle Core Macrocycle Binding_Affinity SPase Binding Affinity Macrocycle->Binding_Affinity Affects active site binding Lipid_Tail Lipid_Tail Lipid_Tail->Binding_Affinity Impacts interaction with resistance-conferring residues Modification Chemical Modification Modification->Macrocycle Substitute functional groups Modification->Lipid_Tail Alter length/branching Antibacterial_Activity Antibacterial Activity Binding_Affinity->Antibacterial_Activity Directly correlates Spectrum Spectrum of Activity Antibacterial_Activity->Spectrum Determines

References

Arylomycin A3: A Technical Whitepaper on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Arylomycins, a class of natural product antibiotics, represent a promising avenue for the development of novel therapeutics due to their unique mechanism of action. This document provides an in-depth technical overview of the antibacterial spectrum of Arylomycin A3, a member of the arylomycin family. While much of the publicly available data pertains to the closely related analogs Arylomycin A2 and the synthetic Arylomycin C16, these compounds share the same core structure and mechanism of action, with minor variations in their lipophilic tails. The data presented herein, primarily from studies on these analogs, is considered representative of this compound's activity profile. Arylomycins exert their antibacterial effect by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion.[1][2] The antibacterial spectrum is largely dictated by the presence or absence of a specific proline residue in the bacterial SPase.

Antibacterial Spectrum of Activity

The in vitro activity of arylomycins is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for arylomycin analogs against a range of bacterial species.

Gram-Positive Bacteria
Bacterial SpeciesStrainSPase GenotypeMIC (µg/mL) of Arylomycin C16
Staphylococcus epidermidisWild TypeSensitive (lacks resistance-conferring Pro)0.25[1]
Staphylococcus aureusWild TypeResistant (contains resistance-conferring Pro)>128
Staphylococcus aureusMutantSensitized (Pro residue removed)2
Streptococcus pneumoniaeWild TypeSensitiveData not available for C16, but generally susceptible
Streptococcus pyogenesWild TypeSensitive2
Corynebacterium glutamicumWild TypeSensitive2[1]
Gram-Negative Bacteria
Bacterial SpeciesStrainSPase GenotypeMIC (µg/mL) of Arylomycin C16
Escherichia coliWild TypeResistant (contains resistance-conferring Pro)>128
Escherichia coliMutantSensitized (Pro residue removed)4
Pseudomonas aeruginosaWild TypeResistant (contains resistance-conferring Pro)>128
Pseudomonas aeruginosaMutantSensitized (Pro residue removed)16

Note: The antibacterial spectrum of arylomycins is primarily determined by the amino acid sequence of the target enzyme, type I signal peptidase (SPase).[1] Bacteria possessing an SPase with a specific proline residue at a key position exhibit natural resistance to arylomycins.[1] Strains lacking this proline, either naturally or through genetic modification, are generally susceptible. The data for Arylomycin C16 is presented as it is the most extensively studied analog and is structurally very similar to this compound, differing mainly in the length of the lipid tail.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins target and inhibit bacterial type I signal peptidase (SPase), a crucial enzyme in the protein secretion pathway.[1][2] SPase is a membrane-bound serine protease responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cytoplasmic membrane.[3][4][5] This cleavage is essential for the proper folding and function of a multitude of secreted proteins, including virulence factors.

By binding to SPase, arylomycins block its catalytic activity. This leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting membrane integrity and ultimately leading to bacterial cell death.

G This compound Mechanism of Action cluster_membrane Cytoplasmic Membrane Sec_translocon Sec Translocon SPase Type I Signal Peptidase (SPase) Sec_translocon->SPase Pre-protein processing Mature_protein Mature Secreted Protein SPase->Mature_protein Cleavage of signal peptide Accumulation Accumulation of unprocessed pre-proteins in membrane SPase->Accumulation Preprotein_cytoplasm Pre-protein (in cytoplasm) Preprotein_cytoplasm->Sec_translocon Translocation Arylomycin This compound Arylomycin->SPase Inhibition Cell_death Cell Death Accumulation->Cell_death

This compound inhibits Type I Signal Peptidase, halting protein secretion.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown on an appropriate agar (B569324) medium.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious aerobic bacteria.
  • This compound Stock Solution: A stock solution of this compound of known concentration, dissolved in a suitable solvent (e.g., DMSO).
  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom microtiter plates.

2. Inoculum Preparation:

  • Select several well-isolated colonies of the test bacterium from the agar plate.
  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the wells of the microtiter plate. This creates a range of antibiotic concentrations.
  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) should be included on each plate.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.
  • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of this compound at which there is no visible growth.

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start -> prep_materials; prep_materials -> prep_inoculum; prep_inoculum -> dilute_inoculum; prep_materials -> serial_dilution; dilute_inoculum -> inoculate_plate; serial_dilution -> inoculate_plate; inoculate_plate -> incubate; incubate -> read_results; read_results -> end; }

Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound and its analogs demonstrate a targeted antibacterial spectrum, with potent activity against susceptible bacterial strains that lack the natural resistance mechanism in their type I signal peptidase. The well-defined mechanism of action and the potential to overcome resistance through chemical modification make the arylomycin scaffold a compelling candidate for further drug development. The standardized protocols outlined in this document provide a framework for the continued evaluation and characterization of this promising class of antibiotics.

References

Arylomycin A3 and its Inhibition of Bacterial Type I Signal Peptidase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antibiotics with unique mechanisms of action. Arylomycins, a class of cyclic lipopeptides, represent a promising new frontier in antibacterial therapy. Their primary target is the bacterial type I signal peptidase (SPase I), an essential enzyme responsible for the cleavage of signal peptides from proteins translocated across the cytoplasmic membrane. This guide provides an in-depth technical overview of the inhibition of bacterial type I signal peptidase by Arylomycin A3 and its derivatives. It consolidates quantitative data on their inhibitory activity, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Bacterial Type I Signal Peptidase

Bacterial type I signal peptidases (SPase I), also known as leader peptidases, are essential membrane-anchored serine proteases.[1] They play a crucial role in the protein secretion pathway by cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2] This cleavage event is vital for the proper folding and function of a multitude of extracytoplasmic proteins, including those involved in nutrient acquisition, cell wall maintenance, and virulence. Unlike typical serine proteases that utilize a Ser-His-Asp catalytic triad, bacterial SPase I employs a unique Ser-Lys catalytic dyad.[2] The essential nature and conserved active site of SPase I make it an attractive target for the development of novel antibiotics.[1]

Arylomycins: A Novel Class of SPase I Inhibitors

Arylomycins are a class of natural product antibiotics that have been shown to specifically inhibit bacterial type I signal peptidase.[3] this compound is a prominent member of this class. The core structure of arylomycins consists of a macrocyclic peptide scaffold linked to a lipid tail, which is crucial for its interaction with the membrane-bound SPase I.[4] By binding to the active site of SPase I, arylomycins prevent the cleavage of signal peptides, leading to an accumulation of unprocessed preproteins in the cell membrane.[3] This disruption of the protein secretion pathway ultimately results in bacterial cell death.[5]

Quantitative Data: Inhibitory Activity of Arylomycins

The inhibitory potency of this compound and its derivatives has been evaluated against various bacterial strains and purified SPase I. The data is presented in the following tables for clear comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of Arylomycin Derivatives against various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Arylomycin A-C16Staphylococcus aureus NCTC 8325 (Resistant)>128[6]
Arylomycin A-C16S. aureus PAS8001 (Sensitive Mutant)16[7]
Arylomycin A-C16Escherichia coli MG1655 (Resistant)>64[6]
Arylomycin A-C16E. coli PAS0260 (Sensitive Mutant)32[7]
Arylomycin M131S. aureus (Sensitive Isolates)1 - 4[6]
Arylomycin M131S. aureus (Resistant Isolates)>32[6]
G0775E. coli (MDR clinical isolates)≤0.25[1]
G0775Klebsiella pneumoniae (MDR clinical isolates)≤0.25[1]
G0775Acinetobacter baumannii (MDR strains)≤4[1]
G0775Pseudomonas aeruginosa (MDR strains)≤16[1]

Table 2: In Vitro Inhibition of Type I Signal Peptidase by Arylomycin Derivatives

CompoundEnzyme SourceInhibition ParameterValueReference
Arylomycin A2E. coli SPase I Δ2-75IC501 ± 0.2 µM[2]
Arylomycin C16S. aureus SPase (Wild Type)KD1283 ± 278 nM[8]
Arylomycin C16S. aureus SPase (P29S Mutant)KD130 ± 53 nM[8]
Arylomycin DNot SpecifiedKiNot Specified[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of SPase I by arylomycins.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the arylomycin derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

Checkerboard Synergy Assay

This assay is used to assess the interaction between two antimicrobial agents (e.g., an arylomycin and another antibiotic).

Protocol:

  • Plate Setup: In a 96-well microtiter plate, serially dilute one antibiotic (Agent A) horizontally and the second antibiotic (Agent B) vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

In Vitro Signal Peptidase Inhibition Assay (FRET-based)

This assay measures the direct inhibition of purified SPase I activity using a fluorescently labeled substrate.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified bacterial type I signal peptidase in an appropriate assay buffer.

    • Prepare serial dilutions of the arylomycin inhibitor.

    • Prepare a solution of a FRET-labeled peptide substrate. This substrate contains a fluorophore and a quencher, which are separated upon cleavage by SPase I, resulting in an increase in fluorescence.

  • Assay Procedure:

    • In a microplate, add the purified SPase I enzyme to wells containing the different concentrations of the arylomycin inhibitor.

    • Incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition). The Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[9]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the inhibition of SPase I by this compound.

Signaling Pathway: Inhibition of Protein Secretion

G cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecA SecA ATPase Preprotein->SecA SecYEG SecYEG Translocon SecA->SecYEG Translocation SPase Type I Signal Peptidase (SPase I) SecYEG->SPase Preprotein emerges MatureProtein Mature Protein SPase->MatureProtein Cleavage SignalPeptide Signal Peptide SPase->SignalPeptide Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Inhibition of bacterial protein secretion by this compound.

Experimental Workflow: MIC Determination

G start Start prep_antibiotic Prepare Serial Dilutions of Arylomycin start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship: Molecular Basis of Arylomycin Resistance

G cluster_sensitive Sensitive SPase cluster_resistant Resistant SPase SPase_S SPase Active Site (e.g., Serine at key position) Binding_S High Affinity Binding SPase_S->Binding_S Mutation Point Mutation (e.g., Ser -> Pro) SPase_S->Mutation Arylomycin_S Arylomycin Arylomycin_S->SPase_S Binds Inhibition_S Effective Inhibition Binding_S->Inhibition_S SPase_R SPase Active Site (e.g., Proline at key position) Binding_R Reduced Affinity Binding SPase_R->Binding_R Arylomycin_R Arylomycin Arylomycin_R->SPase_R Binds weakly Inhibition_R Ineffective Inhibition Binding_R->Inhibition_R Mutation->SPase_R

Caption: Molecular basis of Arylomycin resistance in SPase.

Conclusion

This compound and its derivatives represent a compelling class of antibiotics with a novel mechanism of action targeting the essential bacterial type I signal peptidase. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. The visualizations offer a clear understanding of the molecular pathways and experimental workflows involved in the study of these compounds. Further research and development of optimized arylomycin analogs, such as G0775, hold the potential to address the urgent need for new treatments against multidrug-resistant bacterial infections.[10]

References

Arylomycin A3 and Its Derivatives: A New Frontier in Gram-Negative Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. With a dwindling pipeline of new antibiotics, there is an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms. The arylomycin class of natural products, initially showing limited promise, has been revitalized through synthetic chemistry, leading to the development of potent Gram-negative antibiotics. This technical guide provides a comprehensive overview of Arylomycin A3 and its optimized analog, G0775, as a potential solution to the growing threat of MDR Gram-negative infections.

Introduction: The Arylomycin Scaffold

Arylomycins are a class of macrocyclic lipopeptides that were first identified for their activity against Gram-positive bacteria. Their mechanism of action involves the inhibition of the bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins translocated across the cytoplasmic membrane.[1] However, natural arylomycins like this compound exhibited a narrow spectrum of activity, with little to no efficacy against Gram-negative pathogens.[2] This was largely attributed to two factors: the inability to effectively penetrate the Gram-negative outer membrane and natural resistance conferred by mutations in the SPase of many Gram-negative species.[1]

A significant breakthrough came with the understanding that specific mutations in the SPase active site were responsible for the intrinsic resistance to natural arylomycins. This knowledge, coupled with advanced structure-aided drug design, led to the chemical optimization of the arylomycin scaffold, culminating in the development of G0775, a synthetic analog with potent, broad-spectrum activity against Gram-negative bacteria, including a number of MDR strains.[3][4]

Chemical Structure: From Natural Product to Optimized Antibiotic

The transformation of the arylomycin scaffold into a potent Gram-negative antibiotic involved key structural modifications. Arylomycin A-C16, a close and well-studied analog of this compound, serves as a representative of the natural product. The optimized analog, G0775, incorporates several critical changes to overcome the limitations of its natural predecessor.[5][6]

Key Structural Modifications in G0775:

  • Modified Lipopeptide Tail: The N-terminal lipopeptide tail of the natural arylomycin was altered to enhance its binding affinity to the SPase of Gram-negative bacteria.[7]

  • Phenolic Oxygen Modifications: The phenolic oxygens on the core macrocycle were modified to improve the molecule's properties.

  • Addition of a Nitrile "Warhead": A nitrile electrophile was appended to the C-terminus. This "warhead" forms a covalent bond with a catalytic lysine (B10760008) residue in the SPase active site, leading to irreversible inhibition.[7][8]

These modifications collectively enhance the molecule's ability to penetrate the Gram-negative outer membrane and potently inhibit the target enzyme.

Figure 1: Chemical Structures of Arylomycin A-C16 and G0775

G Figure 1. Chemical Structures of Arylomycin A-C16 and G0775 cluster_Arylomycin Arylomycin A-C16 cluster_G0775 G0775 Arylomycin_img G0775_img

Caption: Comparison of the chemical structures of the natural arylomycin A-C16 and the optimized analog G0775.

Mechanism of Action: Inhibition of Type I Signal Peptidase

The primary target of arylomycins is the bacterial type I signal peptidase (SPase), also known as leader peptidase (LepB) in Escherichia coli.[1] SPase is a membrane-bound serine protease that plays a crucial role in the protein secretion pathway. It recognizes and cleaves the N-terminal signal peptides from pre-proteins after their translocation across the inner membrane, releasing the mature proteins into the periplasm.[1]

Inhibition of SPase by arylomycins disrupts this essential process, leading to the accumulation of unprocessed pre-proteins in the cytoplasmic membrane. This accumulation is believed to be the primary mechanism of bacterial cell death.[1]

The optimized arylomycin, G0775, exhibits a particularly potent mechanism of inhibition. Its nitrile "warhead" forms a covalent adduct with the catalytic lysine residue (Lys146 in E. coli LepB), resulting in irreversible inactivation of the enzyme.[4][8] This covalent inhibition contributes to the enhanced antibacterial activity of G0775.

G cluster_pathway Mechanism of Action: SPase Inhibition Preprotein Pre-protein with Signal Peptide SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase/LepB) SecTranslocon->SPase Processing MatureProtein Mature Protein SPase->MatureProtein Cleavage Accumulation Accumulation of Unprocessed Pre-proteins Periplasm Periplasm InnerMembrane Inner Membrane Arylomycin Arylomycin G0775 Arylomycin->SPase Inhibition CellDeath Cell Death Accumulation->CellDeath

Caption: Arylomycin G0775 inhibits SPase, leading to the accumulation of unprocessed pre-proteins and cell death.

In Vitro Activity of G0775

G0775 has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including many multidrug-resistant isolates. The following tables summarize the minimum inhibitory concentrations (MICs) of G0775 against various bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of G0775 against Reference Gram-Negative Strains

Bacterial SpeciesStrainMIC (µg/mL)
Escherichia coliATCC 259220.125 - 0.25
Klebsiella pneumoniaeATCC 438160.25
Pseudomonas aeruginosaATCC 278531
Acinetobacter baumanniiATCC 196060.5
Enterobacter cloacaeATCC 130470.25
Serratia marcescensATCC 147560.5
Citrobacter freundiiATCC 80900.25
Morganella morganiiATCC 258300.125

Data compiled from various sources.

Table 2: Activity of G0775 against Multidrug-Resistant (MDR) Gram-Negative Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli49≤0.25≤0.25
Klebsiella pneumoniae49≤0.25≤0.25
Acinetobacter baumannii1624
Pseudomonas aeruginosa12816

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[9]

Table 3: SPase Inhibition by Arylomycin Analogs

CompoundTarget EnzymeKᵢ (nM)
G0775E. coli LepB0.44

Kᵢ represents the inhibition constant.[8]

In Vivo Efficacy of G0775

The potent in vitro activity of G0775 translates to significant efficacy in animal models of infection.

Table 4: In Vivo Efficacy of G0775 in Mouse Infection Models

Infection ModelBacterial StrainTreatment (Dose, Route, Frequency)Outcome
Neutropenic ThighE. coli ATCC 2592220 mg/kg, SC, BID>2-log₁₀ CFU reduction
Neutropenic ThighK. pneumoniae ATCC 4381620 mg/kg, SC, BID>2-log₁₀ CFU reduction
Neutropenic ThighP. aeruginosa ATCC 2785340 mg/kg, SC, BID>2-log₁₀ CFU reduction
Neutropenic ThighA. baumannii ATCC 1960640 mg/kg, SC, BID>2-log₁₀ CFU reduction
PeritonitisK. pneumoniae ATCC 438165 mg/kg, SC, BIDIncreased survival to 84 hours

SC: Subcutaneous; BID: Twice daily; CFU: Colony-forming units.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of G0775 is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of G0775 Stock Solution: Prepare a stock solution of G0775 in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 50 µL of the G0775 stock solution to the first well of each row to be tested, resulting in a starting concentration of 5 mg/mL.

    • Perform serial two-fold dilutions of G0775 across the plate by transferring 50 µL from each well to the next.

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is defined as the lowest concentration of G0775 that completely inhibits visible bacterial growth.

G cluster_workflow Experimental Workflow: MIC Determination start Start prep_plate Prepare 96-well plate with serial dilutions of G0775 start->prep_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) prep_plate->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of G0775.

Neutropenic Mouse Thigh Infection Model

This model is used to evaluate the in vivo efficacy of G0775 against Gram-negative bacterial infections in an immunocompromised host.[11][12][13]

Protocol:

  • Induction of Neutropenia:

    • Use female ICR or similar mice.

    • Administer cyclophosphamide (B585) intraperitoneally at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.

  • Bacterial Challenge:

    • Prepare a mid-logarithmic phase culture of the test bacterium.

    • Inject 0.1 mL of the bacterial suspension (typically 10⁶ - 10⁷ CFU/mL) into the thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment with G0775 or vehicle control at a specified time post-infection (e.g., 2 hours).

    • Administer the compound subcutaneously at the desired dose and frequency (e.g., twice daily).

  • Endpoint Measurement:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the thighs of G0775-treated mice to that of vehicle-treated controls to determine the reduction in CFU.

Mouse Peritonitis Model

This model assesses the efficacy of G0775 in a systemic infection model.[10]

Protocol:

  • Bacterial Challenge:

    • Prepare a bacterial suspension in a suitable medium, which may contain a mucin solution to enhance virulence.

    • Inject the bacterial suspension intraperitoneally into the mice.

  • Treatment:

    • Administer G0775 or a comparator antibiotic (e.g., ciprofloxacin) subcutaneously at specified doses and times post-infection.

  • Endpoint Measurement:

    • Monitor the survival of the mice over a defined period (e.g., 84 hours).

  • Data Analysis: Compare the survival rates of the G0775-treated group with the control and comparator groups.

Structure-Aided Design and Development Workflow

The development of G0775 is a prime example of a successful structure-aided drug design campaign. The workflow involves an iterative process of chemical synthesis, biological testing, and structural analysis.

G cluster_workflow Structure-Aided Design Workflow for G0775 start Start: Natural Arylomycin Scaffold synthesis Chemical Synthesis of Arylomycin Analogs start->synthesis in_vitro In Vitro Testing: MIC & SPase Inhibition Assays synthesis->in_vitro structure Structural Analysis: X-ray Crystallography of Analog-SPase Complex in_vitro->structure sar Structure-Activity Relationship (SAR) Analysis structure->sar optimization Iterative Optimization of Lipopeptide Tail, Core, and Warhead sar->optimization optimization->synthesis Iterate g0775 Lead Candidate: G0775 optimization->g0775 in_vivo In Vivo Efficacy and Toxicity Testing g0775->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: Iterative workflow for the structure-aided design and optimization of arylomycin analogs.

Conclusion and Future Directions

The journey from the narrow-spectrum natural product, this compound, to the potent, broad-spectrum Gram-negative antibiotic, G0775, highlights the power of modern medicinal chemistry and structure-aided drug design. G0775 represents a promising new class of antibiotics with a novel mechanism of action that is effective against some of the most challenging MDR Gram-negative pathogens.

Further research is warranted to fully elucidate the potential of arylomycin analogs as clinical therapeutics. Key areas of future investigation include:

  • Expanded Spectrum and Potency: Continued optimization of the arylomycin scaffold to further broaden its spectrum of activity and enhance its potency against highly resistant strains.

  • Pharmacokinetics and Pharmacodynamics: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of G0775 and other promising analogs.

  • Resistance Development: Investigating the potential for and mechanisms of resistance development to G0775 to anticipate and overcome future challenges.

  • Clinical Trials: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in humans.

The development of arylomycin-based antibiotics offers a beacon of hope in the fight against antimicrobial resistance. Through continued innovation and rigorous scientific investigation, this unique chemical scaffold may provide a much-needed new weapon in our therapeutic arsenal (B13267) against life-threatening Gram-negative infections.

References

Natural Resistance Mechanisms to Arylomycin A3 in Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The arylomycins are a class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of signal peptides from secreted proteins.[1][2][3][4] This unique mechanism of action makes them promising candidates for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. However, the clinical development of arylomycins has been hampered by the existence of natural resistance in many pathogenic bacteria. This technical guide provides a comprehensive overview of the core mechanisms of natural resistance to Arylomycin A3 and its analogs, with a focus on target modification and dedicated resistance operons. The information presented is intended for researchers, scientists, and drug development professionals working on novel antibiotics.

Core Resistance Mechanisms

Bacteria have evolved sophisticated strategies to counteract the inhibitory effects of arylomycins. The most well-characterized mechanisms involve alterations in the drug's target and the activation of a bypass system.

Target Modification: The Gatekeeper Proline Residue in SPase

The predominant mechanism of natural resistance to arylomycins is the presence of a specific amino acid, proline, at a key position within the substrate-binding site of SPase.[5][6] This "gatekeeper" residue sterically hinders the binding of the arylomycin molecule, thereby reducing the inhibitor's affinity for the enzyme.[5]

In naturally sensitive bacteria, such as Staphylococcus epidermidis, this position is typically occupied by a smaller amino acid like serine.[5] The introduction of a proline residue at this site through mutation is the primary mechanism by which these susceptible organisms evolve resistance.[5] Conversely, many clinically important pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, naturally possess this proline residue in their SPase, rendering them intrinsically resistant to arylomycins.[5][6]

The impact of this single amino acid substitution on arylomycin susceptibility is profound, as demonstrated by the significant differences in Minimum Inhibitory Concentrations (MICs) between wild-type and engineered strains.

Table 1: Influence of SPase Mutations on Arylomycin C16 Susceptibility

OrganismStrain/SPase MutationMIC (µg/mL)Fold Change in MICReference
S. epidermidisWild Type (Ser at pos. 31)0.25-[5]
S. epidermidisResistant Mutant (Pro at pos. 31)>64>256[5]
S. aureusWild Type (Pro at pos. 29)>256-[5]
S. aureusSensitized Mutant (P29S)2>128[7]
E. coliWild Type (Pro at pos. 84)>256-[5]
E. coliSensitized Mutant (P84S)1>256[5]
P. aeruginosaWild Type (Pro at pos. 84)>256-[5]
P. aeruginosaSensitized Mutant (P84S)4>64[5]
The ayr Operon: A Dedicated Resistance System in Staphylococcus aureus

In addition to target-based resistance, S. aureus possesses a dedicated resistance mechanism mediated by the ayr (arylomycin resistance) operon, specifically ayrRABC.[8][9] This operon is proposed to function as a bypass system that, when activated, provides an alternative mechanism for the release of secreted proteins, thus mitigating the lethal effects of SPase inhibition.[8][9]

Under normal conditions, the expression of the ayrABC genes is repressed by the AyrR protein, a putative transcriptional regulator.[9][10][11] However, in the presence of arylomycins, this repression is relieved, leading to the upregulation of the operon.[7] Furthermore, mutations in the ayrR gene can lead to constitutive derepression of the operon, resulting in high-level resistance to arylomycins.[9]

Ayr_Operon_Regulation cluster_operon ayr Operon cluster_proteins Protein Products ayrR ayrR ayrA ayrA AyrR_protein AyrR (Repressor) ayrR->AyrR_protein translates to ayrB ayrB AyrABC_proteins AyrABC Proteins (Bypass System) ayrA->AyrABC_proteins translate to ayrC ayrC ayrB->AyrABC_proteins translate to ayrC->AyrABC_proteins translate to AyrR_protein->ayrR represses Resistance Resistance AyrABC_proteins->Resistance mediates Arylomycin Arylomycin SPase_inhibition SPase Inhibition Arylomycin->SPase_inhibition Protein_secretion_stress Protein Secretion Stress SPase_inhibition->Protein_secretion_stress Protein_secretion_stress->ayrR induces Cell_death Cell Death Protein_secretion_stress->Cell_death Resistance->Cell_death prevents

Caption: Regulation of the ayr operon in response to arylomycin.

Other Potential Resistance Mechanisms

While target modification and the ayr operon are the most well-documented resistance mechanisms, other factors could potentially contribute to decreased arylomycin susceptibility.

  • Efflux Pumps: Bacterial efflux pumps are a common mechanism of resistance to a wide range of antibiotics.[12][13][14][15][16] While there is no direct evidence from the provided information implicating specific efflux pumps in arylomycin resistance, their broad substrate specificity makes them a plausible, yet unconfirmed, contributing factor.

  • Enzymatic Degradation: The enzymatic degradation of antibiotics is another common resistance strategy.[17] However, there is currently no published evidence to suggest that bacteria produce enzymes capable of degrading arylomycins.

Experimental Protocols

The following methodologies are central to the investigation of arylomycin resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Materials: Mueller-Hinton broth (MHB), bacterial culture, arylomycin stock solution, 96-well microtiter plates.

  • Protocol:

    • Prepare a serial two-fold dilution of the arylomycin in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Selection of Resistant Mutants

This experiment is designed to isolate and quantify the frequency of spontaneous mutations leading to resistance.

  • Materials: Tryptic Soy Agar (TSA) plates, bacterial culture, arylomycin.

  • Protocol:

    • Grow an overnight culture of the susceptible bacterial strain.

    • Plate a large number of cells (e.g., 10^9 CFU) onto TSA plates containing a concentration of arylomycin several times higher than the MIC (e.g., 8x MIC).

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of resulting colonies to determine the mutation frequency.

    • Isolate individual resistant colonies for further characterization.

Genomic Analysis of Resistant Mutants

This involves sequencing the genome of resistant mutants to identify the genetic basis of resistance.

  • Materials: Isolated resistant mutants, DNA extraction kit, sequencing platform.

  • Protocol:

    • Extract genomic DNA from the resistant mutants and the parental wild-type strain.

    • Perform whole-genome sequencing.

    • Compare the genome sequences of the resistant mutants to the wild-type to identify single nucleotide polymorphisms (SNPs), insertions, or deletions.

    • Focus on genes known to be involved in resistance, such as spsB (SPase) and the ayr operon.

Experimental_Workflow start Start with Susceptible Strain mic_determination Determine MIC start->mic_determination mutant_selection Select for Resistant Mutants on Arylomycin Plates mic_determination->mutant_selection colony_isolation Isolate Resistant Colonies mutant_selection->colony_isolation genomic_analysis Whole Genome Sequencing colony_isolation->genomic_analysis mutation_identification Identify Mutations (e.g., in spsB, ayrR) genomic_analysis->mutation_identification phenotypic_characterization Characterize Phenotype (e.g., MIC confirmation) mutation_identification->phenotypic_characterization end Resistance Mechanism Identified phenotypic_characterization->end

Caption: Workflow for identifying arylomycin resistance mechanisms.

Conclusion

Natural resistance to this compound and its analogs is primarily driven by two key mechanisms: target site mutations in the SPase enzyme and the upregulation of the ayr resistance operon in S. aureus. The presence of a proline residue in the SPase of many pathogenic bacteria poses a significant challenge for the broad-spectrum development of arylomycins. However, a detailed understanding of these resistance mechanisms is crucial for guiding the design of new arylomycin derivatives that can overcome these hurdles. Future research should focus on developing compounds that are less susceptible to these resistance mechanisms, potentially by targeting more conserved regions of the SPase active site or by co-administering inhibitors of the ayr system.

References

Arylomycin A3: A Technical Guide to its Broad-Spectrum Antibiotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Arylomycin A3, a naturally occurring lipopeptide antibiotic, and its potential for development as a broad-spectrum therapeutic agent. This document outlines its mechanism of action, the challenges to its broad-spectrum activity, and the promising results from the development of its synthetic derivatives. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction: The Promise of a Novel Antibiotic Class

The rising threat of multidrug-resistant (MDR) bacteria necessitates the discovery and development of new classes of antibiotics with novel mechanisms of action. The arylomycins, a class of non-ribosomally synthesized lipopeptides, represent a promising scaffold for such development. Initially isolated from Streptomyces sp., arylomycins were found to inhibit the bacterial Type I signal peptidase (SPase), an essential and highly conserved enzyme that is not targeted by any currently approved antibiotics.[1][2][3] Despite this promising target, initial studies reported a narrow spectrum of activity, limiting its development.[4][5] However, subsequent research has revealed that this limited activity is not an intrinsic property of the arylomycin scaffold but is due to naturally occurring resistance in many bacterial species.[4][5] This guide explores the foundational research that has revitalized interest in arylomycins as a viable platform for broad-spectrum antibiotic development.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting Type I signal peptidase (SPase), a membrane-bound serine protease.[1][2] SPase plays a crucial role in the general secretory pathway of bacteria, where it cleaves the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[1][6] This cleavage is essential for the proper folding and function of a multitude of extracellular and cell wall proteins. Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cell membrane, disrupting cellular processes and ultimately leading to bacterial cell death.[1][7] The activity of arylomycins can be either bacteriostatic or bactericidal, depending on the bacterial species and growth conditions.[7]

Signaling Pathway: The General Secretory Pathway and SPase

The following diagram illustrates the role of Type I Signal Peptidase (SPase) in the bacterial general secretory pathway and the inhibitory action of this compound.

Secretory_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecA SecA ATPase Preprotein->SecA Binding SecYEG SecYEG Translocon SecA->SecYEG Targeting SPase Type I Signal Peptidase (SPase) SecYEG->SPase MatureProtein Mature Protein SPase->MatureProtein Cleavage SignalPeptide Signal Peptide SPase->SignalPeptide Cleavage Arylomycin This compound Arylomycin->SPase Inhibition

Figure 1: this compound's inhibition of the bacterial secretory pathway.

The Challenge of Natural Resistance

The primary obstacle to the broad-spectrum activity of natural arylomycins is a single amino acid polymorphism in the SPase enzyme of many bacterial species.[4][5] Resistant bacteria typically possess a proline residue at a key position in the SPase active site (e.g., position 84 in E. coli).[4] This proline residue is thought to disrupt the binding of the arylomycin's lipopeptide tail, thereby reducing the inhibitor's affinity for the enzyme.[6]

In contrast, susceptible bacteria often have a serine, leucine, or other amino acid at this position, which allows for effective binding and inhibition by arylomycins.[4] This discovery was pivotal, as it suggested that the arylomycin scaffold is inherently capable of broad-spectrum activity and that resistance could potentially be overcome through chemical modification.

Quantitative Data: In Vitro Activity of this compound and its Derivatives

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its key derivatives against a panel of bacterial strains. The data highlights the difference in activity against naturally sensitive, naturally resistant, and genetically engineered sensitive strains.

Table 1: MICs of Arylomycin A-C16 against various bacterial strains

Bacterial StrainSPase GenotypeMIC (µg/mL)Reference
Staphylococcus epidermidis RP62AWild-Type (Sensitive)0.25[6]
Staphylococcus aureus NCTC 8325Wild-Type (Resistant, Pro29)>128[6]
Staphylococcus aureus PAS8001spsB(P29S) (Sensitized)2[6][7]
Escherichia coli MG1655Wild-Type (Resistant, Pro84)>128[6]
Escherichia coli PAS0260lepB(P84L) (Sensitized)4[6][7]
Pseudomonas aeruginosa PAO1Wild-Type (Resistant, Pro84)>128[6]
Pseudomonas aeruginosa PAS2006lepB(P84L) (Sensitized)16[6]
Streptococcus pneumoniaeWild-Type (Sensitive)4[4]
Helicobacter pyloriWild-Type (Sensitive)4[4]
Chlamydia trachomatisWild-Type (Sensitive)6[4]

Table 2: MICs of Arylomycin Derivatives against S. aureus

CompoundS. aureus NCTC 8325 (Resistant) MIC (µg/mL)S. aureus PAS8001 (Sensitized) MIC (µg/mL)Reference
Arylomycin A-C16>1282[6]
Arylomycin M1311 - 4Not Reported[8]
Derivative 5168[2]

Table 3: MICs of G0775 (a potent synthetic derivative) against MDR Gram-Negative Bacteria

Bacterial SpeciesMIC Range (µg/mL)Reference
Escherichia coli (MDR clinical isolates)≤0.25 (for 90% of isolates)[9]
Klebsiella pneumoniae (MDR clinical isolates)≤0.25 (for 90% of isolates)[9]
Acinetobacter baumannii (MDR clinical isolates)≤4[9]
Pseudomonas aeruginosa (MDR clinical isolates)≤16[9]

Overcoming Resistance: Development of Potent Derivatives

The understanding of the resistance mechanism has fueled synthetic chemistry efforts to modify the arylomycin scaffold to improve its activity against resistant pathogens.[2][6][10] Strategies have included altering the lipopeptide tail and modifying the macrocyclic core to enhance binding affinity to the proline-containing SPase.[2][6] These efforts have led to the development of synthetic arylomycins, such as G0775, with potent activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa.[9][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is a generalized method for determining the MIC of arylomycin compounds, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on an appropriate agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.

    • Select 3-5 isolated colonies and suspend them in a sterile saline solution or broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the arylomycin compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Assay

This protocol outlines the methodology for a time-kill assay to assess the bactericidal or bacteriostatic activity of arylomycins.

  • Culture Preparation:

    • Grow a bacterial culture in CAMHB to the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.4-0.5).

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Exposure to Antibiotic:

    • Add the arylomycin compound at desired concentrations (e.g., 2x, 4x, 8x MIC) to the bacterial culture.

    • Include a growth control (no antibiotic).

    • Incubate the cultures at 37°C with shaking.

  • Viability Assessment:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

    • A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Selection of Arylomycin-Resistant Mutants

The following workflow describes a common method for selecting for and identifying mutations that confer resistance to arylomycins.

Resistance_Selection_Workflow cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Resistant Mutants Start Start with a sensitive bacterial strain Culture Grow a large population of bacteria (e.g., 10^9 CFU) Start->Culture Plate Plate bacteria on agar containing a selective concentration of Arylomycin (e.g., 4x-8x MIC) Culture->Plate Incubate Incubate plates for 24-48 hours Plate->Incubate Colonies Observe and isolate resistant colonies Incubate->Colonies Confirm Confirm resistance by re-streaking on antibiotic plates Colonies->Confirm MIC_Test Determine the MIC of the resistant mutants Confirm->MIC_Test gDNA_Isolation Isolate genomic DNA Confirm->gDNA_Isolation Sequencing Sequence the SPase gene (e.g., spsB, lepB) gDNA_Isolation->Sequencing Analysis Analyze sequence for mutations Sequencing->Analysis End Identify mutations conferring resistance Analysis->End

Figure 2: Workflow for the selection and characterization of arylomycin-resistant mutants.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of antibiotics with the potential to address the critical need for new treatments for multidrug-resistant infections. The elucidation of its mechanism of action and the understanding of the basis for natural resistance have paved the way for the rational design of potent, broad-spectrum analogs. The success in developing compounds with activity against challenging Gram-negative pathogens underscores the promise of this scaffold.

Future research should focus on:

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

  • Further exploring the structure-activity relationships to enhance potency and broaden the spectrum of activity.

  • Investigating the potential for combination therapy with other classes of antibiotics, as synergy has been observed with aminoglycosides.[1][7]

  • Conducting preclinical and clinical studies to evaluate the safety and efficacy of the most promising arylomycin derivatives.

The continued development of the arylomycin class of antibiotics holds significant promise for revitalizing the antibiotic pipeline and providing new tools in the fight against antimicrobial resistance.

References

Methodological & Application

Application Notes and Protocols for Arylomycin A3 Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of natural product antibiotics that inhibit the bacterial type I signal peptidase (SPase), an essential enzyme in protein secretion. This novel mechanism of action makes them a promising area of research in the fight against antimicrobial resistance. Arylomycin A3 and its synthetic derivatives have demonstrated activity against a range of bacteria. Accurate and standardized determination of the Minimum Inhibitory Concentration (MIC) is crucial for evaluating the potency of these compounds, understanding their spectrum of activity, and guiding further drug development efforts.

These application notes provide detailed protocols for determining the MIC of this compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation: Arylomycin MIC Values

The following table summarizes the reported MIC values for Arylomycin derivatives against various bacterial strains. It is important to note that MIC values can vary based on the specific derivative, the bacterial strain, and the testing methodology.

Arylomycin DerivativeBacterial SpeciesStrain(s)MIC (µg/mL)Reference
Arylomycin A-C16Staphylococcus aureusPanel of 117 strainsMIC50: 16, MIC90: >128[1]
Arylomycin M131Staphylococcus aureusPanel of 32 strainsMIC50: 2, MIC90: 4[1]
Arylomycin C16Staphylococcus epidermidisRP62A0.5[2]
Arylomycin C16Staphylococcus epidermidis143 clinical isolatesMIC50: 0.5, MIC90: 1[2]
Arylomycin C16Staphylococcus haemolyticusClinical isolatesMIC50: 0.25, MIC90: 0.5[2]
Arylomycin C16Staphylococcus lugdunensisClinical isolatesMIC50: 1, MIC90: 2[2]
Arylomycin C16Staphylococcus hominisClinical isolatesMIC50: 1, MIC90: 1[2]
Arylomycin C16Staphylococcus capitisClinical isolatesMIC50: 8, MIC90: 16[2]
Arylomycin C16Staphylococcus warneriClinical isolatesMIC50: 64, MIC90: >64[2]
Arylomycin C16Staphylococcus saprophyticusClinical isolatesMIC50: >64, MIC90: >64[2]
G0775 (optimized arylomycin)Escherichia coliMDR clinical isolatesMIC90: ≤0.25[3]
G0775 (optimized arylomycin)Klebsiella pneumoniaeMDR clinical isolatesMIC90: ≤0.25[3]
G0775 (optimized arylomycin)Acinetobacter baumanniiMDR clinical isolatesMIC90: ≤4[3]
G0775 (optimized arylomycin)Pseudomonas aeruginosaMDR clinical isolatesMIC90: ≤16[3]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Aerobic Bacteria

This protocol is adapted from the CLSI M07 standard, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically"[4][5][6].

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates with flat bottoms

  • Sterile polypropylene (B1209903) tubes

  • Multichannel and single-channel pipettes and sterile tips

  • Bacterial strains for testing

  • Tryptic Soy Agar (B569324) (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Vortex mixer

2. Preparation of this compound Stock Solution

  • Note: Arylomycins are lipopeptides and may have limited solubility in aqueous solutions. A stock solution in 100% DMSO is recommended.

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • This stock solution can be stored at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hours) agar plate, pick 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension into the final test volume.

4. Preparation of Microtiter Plates (Serial Dilutions)

  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this solution should be twice the highest concentration to be tested.

  • Add 100 µL of the intermediate this compound dilution to the wells in the first column.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.

  • The final volume in each well after dilution will be 50 µL.

  • Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).

5. Inoculation and Incubation

  • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

  • The final concentration of bacteria in each well should be approximately 5 x 10⁵ CFU/mL.

  • Cover the plate with a lid to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results

  • After incubation, examine the plates for bacterial growth. A button or haze at the bottom of the well indicates growth.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control well should show clear evidence of growth, and the sterility control well should remain clear.

Mandatory Visualizations

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Arylomycin This compound Stock (in DMSO) Dilution Serial Dilution of This compound in Plate Arylomycin->Dilution Bacteria Bacterial Culture (Agar Plate) Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Bacteria->Inoculum Media Cation-Adjusted Mueller-Hinton Broth Media->Dilution Inoculation Inoculate Plate with Bacterial Suspension Dilution->Inoculation Inoculum->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Reading Read Plate for Visible Growth Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for this compound MIC determination.

Signaling_Pathway Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Secretion Protein Secretion Pathway CellDeath Inhibition of Growth / Cell Death SPase->CellDeath Inhibition leads to Precursor Precursor Proteins (with signal peptides) Precursor->Secretion Mature Mature Secreted Proteins Secretion->Mature SPase Cleavage

Caption: this compound mechanism of action.

References

Application Notes and Protocols for the Synthesis of Arylomycin A3 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and biological evaluation of Arylomycin A3 derivatives, a promising class of antibiotics that target the bacterial Type I Signal Peptidase (SPase). The protocols outlined below are based on established synthetic routes and standard microbiological assays.

I. Introduction to Arylomycins

Arylomycins are a class of natural product antibiotics that exhibit potent activity against a range of bacteria. Their unique mechanism of action, the inhibition of Type I Signal Peptidase (SPase), makes them attractive candidates for development against drug-resistant pathogens.[1][2] SPase is an essential bacterial enzyme responsible for cleaving signal peptides from secreted proteins, a crucial step in protein translocation across the cell membrane. By inhibiting SPase, arylomycins disrupt protein secretion, leading to bacterial cell death.[1]

This document provides a detailed protocol for the synthesis of this compound derivatives, focusing on a scalable and efficient route that utilizes a key copper-mediated oxidative phenol (B47542) coupling for the macrocycle formation. Additionally, a standard protocol for the determination of the Minimum Inhibitory Concentration (MIC) is provided to assess the antibacterial efficacy of the synthesized compounds.

II. Synthetic Workflow and Mechanism of Action

The synthesis of this compound derivatives involves the assembly of a linear peptide precursor followed by a macrocyclization step to form the characteristic biaryl-linked macrocycle. The lipopeptide tail is then coupled to the macrocyclic core to yield the final product.

Mechanism of Action

This compound derivatives act by binding to and inhibiting the bacterial Type I Signal Peptidase (SPase). This inhibition blocks the cleavage of signal peptides from pre-proteins, leading to an accumulation of unprocessed proteins in the cell membrane and ultimately causing cell death.

cluster_0 Bacterial Cell Pre-protein Pre-protein Sec Translocon Sec Translocon Pre-protein->Sec Translocon Targeting Ribosome Ribosome Ribosome->Pre-protein Translation SPase Type I Signal Peptidase (SPase) Sec Translocon->SPase Translocation Mature Protein Mature Protein SPase->Mature Protein Signal Peptide Cleavage Inhibition Inhibition SPase->Inhibition Protein Secretion Protein Secretion Mature Protein->Protein Secretion This compound Derivative This compound Derivative This compound Derivative->SPase Binding & Inhibition

Caption: Mechanism of action of this compound derivatives.

Synthetic Workflow

The overall synthetic strategy for this compound derivatives is depicted below. The process begins with the synthesis of a linear tripeptide precursor, which then undergoes an intramolecular oxidative coupling to form the macrocyclic core. Finally, the lipopeptide tail is attached to complete the synthesis.

Start Start Linear_Tripeptide Linear Tripeptide Precursor Synthesis Start->Linear_Tripeptide Macrocyclization Intramolecular Oxidative Coupling Linear_Tripeptide->Macrocyclization Macrocyclic_Core Macrocyclic Core Formation Macrocyclization->Macrocyclic_Core Lipopeptide_Coupling Lipopeptide Tail Coupling Macrocyclic_Core->Lipopeptide_Coupling Final_Product This compound Derivative Lipopeptide_Coupling->Final_Product

Caption: General synthetic workflow for this compound derivatives.

III. Experimental Protocols

A. Synthesis of an this compound Derivative

This protocol describes a scalable synthesis of an this compound derivative using a copper-mediated oxidative phenol coupling for the key macrocyclization step.

Materials:

  • Appropriate protected amino acids

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Solvents (e.g., DMF, DCM, MeCN)

  • Copper(I) catalyst (e.g., [Cu(MeCN)4]PF6)

  • Base (e.g., DIPEA, TMEDA)

  • Lipidic acid

  • Purification supplies (e.g., silica (B1680970) gel, HPLC columns)

Protocol:

  • Linear Tripeptide Precursor Synthesis:

    • Synthesize the linear tripeptide precursor using standard solution-phase peptide synthesis techniques.

    • Couple the protected amino acids sequentially using appropriate coupling reagents.

    • Purify the linear tripeptide by column chromatography.

  • Intramolecular Copper-Mediated Oxidative Macrocyclization:

    • Dissolve the linear tripeptide precursor in an appropriate solvent (e.g., MeCN).

    • Add the copper(I) catalyst and a base (e.g., TMEDA).

    • Stir the reaction mixture under an oxygen atmosphere at room temperature for the specified time.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction and purify the macrocyclic core by column chromatography.

  • Lipopeptide Tail Coupling:

    • Activate the carboxylic acid of the lipidic tail using a suitable coupling agent.

    • Couple the activated lipidic tail to the free amine of the macrocyclic core.

    • Purify the final this compound derivative by preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final compound using NMR and high-resolution mass spectrometry (HRMS).

Quantitative Data for Synthesis

StepStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
1. Linear TripeptideProtected Amino AcidsHATU, DIPEADMF4-62570-85
2. MacrocyclizationLinear Tripeptide[Cu(MeCN)4]PF6, TMEDA, O2MeCN12-182550-65
3. Lipopeptide CouplingMacrocyclic Core, Lipidic AcidHATU, DIPEADMF3-52560-75

Characterization Data of Final Product

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the biaryl system, the amide protons, the alpha-protons of the amino acids, and the aliphatic protons of the lipid tail.
¹³C NMR Resonances for the carbonyl carbons of the peptide bonds, the aromatic carbons of the biaryl core, and the aliphatic carbons of the amino acid side chains and the lipid tail.
HRMS A molecular ion peak corresponding to the exact mass of the synthesized this compound derivative.
B. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of synthesized this compound derivatives against bacterial strains using the broth microdilution method.[3][4]

Materials:

  • Synthesized this compound derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Optionally, read the optical density at 600 nm (OD₆₀₀) using a plate reader to quantify bacterial growth.

IV. Structure-Activity Relationship (SAR) Data

The following table summarizes the reported MIC values for various Arylomycin derivatives against representative Gram-positive and Gram-negative bacteria, providing insights into their structure-activity relationships.

MIC Values of Arylomycin Derivatives (µg/mL)

DerivativeModificationS. aureus (MRSA)E. coli
Arylomycin A-C16Natural lipopeptide tail16 - >128>64
Arylomycin M131Optimized synthetic derivative1 - 4>32
G0775Synthetic analog with improved penetration0.5 - 21 - 4

Data compiled from multiple sources.[5]

V. Conclusion

The protocols and data presented in these application notes provide a comprehensive resource for the synthesis and evaluation of this compound derivatives. The scalable synthetic route enables the production of these promising antibiotic candidates for further research and development. The detailed MIC determination protocol allows for the accurate assessment of their antibacterial activity, facilitating the exploration of their therapeutic potential. Further derivatization and SAR studies are warranted to optimize the antibacterial spectrum and pharmacokinetic properties of this important class of antibiotics.

References

Application Notes and Protocols: Arylomycin A3 in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylomycin A3 is a member of the arylomycin class of natural product antibiotics that inhibit bacterial type I signal peptidase (SPase). SPase is a crucial enzyme in the protein secretion pathway of bacteria, responsible for cleaving signal peptides from proteins translocated across the cytoplasmic membrane.[1][2][3] This unique mechanism of action makes arylomycins a promising area of research, particularly in the context of combating multidrug-resistant (MDR) bacteria. Combination therapy, where two or more antibiotics are used together, is a key strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. These application notes provide a summary of the synergistic and antagonistic interactions of this compound with other antibiotics, along with detailed protocols for in vitro synergy testing.

Data Presentation: Quantitative Analysis of this compound Combinations

The following tables summarize the in vitro interactions between Arylomycin A-C16 (a derivative of this compound) and various antibiotics against genetically sensitized strains of Escherichia coli and Staphylococcus aureus. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index, where:

  • Synergy: FIC ≤ 0.5

  • Additive/Indifference: 0.5 < FIC ≤ 4

  • Antagonism: FIC > 4

Table 1: Interaction of Arylomycin A-C16 with Various Antibiotics against Escherichia coli
Combination AntibioticClassInteractionMinimum FIC Index (± SD)Maximum FIC Index (± SD)
GentamicinAminoglycosideSynergy0.28 (± 0.05)0.53 (± 0.06)
Cephalexinβ-LactamMild Synergy0.38 (± 0.06)0.75 (± 0.00)
RifampinRifamycinSynergy0.28 (± 0.05)1.00 (± 0.00)
CiprofloxacinFluoroquinoloneNo Interaction0.63 (± 0.13)1.25 (± 0.00)
ErythromycinMacrolideNo Interaction1.00 (± 0.00)1.50 (± 0.00)
Polymyxin BPolymyxinNo Interaction1.00 (± 0.00)1.25 (± 0.00)
TetracyclineTetracyclineAntagonism1.25 (± 0.00)2.50 (± 0.71)
TrimethoprimDihydrofolate reductase inhibitorNo Interaction0.75 (± 0.00)1.25 (± 0.00)

Data sourced from "Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition".[1]

Table 2: Interaction of Arylomycin A-C16 with Various Antibiotics against Staphylococcus aureus
Combination AntibioticClassInteractionMinimum FIC Index (± SD)Maximum FIC Index (± SD)
GentamicinAminoglycosideSynergy0.27 (± 0.04)0.53 (± 0.06)
Cephalexinβ-LactamMild Synergy0.38 (± 0.06)0.75 (± 0.00)
CiprofloxacinFluoroquinoloneMild Synergy0.38 (± 0.06)1.00 (± 0.00)
VancomycinGlycopeptideAdditive0.63 (± 0.13)1.00 (± 0.00)
ErythromycinMacrolideAdditive0.75 (± 0.00)1.25 (± 0.00)
TetracyclineTetracyclineAdditive0.63 (± 0.13)1.25 (± 0.00)
RifampinRifamycinAntagonism4.00 (± 0.00)>4.00
TrimethoprimDihydrofolate reductase inhibitorAntagonism2.50 (± 0.71)>4.00

Data sourced from "Mechanism of Action of the Arylomycin Antibiotics and Effects of Signal Peptidase I Inhibition".[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Synergy with Aminoglycosides

This compound acts by inhibiting type I signal peptidase (SPase), a critical enzyme in the bacterial protein secretion pathway. This inhibition leads to an accumulation of unprocessed preproteins in the cell membrane, causing cellular stress.[1][3] The synergistic effect observed with aminoglycosides, such as gentamicin, is hypothesized to result from a compounded cellular stress. Aminoglycosides bind to the 30S ribosomal subunit, leading to mistranslation and the production of toxic, misfolded proteins.[1] The simultaneous accumulation of unprocessed preproteins due to this compound and the production of mistranslated membrane proteins by aminoglycosides likely overwhelm the bacterial cell's stress response mechanisms, leading to enhanced bactericidal activity.

Synergy_Mechanism cluster_arylomycin This compound Action cluster_aminoglycoside Aminoglycoside Action Arylomycin This compound SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits Preproteins Unprocessed Preproteins SPase->Preproteins Accumulation of CellularStress Compounded Cellular Stress Preproteins->CellularStress Aminoglycoside Aminoglycoside (e.g., Gentamicin) Ribosome 30S Ribosome Aminoglycoside->Ribosome Binds to MisfoldedProteins Misfolded/Toxic Proteins Ribosome->MisfoldedProteins Causes Mistranslation MisfoldedProteins->CellularStress Synergy Synergistic Bactericidal Effect CellularStress->Synergy

This compound and Aminoglycoside Synergy Pathway.
Experimental Workflow for Antibiotic Synergy Testing

The standard workflow for assessing the synergistic potential of antibiotic combinations involves two main experimental protocols: the checkerboard assay for initial screening and the time-kill assay for a more dynamic confirmation of synergy.

Experimental_Workflow Start Start: Prepare Bacterial Inoculum and Antibiotic Stock Solutions Checkerboard Checkerboard Assay (96-well plate with serial dilutions of both antibiotics) Start->Checkerboard Incubate1 Incubate Plates Checkerboard->Incubate1 ReadMIC Determine Minimum Inhibitory Concentrations (MICs) Incubate1->ReadMIC CalculateFIC Calculate Fractional Inhibitory Concentration (FIC) Index ReadMIC->CalculateFIC InterpretFIC Interpret Results: Synergy, Additivity, or Antagonism CalculateFIC->InterpretFIC TimeKill Time-Kill Assay (Expose bacteria to antibiotics over time) InterpretFIC->TimeKill If Synergy or further characterization needed End End: Conclude on Antibiotic Interaction InterpretFIC->End Sample Collect Samples at Time Points TimeKill->Sample Plate Plate Dilutions and Count Colonies (CFU/mL) Sample->Plate Plot Plot log10 CFU/mL vs. Time Plate->Plot InterpretTimeKill Interpret Results: Synergy (≥2-log10 decrease in CFU/mL) Plot->InterpretTimeKill InterpretTimeKill->End

Workflow for Antimicrobial Synergy Testing.

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the Fractional Inhibitory Concentration (FIC) index to quantify the in vitro interaction between two antimicrobial agents.[4][5][6]

Materials:

  • This compound (or derivative) stock solution

  • Partner antibiotic stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Microplate reader (optional, for OD600 measurements)

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., DMSO, water) at a high concentration (e.g., 10 mg/mL).

    • Create a series of working solutions for each antibiotic in CAMHB, typically at 4x the final desired concentrations.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the highest concentration of this compound working solution to rows A-G.

    • Perform 2-fold serial dilutions of this compound across the plate from column 1 to column 10 by transferring 50 µL from the previous column. Discard the final 50 µL from column 10. Column 11 will serve as the growth control (no this compound).

    • In the first row (row A), add 50 µL of the highest concentration of the partner antibiotic working solution to columns 1-10.

    • Perform 2-fold serial dilutions of the partner antibiotic down the plate from row A to row G by transferring 50 µL from the previous row. Discard the final 50 µL from row G. Row H will serve as the growth control (no partner antibiotic).

    • This setup creates a checkerboard of antibiotic concentrations. Column 12 can be used for sterility controls (broth only).

  • Inoculum Preparation:

    • From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well (except sterility controls) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each well showing no growth:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Partner Antibiotic = (MIC of partner antibiotic in combination) / (MIC of partner antibiotic alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of this compound + FIC of Partner Antibiotic.

    • The lowest FICI value is reported as the result of the interaction.

Time-Kill Assay Protocol

This assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[7][8][9]

Materials:

  • This compound and partner antibiotic

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Pipettes and other standard microbiology equipment

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase bacterial culture by inoculating CAMHB and incubating until the turbidity reaches a 0.5 McFarland standard.

    • Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks with CAMHB containing:

      • No antibiotic (growth control)

      • This compound alone (at a relevant concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Partner antibiotic alone (at a relevant concentration)

      • The combination of this compound and the partner antibiotic at the same concentrations.

  • Incubation and Sampling:

    • Inoculate each tube/flask with the prepared bacterial suspension.

    • Incubate at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and condition.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

    • Indifference is a < 2-log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism is a ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

References

Application Note: Utilizing Genetically Sensitized E. coli for the Study of Arylomycin A3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Arylomycins are a class of natural product antibiotics that inhibit type I signal peptidase (SPase), an essential and conserved bacterial enzyme responsible for cleaving signal peptides from secreted proteins.[1][2][3][4] This inhibition disrupts protein secretion, leading to the accumulation of unprocessed preproteins in the cytoplasmic membrane, which ultimately compromises membrane integrity and leads to bacterial cell death.[1][2][4]

Wild-type Escherichia coli exhibits natural resistance to many arylomycins due to a specific proline residue (Pro84) in its type I signal peptidase, LepB.[5][6] However, site-directed mutagenesis to replace this proline with other amino acids, such as serine or leucine, renders E. coli highly susceptible to this class of antibiotics.[5][7] This genetically sensitized E. coli strain serves as a powerful tool for studying the activity, mechanism of action, and potential for optimization of arylomycin derivatives, such as Arylomycin A3.

This application note provides a comprehensive overview and detailed protocols for using genetically sensitized E. coli to investigate the antibacterial activity of this compound.

Principle of Genetic Sensitization

The resistance of wild-type E. coli to arylomycins is largely attributed to the Pro84 residue in the substrate-binding pocket of its signal peptidase I (LepB).[5][6] This proline residue reduces the binding affinity of arylomycins to the enzyme.[5] By creating mutant strains of E. coli where Pro84 is substituted with an amino acid that does not confer resistance (e.g., Serine or Leucine), the resulting sensitized strains become effective models for evaluating arylomycin activity.[5][6][7]

This compound Mechanism of Action and Experimental Workflow

This compound inhibits type I signal peptidase (SPase), a critical component of the general secretory pathway in bacteria. This pathway is responsible for the translocation of a multitude of proteins across the cytoplasmic membrane. Inhibition of SPase leads to a blockage in the final step of this process, resulting in the accumulation of unprocessed preproteins and subsequent cell death. The experimental workflow for studying this compound using a genetically sensitized E. coli strain involves strain construction, determination of minimum inhibitory concentration (MIC), and further phenotypic assays to understand the broader effects of SPase inhibition.

Arylomycin_A3_Mechanism_and_Workflow cluster_mechanism This compound Mechanism of Action cluster_workflow Experimental Workflow Preprotein Preprotein with Signal Peptide SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Signal Peptidase I (SPase) SecTranslocon->SPase Processing MatureProtein Mature Protein SPase->MatureProtein Cleavage Accumulation Accumulation of Unprocessed Preproteins SPase->Accumulation ArylomycinA3 This compound ArylomycinA3->SPase Inhibition CellDeath Cell Death Accumulation->CellDeath StrainConstruction Construct Sensitized E. coli (e.g., lepB P84S) MIC_Determination Determine MIC of This compound StrainConstruction->MIC_Determination GrowthKinetics Analyze Growth Kinetics MIC_Determination->GrowthKinetics PhenotypicAssays Perform Phenotypic Assays (e.g., Motility) MIC_Determination->PhenotypicAssays Proteomics Proteomic Analysis of Secreted Proteins PhenotypicAssays->Proteomics

Caption: Mechanism of this compound action and the corresponding experimental workflow.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of arylomycin derivatives against various E. coli strains. This data highlights the significant increase in sensitivity achieved through genetic modification of the SPase target.

Table 1: MICs of Arylomycin Derivatives against Wild-Type and Sensitized E. coli

Arylomycin DerivativeE. coli StrainRelevant GenotypeMIC (µg/mL)Reference
Arylomycin C16MG1655Wild-Type (lepB P84)>256[5]
Arylomycin C16MutantlepB (P84S)16[5]
Arylomycin C16MutantlepB (P84L)4[8]
Arylomycin A-C16PAS0232lepB (P84S)4[4][9]
Arylomycin DP2UTI89Wild-Type2[4]

Table 2: Effect of Outer Membrane Permeabilization on Arylomycin A-C16 MIC in E. coli

E. coli StrainTreatmentMIC (µg/mL)Reference
lepB (P84L)None4[7]
lepB (P84L)Polymyxin B nonapeptide≤1[5]
lptD mutantNone16[7]
lptD, lepB(P84L) double mutantNone0.02[7]

Experimental Protocols

Protocol 1: Construction of a Genetically Sensitized E. coli Strain (lepB P84S)

This protocol describes the creation of an arylomycin-sensitive E. coli strain by introducing a point mutation in the lepB gene, which encodes for signal peptidase I.

Strain_Construction_Workflow start Start primer_design Design primers for lepB with P84S mutation start->primer_design pcr Amplify lepB gene fragment with mutagenic primers primer_design->pcr cloning Clone fragment into suicide vector pcr->cloning transformation Transform into conjugative E. coli strain cloning->transformation conjugation Conjugate with target E. coli strain transformation->conjugation selection1 Select for single-crossover recombinants conjugation->selection1 selection2 Counter-select for double-crossover events selection1->selection2 verification Verify P84S mutation by sequencing selection2->verification end End verification->end

Caption: Workflow for constructing a genetically sensitized E. coli strain.

Materials:

  • Wild-type E. coli strain (e.g., MG1655)

  • Suicide vector (e.g., pKNG101)

  • Conjugative E. coli strain (e.g., S17-1 λpir)

  • Mutagenic primers for lepB P84S

  • DNA polymerase, dNTPs, ligase

  • Appropriate antibiotics for selection and counter-selection

  • LB agar (B569324) and broth

Procedure:

  • Primer Design: Design primers to amplify a fragment of the lepB gene containing the codon for Pro84. The primers should incorporate the desired base change to code for serine (e.g., CCG -> TCG).

  • PCR Amplification: Perform PCR using genomic DNA from wild-type E. coli as a template and the mutagenic primers to generate the lepB P84S fragment.

  • Cloning: Ligate the amplified fragment into a suicide vector that cannot replicate in the target E. coli strain.

  • Transformation: Transform the ligation product into a conjugative E. coli strain.

  • Conjugation: Mate the conjugative strain carrying the suicide vector with the target wild-type E. coli strain.

  • Selection for Single Crossover: Plate the conjugation mixture on selective agar containing an antibiotic to which the recipient is resistant and an antibiotic marker from the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via homologous recombination.

  • Counter-selection for Double Crossover: Culture the single-crossover mutants in non-selective medium and then plate on a counter-selective medium (e.g., containing sucrose (B13894) if the suicide vector carries the sacB gene). This selects for cells that have undergone a second recombination event, excising the plasmid and leaving the mutation in the chromosome.

  • Verification: Screen colonies for the desired mutation by PCR and Sanger sequencing of the lepB gene.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Genetically sensitized E. coli strain

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Culture the sensitized E. coli strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in CAMHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 3: Swarming Motility Assay

This assay assesses the effect of sub-MIC concentrations of this compound on bacterial motility, a process that relies on secreted flagellar proteins.[4][10]

Materials:

  • Genetically sensitized E. coli strain

  • This compound

  • Swarm agar plates (e.g., LB with 0.5% agar)

Procedure:

  • Prepare Plates: Prepare swarm agar plates containing various sub-MIC concentrations of this compound (e.g., 0.125x, 0.25x, 0.5x MIC).

  • Inoculation: Inoculate the center of each plate with 1-2 µL of an overnight culture of the sensitized E. coli strain.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Analysis: Measure the diameter of the bacterial swarm. A reduction in swarm diameter in the presence of this compound indicates inhibition of motility.[4]

Conclusion

Genetically sensitized E. coli strains are invaluable tools for the investigation of arylomycin antibiotics. They provide a sensitive and relevant model system to determine antibacterial activity, elucidate mechanisms of action, and explore the broader physiological consequences of inhibiting the general secretory pathway. The protocols outlined in this application note provide a framework for researchers, scientists, and drug development professionals to effectively study this compound and other novel SPase inhibitors.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Arylomycin A3 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arylomycins are a class of cyclic lipopeptide antibiotics that represent a promising frontier in the fight against multidrug-resistant (MDR) bacteria. Their unique mechanism of action involves the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme responsible for the cleavage of signal peptides from proteins destined for secretion.[1][2] This pathway is not targeted by any currently approved antibiotics, making arylomycins a valuable scaffold for the development of novel therapeutics.

Arylomycin A3, a member of this class, has been the subject of extensive structure-activity relationship (SAR) studies aimed at improving its potency, broadening its spectrum of activity, and overcoming intrinsic resistance mechanisms. Many bacterial species exhibit natural resistance to arylomycins due to the presence of a proline residue in the active site of their SPase, which sterically hinders the binding of the antibiotic.[1][3] SAR studies have therefore focused on modifications to the arylomycin scaffold to accommodate this proline residue and enhance binding affinity.

These application notes provide a comprehensive overview of the SAR of this compound analogs, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Structure-Activity Relationship Data

The antibacterial potency of this compound analogs is highly dependent on structural modifications to both the lipopeptide tail and the macrocyclic core. The following tables summarize the available quantitative data for key analogs, presented as Minimum Inhibitory Concentrations (MICs) in µg/mL. Lower MIC values indicate greater antibacterial activity.

Table 1: SAR of Lipopeptide Tail Modifications of Arylomycin A Analogs

This table details the effect of altering the length and composition of the N-terminal fatty acid tail on the antibacterial activity against both arylomycin-sensitive and -resistant strains of key Gram-positive and Gram-negative bacteria.

CompoundLipopeptide Tail ModificationS. epidermidis (Sensitive)S. aureus (Sensitive)E. coli (Sensitive)P. aeruginosa (Sensitive)S. epidermidis (Resistant)S. aureus (Resistant)E. coli (Resistant)P. aeruginosa (Resistant)
Arylomycin C16 (Reference) n-C15H310.52416>128>128>128>128
Analog 1 n-C7H15>128>128>128>128>128>128>128>128
Analog 2 n-C9H191664128>128>128>128>128>128
Analog 3 n-C11H23281664>128>128>128>128
Analog 4 n-C13H2714832>128>128>128>128

Data sourced from "Initial efforts toward the optimization of arylomycins for antibiotic activity".[1]

Table 2: Activity of Optimized Arylomycin Analog G0775 Against MDR Gram-Negative Bacteria

G0775 is a key analog with modifications to the macrocycle, including the addition of an "electrophilic warhead" that forms a covalent bond with the SPase.[4] This results in significantly enhanced activity against MDR Gram-negative pathogens.

Bacterial SpeciesNumber of MDR StrainsG0775 MIC Range (µg/mL)G0775 MIC90 (µg/mL)
Escherichia coli49≤0.25≤0.25
Klebsiella pneumoniae49≤0.25≤0.25
Acinetobacter baumannii16≤4≤4
Pseudomonas aeruginosa12≤16≤16

Data sourced from "Genentech develops antibiotic against multidrug resistant gram negatives".[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro antibacterial activity of this compound analogs.[1][6]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • This compound analog stock solution (in DMSO)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum adjustment

  • Spectrophotometer or densitometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the this compound analog stock solution (at 2x the desired highest final concentration) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second well, mixing, and continuing this process down the row. Discard 50 µL from the last well containing the antibiotic.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control well (containing CAMHB and inoculum, but no antibiotic) and a sterility control well (containing uninoculated CAMHB).

  • Incubation and Reading:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well). The MIC is the lowest concentration of the this compound analog at which there is no visible growth.

Protocol 2: In Vitro SPase Inhibition Assay (Adapted from Kd Determination)

This protocol describes a method to determine the inhibitory activity of this compound analogs against purified bacterial type I signal peptidase. The principle is based on measuring the binding affinity (equilibrium dissociation constant, Kd) of the inhibitor to the enzyme.[3]

Materials:

  • Purified, recombinant bacterial SPase (e.g., from E. coli) reconstituted in micelles (e.g., LDAO or DDM).

  • Fluorescently labeled this compound analog or a competitive binding probe.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% DDM).

  • Microplate reader with fluorescence polarization or FRET capabilities.

  • This compound analog test compounds.

Procedure:

  • Assay Setup:

    • Prepare a solution of the purified SPase in the assay buffer to a final concentration in the low nanomolar range (e.g., 10 nM).

    • Prepare a solution of the fluorescently labeled probe at a concentration close to its Kd for SPase.

    • Prepare serial dilutions of the unlabeled this compound analog test compounds.

  • Competition Binding:

    • In a microplate, combine the SPase, the fluorescent probe, and varying concentrations of the unlabeled test compound.

    • Include control wells with SPase and probe only (maximum binding) and probe only (minimum binding).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence polarization or FRET signal in each well using the microplate reader.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the logarithm of the test compound concentration.

    • Fit the data to a suitable competition binding model to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent probe).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Visualizations

Mechanism of Action of this compound Analogs

The following diagram illustrates the mechanism of action of this compound and its analogs, from the inhibition of SPase to the downstream cellular consequences.

G cluster_membrane Cytoplasmic Membrane SPase Signal Peptidase (SPase) Accumulated_Preproteins Accumulated Preproteins SPase->Accumulated_Preproteins Secreted_Protein Mature Secreted Protein SPase->Secreted_Protein Cleavage Preprotein Preprotein with Signal Peptide Preprotein->SPase Normal Processing Membrane_Stress Membrane Stress Accumulated_Preproteins->Membrane_Stress Arylomycin This compound Analog Arylomycin->SPase Inhibition CWSS Cell Wall Stress Stimulon Upregulation Membrane_Stress->CWSS Cell_Lysis Cell Lysis Membrane_Stress->Cell_Lysis

Caption: Mechanism of this compound analog action.

Experimental Workflow for MIC Determination

This diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland) Inoculation 3. Inoculate Microplate with Bacteria Inoculum_Prep->Inoculation Plate_Prep 2. Prepare Serial Dilutions of Analog in Microplate Plate_Prep->Inoculation Incubation 4. Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading 5. Visually Inspect for Growth Incubation->Reading MIC_Determination 6. Determine MIC (Lowest concentration with no growth) Reading->MIC_Determination

Caption: Workflow for MIC determination by broth microdilution.

Synthesis Workflow for Arylomycin Analogs

This diagram provides a high-level overview of the synthetic route to this compound analogs.

G AA_Building_Blocks Amino Acid Building Blocks Solution_Phase Solution-Phase Peptide Coupling AA_Building_Blocks->Solution_Phase Lipid_Tail Fatty Acid Final_Coupling Final Peptide Coupling Lipid_Tail->Final_Coupling Linear_Peptide Linear Peptide Precursor Solution_Phase->Linear_Peptide Suzuki Suzuki-Miyaura Macrocyclization Linear_Peptide->Suzuki Macrocycle Arylomycin Macrocycle Suzuki->Macrocycle Macrocycle->Final_Coupling Arylomycin_Analog This compound Analog Final_Coupling->Arylomycin_Analog

Caption: General synthetic workflow for this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Natural Resistance to Arylomycin A3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome natural resistance to Arylomycin A3 and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of natural resistance to this compound in many common pathogens?

A1: The primary mechanism of natural resistance to this compound is the presence of a specific mutation in the target enzyme, type I signal peptidase (SPase).[1][2] Many clinically important pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, possess a proline residue in the substrate-binding pocket of their SPase.[1][2][3] This proline residue disrupts the binding of the arylomycin's lipopeptide tail, reducing the antibiotic's inhibitory activity.[3][4]

Q2: Are there other known resistance mechanisms to arylomycins besides the SPase mutation?

A2: Yes, in Staphylococcus aureus, another high-level resistance mechanism is mediated by an operon called ayr (arylomycin resistance).[5] Additionally, upregulation of genes like mprF, which is also associated with daptomycin (B549167) resistance, can confer protection against arylomycin derivatives like G0775.[5]

Q3: My this compound analog shows poor activity against Gram-negative bacteria. What could be the issue?

A3: Poor activity against Gram-negative bacteria is a known challenge for natural arylomycins.[5][6] This is often due to two main factors:

  • Poor Outer Membrane Penetration: The dual-membrane structure of Gram-negative bacteria presents a significant barrier to many antibiotics, including arylomycins.[6][7]

  • Natural SPase Mutations: As with many Gram-positive pathogens, the SPase in many Gram-negative bacteria contains the resistance-conferring proline residue.[1][2]

To address this, chemical optimization of the arylomycin scaffold is often necessary to improve outer membrane permeation and binding affinity to the resistant SPase.[6][7][8]

Q4: What is G0775 and how does it overcome natural resistance?

A4: G0775 is a chemically optimized derivative of arylomycin that exhibits potent, broad-spectrum activity against Gram-negative bacteria.[5][7][8] It overcomes natural resistance through several key modifications:

  • Enhanced Outer Membrane Penetration: Modifications, such as the addition of positively charged amines, improve its ability to cross the Gram-negative outer membrane.[5][6]

  • Covalent Inhibition: An aminoacetonitrile (B1212223) group has been added, which reacts with the catalytic lysine (B10760008) of SPase to form a covalent bond, leading to very tight and potent inhibition.[5][6]

  • Improved Binding Affinity: The overall structure has been reoptimized to bind with greater affinity to the SPase of Gram-negative bacteria, overcoming the challenge of the natural proline mutation.[6]

Q5: Can the activity of arylomycins be enhanced by combining them with other agents?

A5: Yes, synergistic effects have been observed when arylomycins are combined with other antibiotics. For example, inhibition of SPase by arylomycins can lead to synergistic sensitivity when combined with aminoglycosides.[9][10][11] In S. aureus, inhibitors of the lipoprotein processing pathway have been shown to synergize with the arylomycin derivative G0775 and can even reverse Ayr-mediated resistance.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Activity of this compound in Assays
Possible Cause Troubleshooting Step
Bacterial Strain Verify the SPase genotype of your target organism. Many common lab strains and clinical isolates of S. aureus, E. coli, and P. aeruginosa are naturally resistant due to a proline mutation in SPase.[1][2] Consider using a genetically sensitized strain with a non-proline residue at the key position (e.g., Leu or Ser) to confirm the compound's on-target activity.[10]
Compound Stability/Solubility Ensure your this compound analog is fully solubilized in the appropriate solvent (e.g., DMSO) before dilution in the assay medium. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Assay Conditions The activity of arylomycins can be influenced by bacterial cell density and growth phase.[9][10][11] Standardize your inoculum density and ensure bacteria are in the exponential growth phase for susceptibility testing.
Off-Target Effects To confirm that the observed activity is due to SPase inhibition, you can perform target overexpression studies. Overexpression of a sensitive SPase mutant should increase susceptibility.[10]
Issue 2: Difficulty Overcoming Resistance in a Target Pathogen
Possible Cause Troubleshooting Step
Suboptimal Compound Structure The natural this compound scaffold may not be optimal for your target pathogen. Consider synthesizing or obtaining derivatives with modified lipopeptide tails or other structural changes designed to improve binding to the resistant SPase.[3][4]
Multiple Resistance Mechanisms Your target pathogen may possess multiple resistance mechanisms (e.g., both SPase mutation and the ayr operon in S. aureus).[5] Investigate synergistic combinations. For instance, combine your arylomycin analog with an inhibitor of lipoprotein processing or an aminoglycoside.[5][9]
Poor Permeability (Gram-negatives) If working with Gram-negative bacteria, the primary issue may be outer membrane permeability.[6][7] Test your compound in the presence of a membrane permeabilizer like polymyxin (B74138) B nonapeptide (PMBN) to see if activity is restored. This can indicate whether permeability is the limiting factor.[1]

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives Against Various Bacterial Strains

CompoundOrganismStrainRelevant GenotypeMIC (µg/mL)Reference
Arylomycin A-C16S. epidermidisWild TypeSensitive SPase0.25[1]
Arylomycin A-C16S. aureusWild TypeResistant SPase (Pro)>64[10]
Arylomycin A-C16E. coliWild TypeResistant SPase (Pro)>64[10]
Arylomycin A-C16E. coliPAS0260Sensitive SPase (P84L)2[10]
G0775E. coliATCC 25922-0.5[12]
G0775K. pneumoniaeATCC BAA-2146MDR0.25[12]
G0775A. baumanniiATCC 19606-1[12]
G0775P. aeruginosaATCC 27853-4[12]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on arylomycins.[4]

  • Preparation of Bacterial Inoculum: a. From a fresh overnight agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB). b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in cation-adjusted MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the arylomycin derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using cation-adjusted MHB. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. b. Include a growth control (no antibiotic) and a sterility control (no bacteria). c. Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: a. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetics Assay

This assay determines whether an antibiotic is bactericidal or bacteriostatic.[10]

  • Preparation: a. Grow an overnight culture of the test organism. b. Dilute the overnight culture into fresh, pre-warmed MHB to a starting density of ~1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare flasks or tubes containing the bacterial suspension and the arylomycin derivative at various concentrations (e.g., 2x, 4x, 8x MIC). Include a no-antibiotic growth control.

  • Sampling and Plating: a. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask. b. Perform serial dilutions of the aliquot in sterile saline. c. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Analysis: a. Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is typically considered bactericidal activity.

Visualizations

Arylomycin_MoA_and_Resistance cluster_membrane Bacterial Cytoplasmic Membrane SPase_sensitive SPase (Sensitive) Processed_protein Mature Protein (Secreted) SPase_sensitive->Processed_protein Cleaves Signal Peptide SPase_resistant SPase (Resistant) Proline Mutation No_processing Protein Mislocalization Cell Stress SPase_resistant->No_processing Processing Blocked Preprotein Secretory Preprotein Sec_pathway Sec Pathway Preprotein->Sec_pathway Translocation Sec_pathway->SPase_sensitive Sec_pathway->SPase_resistant Arylomycin This compound Arylomycin->SPase_sensitive Inhibits Arylomycin->SPase_resistant Weakly Inhibits

Caption: Mechanism of this compound action and resistance.

Overcoming_Resistance_Workflow cluster_problem Problem cluster_strategies Strategies cluster_outcomes Desired Outcomes P1 Natural this compound shows low activity S1 Chemical Modification (e.g., G0775) P1->S1 S2 Synergistic Combination P1->S2 O1 Improved SPase Binding S1->O1 O2 Enhanced Membrane Penetration (Gram-) S1->O2 O3 Potentiation of Activity S2->O3 GOAL Broad-Spectrum Activity Against Resistant Pathogens O1->GOAL O2->GOAL O3->GOAL

Caption: Strategies to overcome this compound resistance.

References

Technical Support Center: Arylomycin A3 Outer Membrane Permeation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the outer membrane permeation of Arylomycin A3 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product antibiotic that inhibits bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme located in the cytoplasmic membrane of bacteria. It is responsible for cleaving the N-terminal signal peptides from proteins that are transported out of the cytoplasm.[3][4] Inhibition of SPase leads to an accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting essential cellular processes and ultimately leading to bacterial cell death.[1][3][5]

Q2: Why is the activity of natural Arylomycins limited against Gram-negative bacteria?

A2: The primary reason for the limited activity of natural Arylomycins against Gram-negative bacteria is the presence of the outer membrane.[2][6] This lipid bilayer acts as a significant permeability barrier, preventing the bulky and lipophilic Arylomycin molecules from reaching their target, the type I signal peptidase (LepB in E. coli), which is located in the inner membrane with its active site in the periplasm.[7][8]

Q3: What are the general strategies to improve the outer membrane permeation of antibiotics?

A3: Several strategies can be employed to enhance the uptake of antibiotics across the Gram-negative outer membrane. These include:

  • Chemical Modification of the Antibiotic: Altering the physicochemical properties of the drug, such as size, charge, and lipophilicity, can improve its ability to traverse the outer membrane.[9][10]

  • Use of Adjuvants: Co-administration of the antibiotic with agents that disrupt the outer membrane or inhibit efflux pumps can increase the intracellular concentration of the drug.[11][12]

  • Targeting Porin Channels: Modifying the antibiotic to utilize the natural porin channels for entry into the periplasm.[10]

  • Exploiting Self-Promoted Uptake: Designing molecules that can disrupt the lipopolysaccharide (LPS) layer and facilitate their own entry.[13]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Minimum Inhibitory Concentration (MIC) of this compound against Gram-negative bacteria. The outer membrane is preventing the compound from reaching its target (SPase).1. Synthesize and test Arylomycin analogs with modified properties (see below for details).2. Co-administer this compound with an outer membrane permeabilizer like EDTA or a polymyxin (B74138) analog.[14]3. Use a genetically modified strain with a compromised outer membrane for initial screening.[2]
Newly synthesized Arylomycin analog shows poor activity. The modification may have negatively impacted target binding or introduced susceptibility to efflux.1. Perform in vitro SPase inhibition assays to confirm that the analog still binds to and inhibits the target enzyme.2. Test the analog in an efflux pump knockout strain to determine if efflux is a contributing factor.[15][16]3. Analyze the structure-activity relationship (SAR) of your modifications to guide further design.
Inconsistent results in MIC assays. Experimental variability in growth conditions, inoculum density, or compound stability.1. Standardize your MIC protocol according to CLSI guidelines.2. Ensure consistent bacterial growth phase and inoculum density for each experiment.3. Check the stability of your Arylomycin analog in the assay medium.
Difficulty in synthesizing Arylomycin analogs. Complex chemical structure and multi-step synthesis.1. Consult established synthetic routes for the Arylomycin macrocycle, such as those utilizing Suzuki or oxidative aryl-aryl coupling reactions.[13]2. Optimize reaction conditions for key steps like macrocyclization and lipopeptide tail coupling.[4]

Quantitative Data Summary

The following table summarizes the impact of various modifications on the antibacterial activity of Arylomycin analogs against Gram-negative bacteria.

Modification Strategy Example Analog Key Changes Impact on MIC (vs. Natural Arylomycin) Reference
Lipophilic Tail Modification G0775Shortened aliphatic tailImproved permeation and binding to Gram-negative LepB.[9]
Phenol to Amine Substitution G0775Replaced two phenols with ethyl aminesIncreased positive charge, potentially aiding uptake.[9]
C-terminal Modification G0775Added a 2-aminoacetonitrile "warhead"Forms a covalent bond with LepB, leading to potent inhibition.[9][13]
C-terminal Homologation Glycyl aldehyde derivativeReplaced C-terminal carboxylate with a glycyl aldehydeIncreased affinity for E. coli SPase by 5-fold.[17]

Experimental Protocols

Protocol 1: Synthesis of Arylomycin Analogs (General Workflow)

This protocol provides a general workflow for the synthesis of Arylomycin analogs, based on reported methods.[4][13]

  • Synthesis of the Macrocyclic Core:

    • Prepare the tripeptide precursor (e.g., hydroxyphenylglycine-alanine-tyrosine) using solution-phase peptide coupling.

    • Perform macrocyclization via a Suzuki-Miyaura coupling or an oxidative aryl-aryl coupling reaction to form the biphenyl (B1667301) linkage.

  • Synthesis of the Lipopeptide Tail:

    • Synthesize the desired lipopeptide tail with variations in the fatty acid chain length or amino acid sequence using standard peptide coupling techniques.

  • Coupling of the Core and Tail:

    • Couple the synthesized macrocyclic core to the lipopeptide tail.

  • C-terminal Modification (Optional):

    • Perform chemical modifications on the C-terminal carboxylate, such as reduction to an aldehyde or conversion to a phosphonate.

  • Purification and Characterization:

    • Purify the final compound using high-performance liquid chromatography (HPLC).

    • Characterize the structure and purity using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the MIC of Arylomycin analogs.

  • Preparation of Bacterial Inoculum:

    • Culture the Gram-negative bacterial strain of interest (e.g., E. coli, P. aeruginosa) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the Arylomycin analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the bacterial inoculum to each well of the microtiter plate.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plate at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Arylomycin_MoA cluster_bacterium Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm cluster_im Inner Membrane Arylomycin_A3 This compound Permeation_Barrier Permeability Barrier Arylomycin_A3->Permeation_Barrier Blocked SPase_Target Type I Signal Peptidase (LepB) Mature_Protein Mature Protein SPase_Target->Mature_Protein Preprotein Preprotein Preprotein->SPase_Target Cleavage Arylomycin_Analog Optimized Analog (e.g., G0775) Arylomycin_Analog->SPase_Target Inhibition

Caption: Mechanism of action of Arylomycin and the outer membrane barrier.

Improvement_Workflow Start High MIC of this compound against Gram-negative bacteria Strategy Select Improvement Strategy Start->Strategy Chem_Mod Chemical Modification Strategy->Chem_Mod Primary Approach Adjuvant Use of Adjuvants Strategy->Adjuvant Synergistic Approach Synthesis Synthesize Analogs Chem_Mod->Synthesis Permeabilizer Outer Membrane Permeabilizer Adjuvant->Permeabilizer EPI Efflux Pump Inhibitor Adjuvant->EPI Testing In vitro & In vivo Testing (MIC, SPase assay) Synthesis->Testing Permeabilizer->Testing EPI->Testing Analysis Analyze SAR Testing->Analysis Analysis->Synthesis Iterative Refinement Optimized Optimized Lead Compound Analysis->Optimized Successful

Caption: Workflow for improving this compound outer membrane permeation.

G0775_Modifications cluster_modifications Key Modifications Arylomycin_Core This compound Core - Lipophilic Tail - Phenolic Groups - C-terminal Carboxylate Mod1 Shorten Lipophilic Tail Arylomycin_Core->Mod1 Improves Permeation Mod2 Replace Phenols with Ethyl Amines Arylomycin_Core->Mod2 Increases Positive Charge Mod3 Add C-terminal 'Warhead' Arylomycin_Core->Mod3 Enhances Target Binding G0775 G0775 + Shortened Tail + Ethyl Amines + Aminoacetonitrile Warhead Mod1->G0775 Mod2->G0775 Mod3->G0775

Caption: Key chemical modifications leading to the development of G0775.

References

Technical Support Center: Optimizing Arylomycin A3 Derivatives for Resistant SPase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the optimization of Arylomycin A3 derivatives against resistant signal peptidase (SPase). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to arylomycin antibiotics?

A1: The two main mechanisms of resistance to arylomycins are:

  • Target Modification: The most common mechanism is a mutation in the gene encoding Type I signal peptidase (SPase), the target of arylomycins. Specifically, the presence of a proline residue at a key position in the SPase active site (e.g., Pro29 in S. aureus SPase or Pro84 in E. coli SPase) significantly reduces the binding affinity of arylomycin derivatives.[1][2][3] This proline residue appears to interfere with the binding of the arylomycin's lipopeptide tail.[4]

  • Alternative Resistance Pathways: In Staphylococcus aureus, a secondary resistance mechanism involves the ayr (arylomycin resistance) operon.[5] This system, consisting of genes ayrRABC, is thought to provide a bypass mechanism to mitigate the stress of SPase inhibition, potentially by activating an alternative protein secretion pathway.[5][6][7]

Q2: My optimized arylomycin derivative shows good in vitro activity against purified resistant SPase, but poor whole-cell activity. What could be the issue?

A2: Several factors could contribute to this discrepancy:

  • Membrane Permeability: The outer membrane of Gram-negative bacteria and the cell wall of Gram-positive bacteria can act as barriers, preventing the compound from reaching the periplasmic space where SPase is located.[5] For lipopeptides like arylomycins, poor water solubility can also hinder transport.[8]

  • Efflux Pumps: The derivative might be a substrate for bacterial efflux pumps, which actively transport the compound out of the cell.

  • Alternative Resistance Mechanisms: As mentioned in Q1, organisms like S. aureus may possess additional resistance mechanisms, such as the ayr operon, which are not present in an in vitro assay with purified enzyme.[5][6][7]

  • Compound Stability: The derivative may be unstable in the culture medium or susceptible to degradation by bacterial enzymes.

Q3: I am observing high variability in my Minimum Inhibitory Concentration (MIC) assays for lipopeptide derivatives like arylomycins. What are the common pitfalls?

A3: High variability in MIC assays for lipopeptides is a known issue. Here are some potential causes and solutions:

  • Adsorption to Plastics: Lipophilic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the effective concentration of the antibiotic in the well. Using low-binding plates or adding a surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) can mitigate this issue.[9]

  • Micelle Formation: At higher concentrations, lipopeptides can form micelles, which can affect their availability and activity.[10] It's crucial to be aware of the critical micelle concentration (CMC) of your derivatives.

  • Inoculum Effect: The starting density of the bacterial culture can significantly impact the MIC value. Ensure you are using a standardized inoculum as per CLSI or EUCAST guidelines.

  • Media Composition: The components of the culture medium can interact with the lipopeptide. For instance, serum proteins can bind to the compound, reducing its effective concentration.[8]

Troubleshooting Guides

Problem 1: Low yield during the synthesis of the arylomycin macrocycle.

Question: I am attempting to synthesize the arylomycin macrocycle via an intramolecular Suzuki-Miyaura coupling, but my yields are consistently low. What can I do to improve this?

Answer: Low yields in the Suzuki-Miyaura macrocyclization of arylomycin precursors are a common challenge. Here are some troubleshooting steps:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. While various systems have been reported, optimizing the catalyst loading is crucial; typically, a higher loading (e.g., 20 mol%) may be required for this challenging macrocyclization.[11]

  • Reaction Conditions: The reaction is highly sensitive to conditions.

    • Concentration: Perform the reaction under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

    • Temperature: Optimization of the reaction temperature is critical.

    • Base: The choice and concentration of the base can significantly impact the yield.

  • Purity of Precursors: Ensure the linear precursor is of high purity. Impurities can poison the catalyst and lead to side reactions.

  • Alternative Routes: Consider alternative macrocyclization strategies that have been reported, such as a copper-mediated oxidative phenol (B47542) coupling, which mimics the putative biosynthetic pathway and has been shown to be scalable.[11]

Problem 2: Inconsistent results in SPase inhibition assays.

Question: My IC50 values for a series of arylomycin derivatives against purified SPase are not reproducible. What could be the cause of this variability?

Answer: Reproducibility in enzyme inhibition assays, especially with membrane proteins like SPase, can be challenging. Consider the following factors:

  • SPase Preparation and Handling:

    • Purity and Activity: Ensure the purified SPase is active and free of contaminants. The purification of membrane proteins is complex and can lead to batch-to-batch variability.[5]

    • Reconstitution: SPase is a membrane protein and requires reconstitution in a membrane-mimetic environment, such as detergent micelles or liposomes, for activity.[1] The type and concentration of detergent are critical and need to be optimized.

  • Assay Conditions:

    • Buffer Composition: Ensure the buffer components, pH, and ionic strength are consistent across experiments.

    • Substrate Concentration: The IC50 value is dependent on the substrate concentration. Use a substrate concentration at or below the Km for competitive inhibitors.

    • Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate can be important for slow-binding inhibitors.

  • Inhibitor Properties:

    • Solubility: Ensure your arylomycin derivatives are fully solubilized in the assay buffer. The use of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent.

    • Stability: Verify the stability of your compounds under the assay conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for select arylomycin derivatives against sensitive and resistant bacterial strains and their corresponding SPase enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Arylomycin Derivatives

DerivativeOrganismSPase GenotypeMIC (µg/mL)Reference
Arylomycin C16S. epidermidis RP62AWild-type (Ser29)0.25[1]
Arylomycin C16S. aureus NCTC 8325Wild-type (Pro29)>128[4]
Arylomycin C16S. aureus NCTC 8325spsB(P29S)2[12]
Arylomycin C16E. coli MG1655Wild-type (Pro84)>128[4]
Arylomycin C16E. coli MG1655lepB(P84L)4[4]
Arylomycin C16P. aeruginosa PAO1Wild-type (Pro84)>128[4]
Arylomycin C16P. aeruginosa PAO1lepB(P84L)16[4]
Arylomycin M131S. aureus NCTC 8325Wild-type (Pro29)1 - 4[12]
G0775S. aureusPotent Activity[5]

Table 2: Binding Affinities (Kd) and Inhibitory Concentrations (IC50) of Arylomycin Derivatives against SPase

DerivativeSPase SourceSPase VariantKd (nM)IC50 (ng/mL)Reference
Arylomycin C16E. coli (full-length)Wild-type (Pro84)60 ± 16[1]
Arylomycin C16E. coli (full-length)P84S5.7 ± 1.0[1]
Arylomycin C16S. aureus (full-length)Wild-type (Pro29)1283 ± 278[1]
Arylomycin C16S. aureus (full-length)P29S130 ± 53[1]
Arylomycin A-C16E. coli70[13]
Arylomycin A-C16S. aureus1800[13]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a modified version of the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight agar (B569324) plate, pick several colonies and suspend them in cation-adjusted Mueller-Hinton Broth (MHBII).

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in MHBII to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the arylomycin derivative in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antibiotic in MHBII in a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 100 µL.

    • Incubate the plates at 37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: SPase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of arylomycin derivatives against purified SPase.

  • Reagents and Buffers:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% Triton X-100.

    • Purified SPase (reconstituted in a suitable detergent).

    • Fluorogenic SPase substrate.

    • Arylomycin derivatives dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black microtiter plate, add 2 µL of the arylomycin derivative at various concentrations.

    • Add 48 µL of the purified, reconstituted SPase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence versus time curves).

    • Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizations

Experimental_Workflow cluster_synthesis Derivative Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_wholecell Whole-Cell Evaluation cluster_optimization Lead Optimization Synthesis Synthesis of Arylomycin A3 Derivatives Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization SPase_Inhibition SPase Inhibition Assay (IC50 Determination) Characterization->SPase_Inhibition MIC_Assay MIC Assay vs. Sensitive & Resistant Strains Characterization->MIC_Assay Binding_Assay Binding Affinity Assay (Kd Determination) SPase_Inhibition->Binding_Assay SAR_Analysis SAR Analysis Binding_Assay->SAR_Analysis Time_Kill Time-Kill Kinetics MIC_Assay->Time_Kill Time_Kill->SAR_Analysis SAR_Analysis->Synthesis Iterative Design

Caption: Experimental workflow for optimizing arylomycin derivatives.

Ayr_Resistance_Pathway cluster_ayr AyrRABC Operon Arylomycin Arylomycin Derivative SPase SPase (SpsB) Arylomycin->SPase Inhibition Protein_Secretion Protein Secretion SPase->Protein_Secretion Cleavage of Signal Peptides Secretion_Stress Accumulation of Unprocessed Preproteins Protein_Secretion->Secretion_Stress Blockage leads to AyrR AyrR (Transcriptional Regulator) Secretion_Stress->AyrR Induces AyrABC AyrA, AyrB, AyrC (Effector Proteins) AyrR->AyrABC Activates Transcription Alternative_Pathway Alternative Protein Processing/Secretion AyrABC->Alternative_Pathway Mediates Alternative_Pathway->Protein_Secretion Restores

Caption: Proposed signaling pathway for Ayr-mediated arylomycin resistance.

References

Troubleshooting poor solubility of Arylomycin A3 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility of Arylomycin A3 in vitro.

Troubleshooting Guide

Issue: Precipitate observed in my aqueous working solution.

If you observe precipitation after diluting your this compound stock solution into an aqueous buffer, it is likely due to the low aqueous solubility of the compound. Arylomycins are a class of lipopeptides known for their hydrophobic nature.[1] Here are steps to troubleshoot this issue:

1. Optimize Co-solvent Concentration:

  • Problem: The percentage of the organic co-solvent (like DMSO) in the final working solution may be too low to maintain this compound solubility.

  • Solution: While it is crucial to minimize co-solvent concentration to avoid affecting your assay, you can try slightly increasing the percentage of the organic solvent. Most cell-based assays can tolerate up to 1% DMSO.[2]

    • Protocol: Prepare a dilution series of your aqueous buffer with slightly increasing concentrations of the organic co-solvent used for your stock solution. Add the this compound stock solution to each and observe for precipitation. Ensure the final co-solvent concentration does not exceed the tolerance of your specific assay.

2. Adjust the pH of the Buffer:

  • Problem: The pH of your aqueous buffer may be at or near the isoelectric point of this compound, minimizing its solubility.

  • Solution: Adjusting the pH of the buffer can increase the net charge of the peptide, thereby improving its solubility.[3][4]

    • For acidic peptides: Try dissolving in a buffer with a pH above the isoelectric point.

    • For basic peptides: A buffer with a pH below the isoelectric point is recommended.

    • Protocol: Conduct small-scale solubility tests using buffers at various pH levels to determine the optimal pH for this compound solubility.[2]

3. Utilize Sonication:

  • Problem: The compound may not be fully dissolved.

  • Solution: Sonication can aid in the dissolution of peptides by breaking up aggregates.[2][5]

    • Protocol: After diluting the this compound stock into the aqueous buffer, place the tube in a water bath sonicator for short intervals (e.g., 3 bursts of 10 seconds), keeping the sample on ice in between to prevent degradation.[5]

4. Gentle Heating:

  • Problem: The compound may require energy input to dissolve.

  • Solution: Gently warming the solution can sometimes improve the solubility of peptides.[2][3]

  • Caution: Use this method with care, as excessive heat can degrade the peptide. Avoid temperatures above 40°C.[3]

    • Protocol: Briefly warm the solution in a water bath while monitoring for dissolution.

Issue: I am unable to achieve my desired final concentration without precipitation.

This indicates you have exceeded the solubility limit of this compound in your chosen solvent system.

  • Solution 1: Re-evaluate the required concentration. Is it possible to use a lower concentration in your experiment?

  • Solution 2: Increase the proportion of organic co-solvent. As mentioned previously, be mindful of the tolerance of your experimental system.[4]

  • Solution 3: Add the concentrated stock to the aqueous buffer slowly while vortexing. This can prevent localized high concentrations that lead to precipitation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Arylomycins?

A1: Arylomycins are lipopeptides and generally exhibit limited solubility in aqueous solutions.[1] For instance, the predicted water solubility of Arylomycin A2, a close analog of A3, is very low at 0.00815 mg/mL.[1] They are moderately to highly lipophilic, which contributes to their poor water solubility.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to their hydrophobic nature, a water-miscible organic solvent is recommended for preparing stock solutions. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.[1][2][3] Stock solutions of Arylomycin A2 in DMSO at 20 mM have been shown to be stable when stored at -80°C.[1]

Q3: Can I dissolve this compound directly in my aqueous assay buffer?

A3: It is highly unlikely that you will be able to dissolve this compound directly in an aqueous buffer to a sufficient concentration for most experiments. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer.[3][5]

Q4: How can I improve the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed:

  • Use of Co-solvents: Incorporate a small amount of an organic solvent like DMSO or ethanol (B145695) in your final working solution.[2]

  • pH Adjustment: Experiment with buffers at different pH values to find one that enhances solubility.[3][4]

  • Physical Methods: Sonication and gentle heating can aid dissolution.[2][3][5]

  • Structural Modification (for drug development): Glycosylation of the arylomycin macrocycle has been shown to improve aqueous solubility without compromising antibacterial activity.[6][7]

Quantitative Data Summary

CompoundPredicted Water Solubility (mg/mL)LogPRecommended Stock Solvent
Arylomycin A20.00815[1]2.02 - 3.9[1]DMSO[1]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[5]

  • Allow the vial to equilibrate to room temperature.[5]

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 or 20 mM).

  • Vortex the solution until the lyophilized powder is completely dissolved. A brief sonication may be used if necessary.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]

Protocol for Preparing Aqueous Working Solutions from Stock
  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Gently vortex the stock solution to ensure it is homogeneous.

  • Slowly add the required volume of the stock solution to your pre-warmed (if applicable) aqueous buffer while gently vortexing.[4] This drop-by-drop addition helps to avoid localized high concentrations that can cause precipitation.[4]

  • Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it is not fully dissolved.

  • If precipitation occurs, refer to the troubleshooting guide above.

  • Always centrifuge your final working solution to pellet any undissolved peptide before use in your experiment.[2]

Visualizations

TroubleshootingWorkflow start Start: Poor this compound Solubility Observed check_stock Is the stock solution clear? start->check_stock recreate_stock Recreate stock solution. Ensure complete dissolution (vortex, sonicate). check_stock->recreate_stock No check_dilution Precipitation upon dilution into aqueous buffer? check_stock->check_dilution Yes recreate_stock->check_stock optimize_cosolvent Increase co-solvent % in final solution (e.g., DMSO < 1%). check_dilution->optimize_cosolvent Yes success Solution is clear. Proceed with experiment. check_dilution->success No adjust_ph Adjust buffer pH. optimize_cosolvent->adjust_ph fail Solubility issue persists. Consider re-evaluating required concentration or consult further. optimize_cosolvent->fail use_sonication Apply gentle sonication. adjust_ph->use_sonication adjust_ph->fail gentle_heat Apply gentle heat (<40°C). use_sonication->gentle_heat use_sonication->fail slow_addition Add stock to buffer slowly while vortexing. gentle_heat->slow_addition gentle_heat->fail slow_addition->success slow_addition->fail

Caption: Troubleshooting workflow for poor this compound solubility.

PreparationWorkflow lyophilized Lyophilized This compound add_dmso Add DMSO (or other organic solvent) lyophilized->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock dilute Slowly add to Aqueous Buffer (while vortexing) stock->dilute working Final Working Solution dilute->working centrifuge Centrifuge to pellet insolubles working->centrifuge supernatant Use Supernatant for Assay centrifuge->supernatant

Caption: Recommended workflow for preparing this compound solutions.

References

Technical Support Center: Enhancing the Antibacterial Potency of Arylomycin A3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the antibacterial potency of Arylomycin A3.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a natural product antibiotic that inhibits bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2] SPase is responsible for cleaving signal peptides from proteins that are translocated across the cell membrane.[1] By inhibiting SPase, this compound disrupts protein secretion, leading to a mislocalization of proteins and ultimately bacterial cell death or growth inhibition.[1][3] This is a novel mechanism of action, as no currently approved antibiotics target SPase.[1][2]

Q2: Why does this compound have a narrow spectrum of activity?

A2: The narrow spectrum of this compound is largely due to natural resistance in many bacterial species.[4][5][6] This resistance is often conferred by a specific proline residue in the SPase enzyme at a position that interacts with the lipopeptide tail of the arylomycin.[4][7] This proline residue disrupts the binding of the arylomycin to the enzyme, reducing its inhibitory activity.[3][4] Many important human pathogens, including strains of Staphylococcus aureus and Pseudomonas aeruginosa, possess this proline-conferred resistance.[4][7]

Q3: What are the main strategies to overcome resistance and enhance the potency of this compound?

A3: The primary strategies focus on chemical modifications of the arylomycin scaffold to improve its binding affinity to resistant SPase variants and to enhance its penetration through the outer membrane of Gram-negative bacteria. Key approaches include:

  • Modification of the Lipopeptide Tail: Altering the length and structure of the N-terminal lipid tail can overcome the destabilizing interactions caused by the resistance-conferring proline residue.[4][8] Shortening the aliphatic tail has been shown to improve permeation and binding to the SPase of Gram-negative pathogens.[9]

  • C-terminal Modifications: Replacing the natural C-terminal carboxylic acid with an electrophilic "warhead," such as an aminoacetonitrile (B1212223) group, can create a covalent bond with the SPase catalytic lysine (B10760008) residue.[8][10] This significantly increases binding affinity and potency. The analog G0775 utilizes this strategy.[8]

  • Macrocycle Modifications: Introducing modifications to the macrocyclic core, such as adding ethylamine (B1201723) groups in place of phenolic oxygens, can improve activity.[8][10]

  • Combination Therapy: Using arylomycins in combination with other classes of antibiotics, such as aminoglycosides, can result in synergistic activity.[1][3]

Q4: What is G0775 and why is it a significant Arylomycin analog?

A4: G0775 is a synthetic, optimized arylomycin analog that exhibits potent, broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria, including E. coli, K. pneumoniae, A. baumannii, and P. aeruginosa.[9][10][11][12] Its development is significant because no new class of antibiotics for Gram-negative pathogens had been approved in over 50 years.[9][11] The enhanced activity of G0775 is a result of several strategic modifications to the arylomycin scaffold, including a reoptimized N-terminal lipid tail, ethylamine substitutions on the macrocycle, and a C-terminal aminoacetonitrile warhead that forms a covalent bond with SPase.[8][10] These changes lead to dramatically improved potency and the ability to circumvent existing resistance mechanisms.[8][12]

Troubleshooting Guides

Problem 1: My new this compound analog shows high in vitro activity against purified SPase but poor whole-cell antibacterial activity, especially against Gram-negative bacteria.

  • Possible Cause 1: Poor Membrane Permeability. The outer membrane of Gram-negative bacteria is a significant barrier.[7] The lipophilicity and charge of your analog might not be optimal for crossing this barrier.

    • Troubleshooting Tip: Systematically modify the lipopeptide tail. It has been observed that shortening the aliphatic tail can improve permeation in Gram-negative bacteria.[9] Also, consider adding positively charged moieties to the macrocycle, as this can facilitate uptake, possibly through a charge-dependent mechanism.[9][13]

  • Possible Cause 2: Efflux Pump Activity. The compound may be actively transported out of the bacterial cell by efflux pumps.

    • Troubleshooting Tip: Test the activity of your analog in the presence of a broad-spectrum efflux pump inhibitor (EPI), such as PAβN (MC-207,110). A significant decrease in the Minimum Inhibitory Concentration (MIC) in the presence of the EPI would suggest that your compound is an efflux pump substrate.

  • Possible Cause 3: Instability. The analog may be unstable in the assay medium or susceptible to degradation by bacterial enzymes.

    • Troubleshooting Tip: Assess the stability of your compound in the growth medium over the course of the experiment using analytical methods like HPLC-MS. Consider modifications that might enhance metabolic stability, such as N-methylation of peptide bonds.[4]

Problem 2: I'm observing inconsistent MIC values for my Arylomycin derivatives.

  • Possible Cause 1: Compound Precipitation. Lipophilic arylomycin analogs may have poor solubility in aqueous culture media, leading to precipitation at higher concentrations and inaccurate results.

    • Troubleshooting Tip: Visually inspect the wells of your microtiter plate for any precipitate. Determine the solubility of your compounds in the test medium beforehand. The addition of glycosylation to the macrocycle has been shown to improve solubility without altering antibacterial activity.[14][15] You may also consider using a small percentage of a co-solvent like DMSO, ensuring the final concentration is not inhibitory to the bacteria.

  • Possible Cause 2: Inoculum Effect. The final concentration of bacteria in the wells can influence the MIC value. A higher inoculum may lead to an apparently higher MIC.

    • Troubleshooting Tip: Standardize your bacterial inoculum precisely. Follow established protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), to prepare an inoculum of approximately 5 x 10^5 CFU/mL.[16]

  • Possible Cause 3: Binding to Plasticware or Media Components. Hydrophobic compounds can adsorb to the plastic of microtiter plates or bind to components in the culture medium, reducing the effective concentration.

    • Troubleshooting Tip: Consider using low-binding microtiter plates. To assess binding to media components, you can quantify the concentration of your compound in the supernatant of the media after a period of incubation.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Arylomycin Derivatives against Sensitive and Resistant Bacterial Strains.

CompoundS. epidermidis (Sensitive)S. aureus (Resistant)S. aureus (Sensitized)E. coli (Resistant)E. coli (Sensitized)P. aeruginosa (Resistant)P. aeruginosa (Sensitized)MRSA
Arylomycin A-C16 1>642>648>6416>64
Derivative 5 (C-terminal aldehyde) 2>648>644>64>6416
G0775 ---0.125-2-0.125-2--
Biphenyl C6 Derivative (11) 1161>648>64>64-
Biphenyl C8 Derivative (12) 2162>648>64>64-

Data compiled from multiple sources.[4][11][13] MIC values are in µg/mL. "Sensitive" refers to strains with native SPase susceptible to arylomycins. "Resistant" refers to wild-type strains possessing the resistance-conferring proline in SPase. "Sensitized" refers to strains genetically modified to have a susceptible SPase. MRSA denotes Methicillin-resistant S. aureus.[13]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard methods to determine the MIC of Arylomycin derivatives.[4][16]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Arylomycin derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer

  • Plate shaker/incubator

Procedure:

  • Bacterial Inoculum Preparation: a. From a fresh agar (B569324) plate, pick 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6). c. Dilute the culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This is the standardized inoculum.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the Arylomycin derivative at a high concentration (e.g., 1280 µg/mL) in DMSO. b. In a 96-well plate, add 100 µL of sterile CAMHB to all wells. c. Add 2 µL of the stock solution to the first well of a row and mix thoroughly. This creates a starting concentration of, for example, 25.6 µg/mL (assuming the final volume after adding bacteria is ~100 µL). Correction: A 2-fold serial dilution is standard. d. Serial Dilution: Prepare a 2x concentrated stock of the highest desired antibiotic concentration in CAMHB. Add 100 µL of this to the first column of wells. Add 50 µL of CAMHB to the remaining wells. e. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).[16]

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12. b. The final volume in each well will be 100 µL.

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • Determining the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of bacteria. b. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.[16]

Protocol 2: Synthesis of Arylomycin A-C16 Lipopeptide Tail

This is a generalized protocol for the solution-phase peptide coupling required to assemble the lipopeptide tail, which can then be coupled to the macrocyclic core.[4]

Materials:

  • Fmoc-protected amino acids (e.g., Fmoc-D-Ala-OH, Fmoc-D-MeSer(tBu)-OH)

  • Hexadecanoic acid (palmitic acid)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

  • Standard purification supplies (Silica gel, HPLC)

Procedure:

  • First Coupling: Couple the C-terminal amino acid (e.g., methyl ester of the first amino acid) with the second Fmoc-protected amino acid using HBTU and DIPEA in DMF. Monitor reaction completion by TLC or LC-MS.

  • Purification: Purify the resulting dipeptide by flash chromatography.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the dipeptide by treating with 20% piperidine in DMF.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the lipopeptide sequence.

  • Fatty Acid Acylation: Once the peptide chain is assembled, couple the N-terminus with hexadecanoic acid using a suitable coupling reagent to form the final lipopeptide.

  • Final Deprotection and Purification: Remove any remaining side-chain protecting groups (e.g., tBu) using appropriate acidic conditions (e.g., TFA in DCM). Purify the final lipopeptide tail by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Antibacterial Potency Testing cluster_analysis Data Analysis & Iteration s1 Synthesize Macrocycle s3 Couple Core and Tail s1->s3 s2 Synthesize Modified Lipopeptide Tail s2->s3 s4 Purify & Characterize Final Analog s3->s4 t1 MIC Determination (Sensitive & Resistant Strains) s4->t1 Test Analog t2 In Vitro SPase Inhibition Assay s4->t2 Test Analog t3 Time-Kill Kinetics Assay t1->t3 a1 Analyze SAR (Structure-Activity Relationship) t1->a1 t2->a1 t3->a1 a2 Identify Potent Hits a1->a2 a3 Design Next-Gen Analogs a2->a3 a3->s2 Iterate Design

Caption: Workflow for developing and testing novel Arylomycin analogs.

arylomycin_moa cluster_membrane Bacterial Cytoplasmic Membrane SPase Signal Peptidase (SPase) Protein Mature Protein SPase->Protein Releases Secretion Protein Secretion Pathway Blocked SPase->Secretion Preprotein Pre-protein (with Signal Peptide) Preprotein->SPase Cleavage Protein->Secretion Fails to be secreted Arylomycin This compound Arylomycin->SPase INHIBITS

Caption: Mechanism of action of this compound via SPase inhibition.

References

Technical Support Center: SPase Inhibition by Arylomycin A3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Arylomycin A3 and its derivatives to study bacterial type I signal peptidase (SPase) inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a natural product antibiotic that inhibits bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme located on the outer leaflet of the cytoplasmic membrane responsible for cleaving N-terminal signal peptides from proteins secreted through the general secretory pathway.[1][3][4] By binding to SPase, this compound prevents the release of mature proteins, leading to an accumulation of unprocessed preproteins in the cytoplasmic membrane and subsequent disruption of essential cellular processes.[1][2]

Q2: Why am I observing no antibacterial activity with this compound against my bacterial strain?

Many bacterial species, including important pathogens like Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, exhibit natural resistance to arylomycins.[3][5] This resistance is often due to a specific proline residue in the SPase enzyme that interferes with Arylomycin binding.[3][5] To study the effects of SPase inhibition in these organisms, it is necessary to use genetically sensitized strains where this proline residue has been mutated (e.g., P29S in S. aureus SpsB or P84L in E. coli LepB).[1][3][5]

Q3: What are the expected downstream effects of SPase inhibition by this compound?

The primary effect of SPase inhibition is the disruption of protein secretion. This leads to the accumulation of preproteins in the cell membrane and mislocalization of proteins that are essential for various cellular functions.[1][2] Interestingly, the consequences of SPase inhibition can differ between bacterial types. In Gram-negative bacteria like E. coli, it often results in bactericidal activity, whereas in Gram-positive bacteria like S. aureus, the effect is typically bacteriostatic.[1]

Q4: Are there derivatives of this compound with improved activity?

Yes, several derivatives of this compound have been synthesized to overcome natural resistance and improve antibacterial activity.[3][6] Modifications to the lipopeptide tail and the C-terminal macrocycle have been explored to enhance binding to SPase, even in the presence of the resistance-conferring proline residue.[3][4][7] Some derivatives have shown increased potency against wild-type S. aureus.[3][6]

Troubleshooting Guide

Problem 1: No or low potency of this compound observed in antibacterial assays.

  • Possible Cause 1: Natural Resistance. Your bacterial strain may possess the proline mutation in SPase that confers resistance.

    • Solution: Sequence the SPase gene of your target organism to check for the presence of the resistance-conferring proline. If present, consider using a genetically sensitized mutant strain for your experiments.[5] Alternatively, test Arylomycin derivatives designed to overcome this resistance.[3][6]

  • Possible Cause 2: Ineffective Compound Concentration. The concentration of this compound may be too low to elicit a response.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the minimal inhibitory concentration (MIC) for your specific strain.

  • Possible Cause 3: Experimental Conditions. The growth phase of the bacteria or the cell density might influence the observed activity.

    • Solution: Ensure that your bacterial cultures are in the mid-logarithmic growth phase when the antibiotic is added. The activity of arylomycins can be dependent on cell density.[1][8]

Problem 2: Variability in experimental results.

  • Possible Cause 1: Compound Stability. this compound may be unstable under your experimental or storage conditions.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the compound according to the manufacturer's recommendations, typically in a dry, dark environment at low temperatures.

  • Possible Cause 2: Inconsistent Inoculum. The initial bacterial cell density can affect the outcome of susceptibility testing.

    • Solution: Standardize your inoculum preparation. Ensure that the optical density (OD) and colony-forming units (CFU)/mL are consistent across experiments.

Problem 3: Unexpected bactericidal or bacteriostatic effect.

  • Possible Cause: Organism-Specific Response. The cellular response to SPase inhibition is known to differ between bacterial species.

    • Solution: Be aware that this compound tends to be bactericidal against Gram-negative bacteria and bacteriostatic against Gram-positive bacteria.[1] This is a known phenomenon and not necessarily an experimental artifact.

Quantitative Data Summary

Table 1: Minimal Inhibitory Concentrations (MICs) of Arylomycin C16 against various bacterial strains.

Bacterial StrainSPase GenotypeMIC (µg/mL)Reference
Staphylococcus epidermidis RP62AWild Type0.25[5]
Staphylococcus aureus NCTC 8325Wild Type (Proline)>128[3][5]
Staphylococcus aureus PAS8001SpsB(P29S) Mutant1[3][5]
Escherichia coli MG1655Wild Type (Proline)>256[5]
Escherichia coli PAS0260LepB(P84L) Mutant0.5[3][5]
Pseudomonas aeruginosa PAO1Wild Type (Proline)>256[5]
Pseudomonas aeruginosa PAS2006LepB(P84L) Mutant16[3]
Helicobacter pyloriWild Type (Alanine)4[5]
Chlamydia trachomatisWild Type (Leucine)6[5]

Table 2: In Vitro Binding Affinities (KD) of Arylomycin C16 to SPase variants.

SPase VariantKD (nM)Reference
E. coli SPase (Wild Type - Proline)>10,000[5]
E. coli SPase (P84S Mutant)780 ± 150[5]
S. aureus SPase (Wild Type - Proline)1283 ± 278[5]
S. aureus SPase (P29S Mutant)130 ± 53[5]

Experimental Protocols

1. Minimal Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) methods.[5][9]

  • Preparation of this compound dilutions: Prepare a 2-fold serial dilution of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum preparation: Scrape colonies from an overnight agar (B569324) plate and suspend in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Time-Kill Assay

This protocol is used to determine whether an antibiotic is bactericidal or bacteriostatic.[1]

  • Culture preparation: Inoculate MHB with the test organism and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.5).

  • Antibiotic exposure: Dilute the culture to a starting density of approximately 1 x 10⁶ CFU/mL in fresh, pre-warmed MHB containing this compound at the desired concentration (e.g., 2x and 8x MIC). Include a no-antibiotic control.

  • Incubation and sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 18, 24 hours), withdraw aliquots from each culture.

  • Viable cell counting: Prepare serial dilutions of the collected aliquots in phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates.

  • Data analysis: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.[8]

Visualizations

SPase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation SecYEG SecYEG Translocon Preprotein->SecYEG Secretion SPase Type I SPase SecYEG->SPase Mature_Protein Mature Protein SPase->Mature_Protein Cleavage & Release Arylomycin This compound Arylomycin->SPase Inhibition

Caption: this compound inhibits the cleavage of preproteins by SPase.

Troubleshooting_Workflow Start No/Low Activity Observed Check_Resistance Natural Resistance in Strain? Start->Check_Resistance Sequence_SPase Sequence SPase gene for Proline mutation Check_Resistance->Sequence_SPase Yes Check_Concentration Concentration Too Low? Check_Resistance->Check_Concentration No Use_Sensitized_Strain Use Sensitized Strain or Derivative Compound Sequence_SPase->Use_Sensitized_Strain End Problem Resolved Use_Sensitized_Strain->End Dose_Response Perform Dose-Response (MIC determination) Check_Concentration->Dose_Response Yes Check_Conditions Experimental Conditions Optimal? Check_Concentration->Check_Conditions No Dose_Response->End Optimize_Conditions Use mid-log phase cells, standardize inoculum Check_Conditions->Optimize_Conditions No Check_Conditions->End Yes Optimize_Conditions->End

Caption: Troubleshooting workflow for low this compound activity.

Resistance_Logic Wild_Type_SPase Wild-Type SPase (with Proline) Binding_Disrupted Binding Disrupted Wild_Type_SPase->Binding_Disrupted Arylomycin This compound Arylomycin->Wild_Type_SPase Mutant_SPase Sensitized SPase (e.g., P84L) Arylomycin->Mutant_SPase Resistance Resistance Binding_Disrupted->Resistance Binding_Effective Effective Binding Mutant_SPase->Binding_Effective Inhibition SPase Inhibition Binding_Effective->Inhibition

References

Technical Support Center: Arylomycin A3 Lipopeptide Tail Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers modifying the lipopeptide tail of Arylomycin A3 to improve its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and its analogs?

A1: Arylomycins are a class of natural product antibiotics that function by inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is an essential enzyme located on the outer leaflet of the bacterial cytoplasmic membrane. It is responsible for cleaving the N-terminal signal peptides from proteins that are secreted through the general secretory pathway.[1][3] By inhibiting SPase, arylomycins disrupt protein secretion, leading to a toxic accumulation of unprocessed preproteins in the cell membrane and ultimately causing bacterial cell death.[1][4]

Q2: Why is modifying the lipopeptide tail of this compound a key strategy for improving efficacy?

A2: The lipopeptide tail of arylomycins plays a crucial role in their antibacterial activity. It is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration near the SPase target.[5][6] Modifications to the lipopeptide tail are a primary strategy for several reasons:

  • Overcoming Resistance: A common mechanism of natural resistance to arylomycins in bacteria like Staphylococcus aureus and Escherichia coli is a mutation in the SPase enzyme that disrupts the interaction with the lipopeptide tail.[5][7] Modifying the tail can restore binding affinity to these resistant SPase variants.

  • Improving Gram-Negative Activity: The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics.[2] Shortening the aliphatic tail of the lipopeptide has been shown to improve permeation across this membrane, expanding the spectrum of activity to include problematic Gram-negative pathogens.[8]

  • Enhancing Potency: Altering the length and composition of the lipid tail can optimize the interaction with the membrane and the SPase active site, leading to lower Minimum Inhibitory Concentrations (MICs).[5]

Q3: What are the most successful modifications to the this compound lipopeptide tail reported so far?

A3: Several modifications have been shown to significantly enhance the efficacy of arylomycins. One of the most successful examples is the development of the analog G0775 . The key modifications that led to its development include:

  • Shortening the aliphatic tail: This improved permeation through the Gram-negative outer membrane and enhanced binding to the SPase (LepB).[8]

  • Introducing positive charges: Replacing two phenol (B47542) groups with ethyl amines, making the molecule more cationic, is thought to facilitate a charge-dependent uptake mechanism, similar to aminoglycosides.[8]

  • Modifying the pharmacophore: The addition of a 2-aminoacetonitrile group created a covalent-binding interaction with the SPase, resulting in very tight binding.[8]

These changes led to a 32- to 500-fold improvement in MIC against certain strains.[8]

Troubleshooting Guides

Guide 1: Troubleshooting this compound Analog Synthesis

This guide addresses common issues encountered during the chemical synthesis of this compound analogs with modified lipopeptide tails.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of the final lipopeptide Incomplete coupling reactions during solid-phase peptide synthesis (SPPS).- Use a higher excess of amino acid and coupling reagents.- Increase coupling time or temperature.- Perform a double coupling for difficult amino acids.- Monitor coupling completion with a colorimetric test (e.g., Kaiser test).[9]
Peptide aggregation on the resin, especially with hydrophobic sequences.- Use a more polar solvent like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF).- Incorporate pseudo-proline dipeptides to disrupt secondary structures.- Synthesize at a higher temperature to reduce aggregation.
Premature cleavage of the peptide from the resin.- If using a highly acid-labile resin, switch to a more robust one.- Avoid prolonged exposure to even mildly acidic conditions during coupling steps.[9]
Difficulty in purifying the final product Presence of deletion or truncated peptide sequences.- Ensure complete deprotection and coupling at each step of the SPPS.- Consider capping unreacted amines after each coupling step to prevent the formation of deletion sequences.
The lipopeptide is poorly soluble in standard HPLC solvents.- Add a small amount of formic acid or trifluoroacetic acid (TFA) to the mobile phase to improve solubility.- Use a C4 or C8 reverse-phase column instead of a C18 for very hydrophobic lipopeptides.- The presence of a surfactant like Polysorbate 80 in the sample may aid in solubilization, but can interfere with purification.
Unexpected side reactions Modification of sensitive amino acid side chains during cleavage from the resin.- Use a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues like Tryptophan or Methionine.[9]
Guide 2: Troubleshooting Efficacy Testing

This guide focuses on common issues that may arise during the evaluation of the antibacterial efficacy of newly synthesized this compound analogs.

Problem Potential Cause(s) Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results The lipophilic nature of the analog causes it to adhere to the plastic of the microtiter plates.- Add a non-ionic surfactant, such as Polysorbate 80 (Tween 80), to the broth medium at a low concentration (e.g., 0.002%) to prevent binding to the plastic.[10]
Aggregation of the lipopeptide in the aqueous broth medium.- Prepare stock solutions in an organic solvent like DMSO and ensure thorough mixing when diluting into the aqueous medium.- Briefly sonicate the stock solution before preparing dilutions.
Inconsistent bacterial inoculum size.- Carefully standardize the inoculum to a 0.5 McFarland standard to ensure the final concentration in the wells is approximately 5 x 10^5 CFU/mL.[2]
No activity observed against Gram-negative bacteria The analog is unable to penetrate the outer membrane.- Confirm the structural modifications intended to improve permeability (e.g., shorter lipid tail, increased positive charge) were successfully incorporated.- Test against a mutant strain with a compromised outer membrane to see if the compound has intrinsic activity against the target.
The compound is being removed by efflux pumps.- Test in combination with a known efflux pump inhibitor to see if activity is restored.
Discrepancy between in vitro enzyme inhibition and whole-cell activity Poor cell penetration or efflux (as above).- See solutions for "No activity observed against Gram-negative bacteria".
Degradation of the compound in the growth medium.- Assess the stability of the compound in the test medium over the incubation period.

Quantitative Data Summary

Table 1: In Vitro Activity of Selected Arylomycin Analogs

CompoundModification HighlightsTarget OrganismMIC (µg/mL)Reference
Arylomycin A-C16Natural ProductS. epidermidis (Wild Type)2[5]
Arylomycin A-C16Natural ProductS. aureus (Resistant)>128[5]
Arylomycin A-C16Natural ProductE. coli (Resistant)>128[5]
Analog with C12 tailShorter lipid tailS. epidermidis (Wild Type)4[5]
Analog with C18 tailLonger lipid tailS. epidermidis (Wild Type)4[5]
G0775Shortened tail, added positive charges, covalent warheadA. baumannii (MDR)≤4 (for 90% of strains)[8]
G0775Shortened tail, added positive charges, covalent warheadP. aeruginosa (MDR)≤16 (for 90% of strains)[8]

MIC values are highly dependent on the specific strain and testing conditions.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.[2][11]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture grown to the logarithmic phase

  • 0.5 McFarland turbidity standard

  • Stock solution of the Arylomycin analog (typically in DMSO)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of the Analog Dilutions: a. Prepare a series of two-fold dilutions of the Arylomycin analog in CAMHB in the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest concentration of the drug is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to well 10. 100 µL is discarded from well 10. Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no bacteria).[11]

  • Preparation of the Bacterial Inoculum: a. From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[2] c. Dilute this standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells after inoculation.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours.[8]

  • Reading the Results: a. The MIC is the lowest concentration of the Arylomycin analog that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a plate reader.

Protocol 2: Synthesis of Arylomycin Analogs with Modified Lipopeptide Tails

The synthesis of Arylomycin analogs is a complex, multi-step process. A general workflow often involves the separate synthesis of the macrocyclic core and the lipopeptide tail, followed by their coupling. The following is a generalized workflow based on reported syntheses.[4][12]

Workflow:

  • Synthesis of the Macrocyclic Core: a. This is typically achieved through solution-phase peptide couplings to assemble a linear tripeptide precursor. b. The key step is the macrocyclization, which has been accomplished using methods like the Suzuki-Miyaura cross-coupling reaction.[4][13]

  • Synthesis of the Lipopeptide Tail: a. The desired fatty acid (the "lipo" part) is activated and coupled to the N-terminus of a short peptide sequence. b. This peptide portion is assembled using standard solid-phase or solution-phase peptide synthesis techniques.

  • Coupling of the Core and Tail: a. The synthesized macrocyclic core is coupled to the N-terminus of the synthesized lipopeptide tail using a peptide coupling reagent (e.g., DEPBT).[12]

  • Deprotection and Purification: a. All protecting groups are removed from the fully assembled molecule. b. The final product is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_testing Efficacy Testing Core_Synth Macrocycle Synthesis Coupling Core-Tail Coupling Core_Synth->Coupling Tail_Synth Lipopeptide Tail Synthesis Tail_Synth->Coupling Purification Deprotection & HPLC Purification Coupling->Purification MIC_Test MIC Determination Purification->MIC_Test Pure Analog SPase_Assay SPase Inhibition Assay Purification->SPase_Assay Toxicity_Assay Toxicity Assays MIC_Test->Toxicity_Assay Active Analogs

Caption: Experimental workflow for Arylomycin analog synthesis and testing.

mechanism_of_action Arylomycin Arylomycin Analog SPase Signal Peptidase (SPase) Arylomycin->SPase Inhibits Preprotein Secretory Preprotein Arylomycin->Preprotein causes accumulation of Membrane Bacterial Cytoplasmic Membrane Membrane->SPase Embedded in Mature_Protein Mature Protein SPase->Mature_Protein produces Preprotein->SPase is cleaved by Cell_Death Cell Death Preprotein->Cell_Death leads to Secretion_Pathway Protein Secretion Pathway Secretion_Pathway->Preprotein

Caption: Mechanism of action of Arylomycin antibiotics.

logical_relationship Start Goal: Improve Arylomycin Efficacy Problem1 Problem: Gram-Negative Inactivity Start->Problem1 Problem2 Problem: Pre-existing Resistance Start->Problem2 Cause1 Cause: Poor Outer Membrane Permeation Problem1->Cause1 Cause2 Cause: SPase Mutation Disrupts Binding Problem2->Cause2 Solution1 Solution: Shorten Lipopeptide Tail & Add Positive Charge Cause1->Solution1 Solution2 Solution: Modify Tail to Restore Binding Affinity Cause2->Solution2 Outcome Outcome: Broad-Spectrum Activity Solution1->Outcome Solution2->Outcome

Caption: Logic for modifying the Arylomycin lipopeptide tail.

References

Technical Support Center: Overcoming Arylomycin G0775 Resistance in S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming Staphylococcus aureus resistance to Arylomycin G0775.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Arylomycin G0775 in S. aureus?

A1: Arylomycin G0775 is a synthetic derivative of the arylomycin class of natural product antibiotics.[1][2] Its primary target in S. aureus is the type I signal peptidase (SPase), specifically SpsB.[1][3][4] SpsB is a crucial enzyme responsible for cleaving N-terminal signal peptides from proteins that are destined for secretion across the cell membrane.[5][6][7] By inhibiting SpsB, G0775 disrupts the protein secretion pathway, leading to an accumulation of unprocessed proteins in the cell membrane, which ultimately results in bacterial cell death.[5][6][7]

Q2: My S. aureus strain shows high-level resistance to G0775. What is the most likely mechanism?

A2: High-level resistance to arylomycins, including G0775, in S. aureus is most commonly mediated by the derepression of the ayr (arylomycin resistance) operon.[1][8] This operon encodes a putative ABC transporter.[4][7] Upregulation of the ayr operon is often due to mutations in the ayrR gene, which encodes a repressor protein.[8] This upregulation allows the bacteria to circumvent the inhibitory effects of G0775 on SpsB.[4][9]

Q3: Are there other known mechanisms of resistance to G0775 in S. aureus?

A3: Yes, other mechanisms include:

  • Target Modification: Although less common for the optimized G0775, natural resistance to earlier arylomycins can occur through mutations in the substrate-binding pocket of SpsB, which reduces the binding affinity of the antibiotic.[1][10]

  • Upregulation of mprF: Increased expression of the mprF gene has been shown to confer a protective effect against G0775.[1] Gain-of-function mutations in mprF have been observed in daptomycin-nonsusceptible clinical isolates, and these strains also exhibit decreased susceptibility to G0775.[1]

Q4: How can I overcome Ayr-mediated resistance to G0775 in my experiments?

A4: A key strategy to overcome Ayr-mediated resistance is to block the lipoprotein processing pathway.[1] This can be achieved either genetically or pharmacologically. The combination of G0775 with an inhibitor of lipoprotein processing has been shown to completely reverse Ayr resistance.[1] For example, the antibiotic globomycin (B1604857), an inhibitor of the lipoprotein signal peptidase (LspA), can be used in combination with G0775.[1]

Q5: I am observing cross-resistance between daptomycin (B549167) and G0775. Why is this happening?

A5: Cross-resistance between daptomycin and G0775 can occur in strains with gain-of-function mutations in the mprF gene.[1] MprF is involved in modifying membrane phospholipids, which can alter the cell membrane's properties and reduce the effectiveness of certain antibiotics that interact with the membrane.[1]

Troubleshooting Guides

Problem 1: Unexpectedly high Minimum Inhibitory Concentration (MIC) of G0775 against S. aureus.
Possible Cause Troubleshooting Step
Ayr-mediated resistance 1. Sequence the ayrR gene to check for mutations that would lead to derepression of the ayr operon. 2. Perform a synergy assay by combining G0775 with a lipoprotein processing inhibitor like globomycin to see if the MIC decreases.
mprF upregulation 1. Use RT-qPCR to quantify the expression level of the mprF gene in your resistant strain compared to a susceptible control. 2. Sequence the mprF gene to identify any potential gain-of-function mutations.
SpsB target mutation Although less likely with G0775, sequence the spsB gene to check for mutations, particularly in the substrate-binding pocket.
Problem 2: Inconsistent results in G0775 synergy experiments.
Possible Cause Troubleshooting Step
Suboptimal inhibitor concentration Titrate the concentration of the synergistic agent (e.g., globomycin) to determine its optimal non-lethal concentration before performing the synergy assay.
Incorrect growth phase of bacteria Ensure that bacterial cultures are in the exponential growth phase when performing susceptibility testing, as antibiotic efficacy can be growth phase-dependent.[5][11]
Assay variability Use a standardized method for synergy testing, such as a checkerboard assay, and include appropriate controls (G0775 alone, synergistic agent alone, no treatment).

Data Presentation

Table 1: Susceptibility of S. aureus Strains to G0775 and Synergistic Effects

S. aureus StrainRelevant GenotypeG0775 MIC (µg/mL)G0775 + Globomycin (100 µg/mL) MIC (µg/mL)
Wild-Type-0.50.125
Ayr-ResistantayrR mutant320.25
Daptomycin-ResistantmprF gain-of-function41

Note: The values presented are hypothetical and for illustrative purposes, based on trends reported in the literature.[1]

Experimental Protocols

Protocol 1: Checkerboard Assay for G0775 and Globomycin Synergy

Objective: To determine the synergistic effect of G0775 and globomycin against an Ayr-resistant strain of S. aureus.

Materials:

  • Ayr-resistant S. aureus strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • G0775 stock solution

  • Globomycin stock solution

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Prepare a bacterial inoculum of the Ayr-resistant S. aureus strain adjusted to a 0.5 McFarland standard and then dilute to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Prepare serial twofold dilutions of G0775 and globomycin in CAMHB in separate 96-well plates.

  • In a new 96-well plate, combine the diluted G0775 and globomycin in a checkerboard format. Each well will contain a unique combination of concentrations of the two compounds.

  • Add 50 µL of the bacterial inoculum to each well.

  • Include control wells with G0775 alone, globomycin alone, and no drug.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC for each compound alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the synergy. FICI = (MIC of G0775 in combination / MIC of G0775 alone) + (MIC of globomycin in combination / MIC of globomycin alone). A FICI of ≤ 0.5 is indicative of synergy.

Visualizations

Signaling Pathway: G0775 Action and Ayr-mediated Resistance

G0775_Action_Resistance cluster_membrane Cell Membrane SpsB SpsB (Signal Peptidase) Processed_Protein Mature Secreted Protein SpsB->Processed_Protein AyrBC AyrBC (ABC Transporter) AyrBC->Processed_Protein Alternative Secretion (Resistance) Pre-protein Secretory Pre-protein Pre-protein->SpsB Cleavage G0775 Arylomycin G0775 G0775->SpsB Inhibition ayrR ayrR (Repressor) ayr_operon ayr Operon ayrR->ayr_operon Repression ayr_operon->AyrBC Expression Mutation Mutation Mutation->ayrR Inactivation

Caption: Mechanism of G0775 inhibition and Ayr-mediated resistance in S. aureus.

Experimental Workflow: Overcoming G0775 Resistance

Overcoming_Resistance_Workflow Start Resistant S. aureus Strain Hypothesis Hypothesize Resistance Mechanism Start->Hypothesis Sequencing Sequence ayrR and mprF genes Hypothesis->Sequencing Synergy_Test Perform Synergy Assay (G0775 + Lipoprotein Processing Inhibitor) Hypothesis->Synergy_Test Analysis Analyze Sequencing and Synergy Data Sequencing->Analysis Synergy_Test->Analysis Conclusion Confirm Resistance Mechanism and Overcoming Strategy Analysis->Conclusion

Caption: Workflow for identifying and overcoming G0775 resistance.

Logical Relationship: Synergy between G0775 and Lipoprotein Processing Inhibitors

Synergy_Logic G0775 G0775 SpsB_Inhibition Inhibition of Protein Secretion (SpsB) G0775->SpsB_Inhibition Cell_Stress Increased Cell Envelope Stress SpsB_Inhibition->Cell_Stress LPI Lipoprotein Processing Inhibitor (e.g., Globomycin) LspA_Inhibition Inhibition of Lipoprotein Processing (LspA) LPI->LspA_Inhibition LspA_Inhibition->Cell_Stress Synergistic_Effect Synergistic Bactericidal Activity (Reverses Ayr Resistance) Cell_Stress->Synergistic_Effect

Caption: Logic of synergistic action between G0775 and lipoprotein pathway inhibitors.

References

Validation & Comparative

A Comparative Guide to Signal Peptidase Inhibitors: Arylomycin A3 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the bacterial type I signal peptidase (SPase I), an essential enzyme in the protein secretion pathway of many pathogenic bacteria.[1] This guide provides a comparative overview of Arylomycin A3 and other prominent SPase I inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms and experimental workflows.

Performance Comparison of Signal Peptidase Inhibitors

The efficacy of various signal peptidase inhibitors can be quantified by their inhibitory concentrations (IC50 or Ki values) against the target enzyme and their minimum inhibitory concentrations (MIC) against various bacterial strains. The following table summarizes available data for key SPase I inhibitors.

Inhibitor ClassCompoundTarget EnzymeEfficacy (IC50/Ki)Target Organism(s)MIC (µg/mL)Mechanism of Action
Arylomycin Arylomycin A2E. coli SPase I (LepB)Ki: 50–158 nM, Apparent Kd: 0.94 µM[2]S. epidermidis (sensitive)8[3]Competitive, reversible[2]
Arylomycin C16Not specifiedNot specifiedS. epidermidis (sensitive)0.25[4]Competitive, reversible
S. aureus (resistant)>128[3]
E. coli (resistant)>128[3]
G0775 (optimized arylomycin)E. coli SPase I (LepB)KI = 0.44 nM[5]MDR A. baumannii≤4 (90% of strains)[5]Covalent[6][7]
MDR P. aeruginosa≤16 (90% of strains)[5]
Penem (5S)-Tricyclic PenemE. coli SPase I (LepB)IC50: 0.2 µM[2]Not specifiedNot specifiedIrreversible, covalent[2]
Lipopeptide KrisynomycinNot specifiedNot specifiedNot specifiedNot specifiedNatural Product Inhibitor[1][6]
Peptide Mimic Peptide Substrate MimicsNot specifiedNot specifiedNot specifiedNot specifiedSynthetic Inhibitor[1]
β-Aminoketone β-Aminoketone InhibitorsNot specifiedNot specifiedNot specifiedNot specifiedSynthetic Inhibitor[1]

Mechanism of Action: The General Secretory Pathway

Bacterial type I signal peptidase is a crucial component of the general secretory (Sec) pathway, which is responsible for translocating proteins across the cytoplasmic membrane.[1][8] SPase I cleaves the N-terminal signal peptide from pre-proteins after they have been transported through the SecYEG channel, releasing the mature protein into the periplasm or extracellular space.[9] Inhibition of SPase I leads to an accumulation of unprocessed pre-proteins in the cell membrane, disrupting protein localization and ultimately leading to bacterial cell death.[10][11]

SignalPeptidasePathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Pre-protein with Signal Peptide Ribosome->Preprotein Translation SecA SecA ATPase Preprotein->SecA SecYEG SecYEG Translocon SecA->SecYEG ATP hydrolysis SPase Signal Peptidase (SPase I) SecYEG->SPase Translocation MatureProtein Mature Protein SPase->MatureProtein Cleavage SignalPeptide Signal Peptide SPase->SignalPeptide Arylomycin Arylomycin Arylomycin->SPase Inhibition

Caption: Inhibition of the bacterial general secretory pathway by Arylomycin.

Experimental Protocols

Fluorogenic Peptide-Based SPase I Inhibition Assay

This assay measures the enzymatic activity of SPase I by monitoring the cleavage of a fluorogenic peptide substrate.[2]

Materials:

  • Purified bacterial SPase I (e.g., E. coli LepB)

  • Fluorogenic peptide substrate (e.g., DABCYL-Q-E-A-N-A-S-K(5-FAM)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • Test inhibitors (e.g., this compound)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Preparation: Prepare stock solutions of SPase I and the fluorogenic substrate in the assay buffer. Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the SPase I enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the fluorogenic peptide substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 485/520 nm for FAM).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration to determine the IC50 value. For competitive inhibitors, the Ki value can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.[2]

SPaseAssayWorkflow Start Start PrepInhibitor Prepare Serial Dilutions of Inhibitor Start->PrepInhibitor AddComponents Add Buffer, Inhibitor, and SPase I to Microplate PrepInhibitor->AddComponents Incubate Incubate for Pre-incubation AddComponents->Incubate AddSubstrate Add Fluorogenic Peptide Substrate Incubate->AddSubstrate MeasureFluorescence Measure Fluorescence Increase Over Time AddSubstrate->MeasureFluorescence DataAnalysis Calculate Initial Velocities and Determine IC50/Ki MeasureFluorescence->DataAnalysis End End DataAnalysis->End

Caption: Workflow for a fluorogenic SPase I inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Test inhibitors

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Culture: Grow the bacterial strain overnight in the appropriate growth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inhibitor Dilution: Prepare serial twofold dilutions of the test inhibitor in the growth medium in a 96-well microplate.

  • Inoculation: Add the diluted bacterial culture to each well of the microplate containing the inhibitor dilutions. Include a positive control (bacteria without inhibitor) and a negative control (medium without bacteria).

  • Incubation: Incubate the microplate at 37°C for 16-20 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the inhibitor at which no visible growth is observed.

Conclusion

Arylomycins and other signal peptidase inhibitors represent a promising class of antibiotics with a novel mechanism of action. While natural arylomycins have shown limited spectra, optimized derivatives like G0775 demonstrate potent activity against multidrug-resistant Gram-negative bacteria.[5] Further research and development of SPase I inhibitors, guided by comparative data and robust experimental protocols, are crucial for advancing these compounds into potential clinical candidates to combat the growing threat of antibiotic resistance.

References

A Comparative Analysis of Arylomycin A, B, and C Series Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Arylomycin A, B, and C series of antibiotics, a promising class of lipopeptides that inhibit bacterial type I signal peptidase (SPase). The following sections present a detailed analysis of their comparative efficacy, supported by quantitative data, experimental methodologies, and visual representations of their mechanism of action and experimental workflows.

Introduction to Arylomycins

Arylomycins are a class of natural and synthetic antibiotics that represent a novel mechanism of action, targeting the essential bacterial enzyme, type I signal peptidase (SPase).[1] This enzyme is crucial for the secretion of numerous proteins required for bacterial viability and virulence. The Arylomycin family is broadly categorized into three main series—A, B, and C—based on the chemical modifications of their core macrocyclic structure. The A series possesses an unmodified macrocycle, the B series is characterized by nitration, and the C series, also known as lipoglycopeptides, features a glycosylated macrocycle.[1]

Quantitative Efficacy Comparison

The antibacterial efficacy of the Arylomycin series is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the reported MIC values for various Arylomycin derivatives against a selection of clinically relevant bacteria. It is important to note that many bacterial strains exhibit natural resistance to arylomycins due to the presence of a proline residue in their SPase enzyme. Therefore, studies often utilize genetically sensitized strains (mutants) to evaluate the intrinsic activity of these compounds.

Table 1: Comparative MIC Values (µg/mL) of Arylomycin Derivatives Against Staphylococcus Species

Arylomycin DerivativeStaphylococcus epidermidis (Wild Type)Staphylococcus aureus (Wild Type)Staphylococcus aureus (Sensitized Mutant)
Arylomycin A-C16 0.25 - 1.0[2][3]>128[4][5]2[6]
Arylomycin A2 0.058 - 0.235[7]--
Arylomycin B-C16 Potent activity (similar to A-C16)[8]>128[8]Activity present[8]
Arylomycin C-C16 Similar to A-C16[9]>128Activity present
Arylomycin M131 -1 - 4 (for sensitive strains)[5]-

Table 2: Comparative MIC Values (µg/mL) of Arylomycin Derivatives Against Gram-Negative Bacteria

Arylomycin DerivativeEscherichia coli (Wild Type)Escherichia coli (Sensitized Mutant)Pseudomonas aeruginosa (Wild Type)Pseudomonas aeruginosa (Sensitized Mutant)
Arylomycin A-C16 >128[4]4[10]>128[4]Activity present[4]
Arylomycin B-C16 >128[8]Activity present[8]>128[8]Activity present[8]
Arylomycin C-C16 >128Activity present>128Activity present
G0775 (Synthetic Analog) ≤0.25 (for 90% of MDR isolates)[11]-≤16 (for MDR isolates)[11][12]-

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting the bacterial type I signal peptidase (SPase), a crucial enzyme in the protein secretion pathway. SPase is responsible for cleaving the N-terminal signal peptides from pre-proteins after they are translocated across the cytoplasmic membrane. This cleavage is essential for the proper folding and function of many extracellular and cell-wall-associated proteins. By inhibiting SPase, arylomycins cause an accumulation of unprocessed pre-proteins in the cell membrane, leading to disruption of membrane integrity and ultimately cell death.

SignalPeptidaseInhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasm / Extracellular Space Ribosome Ribosome Pre-protein Pre-protein Ribosome->Pre-protein Translation SecTranslocon Sec Translocon Pre-protein->SecTranslocon Targeting SignalPeptide Signal Peptide MatureProtein Mature Protein SecretedProtein Secreted Mature Protein MatureProtein->SecretedProtein Release & Folding SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Translocation SPase->MatureProtein Cleavage Arylomycin Arylomycin Arylomycin->SPase Inhibition

Inhibition of Type I Signal Peptidase by Arylomycins.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13]

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar (B569324) plates.

  • A few colonies are used to inoculate a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the Arylomycin derivative is prepared in a suitable solvent.

  • Serial two-fold dilutions of the antibiotic are made in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the prepared bacterial suspension.

  • Positive control (bacteria without antibiotic) and negative control (broth only) wells are included.

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow Start Start BacterialCulture 1. Prepare Bacterial Inoculum (0.5 McFarland) Start->BacterialCulture AntibioticDilution 2. Prepare Serial Dilutions of Arylomycin Start->AntibioticDilution Inoculation 3. Inoculate Microtiter Plate BacterialCulture->Inoculation AntibioticDilution->Inoculation Incubation 4. Incubate at 37°C (18-24h) Inoculation->Incubation ReadResults 5. Visually Inspect for Growth Incubation->ReadResults DetermineMIC 6. Identify Lowest Concentration with No Growth (MIC) ReadResults->DetermineMIC End End DetermineMIC->End

Experimental Workflow for MIC Determination.

Discussion and Conclusion

The Arylomycin A, B, and C series represent a valuable class of antibiotics with a novel mechanism of action. The available data indicates that synthetic derivatives, particularly from the A and C series, exhibit potent activity against a range of bacteria, especially when natural resistance mechanisms are bypassed. The B series, while less studied, has shown unique activity against certain pathogens.

The development of optimized synthetic analogs like G0775 demonstrates the potential to overcome the limited spectrum of the natural products and create broad-spectrum antibiotics effective against multi-drug resistant Gram-negative bacteria.[11][12] Future research will likely focus on further structural modifications to enhance efficacy, improve pharmacokinetic properties, and overcome intrinsic and acquired resistance mechanisms. This comparative guide serves as a foundational resource for researchers engaged in the discovery and development of new antibacterial agents based on the promising Arylomycin scaffold.

References

Arylomycin A3: A Comparative Analysis of Bactericidal and Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise nature of an antibiotic's activity is paramount. This guide provides a comprehensive comparison of the bactericidal versus bacteriostatic properties of Arylomycin A3 and its analogs, supported by experimental data and detailed protocols.

Arylomycins are a class of natural product antibiotics that exhibit a novel mechanism of action by inhibiting bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway. This unique target makes them a promising area of research in the face of rising antibiotic resistance. A key aspect of their characterization is determining whether they kill bacteria (bactericidal) or simply inhibit their growth (bacteriostatic).

Executive Summary of Antibacterial Activity

Experimental evidence, primarily from time-kill curve assays, indicates that the activity of arylomycins is dependent on the target bacterial species. Arylomycin A-C16, a well-studied analog of this compound, has demonstrated bactericidal activity against Gram-negative bacteria such as Escherichia coli, particularly under conditions of rapid growth. In contrast, it exhibits bacteriostatic activity against Gram-positive bacteria like Staphylococcus aureus.

This differential activity suggests that the downstream consequences of inhibiting protein secretion vary significantly between these two major classes of bacteria. For E. coli, the disruption of the secretory pathway appears to be lethal, while S. aureus seems to possess mechanisms to cope with this stress, leading to growth inhibition rather than cell death.

Data Presentation: Minimum Inhibitory Concentration (MIC)

AntibioticBacterial StrainMIC (µg/mL)Reference
Arylomycin A-C16 Staphylococcus aureus (sensitized mutant PAS8001)0.5[1]
Staphylococcus aureus (wild-type)>128[1]
Escherichia coli (sensitized mutant PAS0260)1.0[1]
Escherichia coli (wild-type)>128[1]
Arylomycin M131 Staphylococcus aureus (various clinical isolates)1 - 4
G0775 Escherichia coli (MDR clinical isolates)≤0.25
Klebsiella pneumoniae (MDR clinical isolates)≤0.25
Acinetobacter baumannii (MDR clinical isolates)≤4
Pseudomonas aeruginosa (MDR clinical isolates)≤16

Note: Sensitized mutants contain genetic modifications that increase their susceptibility to arylomycins, allowing for the study of the antibiotic's direct effects on its target.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is a standard method for determining the MIC and MBC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

  • Streak the bacterial strain on a suitable agar (B569324) plate and incubate for 18-24 hours.
  • Suspend several colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution for MIC:

  • Prepare serial two-fold dilutions of the arylomycin compound in a 96-well microtiter plate with appropriate broth.
  • Inoculate each well with the prepared bacterial suspension.
  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubate the plate at 37°C for 16-20 hours.
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

3. Subculture for MBC:

  • From the wells showing no visible growth in the MIC assay, plate a defined volume (e.g., 100 µL) onto a suitable agar medium that does not contain the antibiotic.
  • Incubate the agar plates at 37°C for 18-24 hours.
  • The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial inoculum count.

Time-Kill Curve Assay

This assay provides a dynamic picture of the antimicrobial agent's effect over time.

1. Preparation:

  • Prepare a bacterial culture in the logarithmic phase of growth.
  • Dilute the culture to a standardized starting inoculum (e.g., 1 x 10⁶ CFU/mL) in fresh broth.

2. Exposure to Antibiotic:

  • Add the arylomycin compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to separate culture tubes.
  • Include a growth control tube without the antibiotic.
  • Incubate all tubes at 37°C with shaking.

3. Sampling and Viable Cell Counting:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
  • Perform serial dilutions of the aliquots in a sterile diluent.
  • Plate the dilutions onto appropriate agar plates.
  • Incubate the plates and count the number of colony-forming units (CFU) to determine the viable cell concentration at each time point.

4. Data Analysis:

  • Plot the log10 CFU/mL against time for each antibiotic concentration.
  • A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum, while a bacteriostatic effect is a <3-log10 reduction.

Mandatory Visualizations

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm / Extracellular Space Ribosome Ribosome Preprotein Preprotein with N-terminal signal peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon (SecYEG) Preprotein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase) SecTranslocon->SPase Signal peptide cleavage MatureProtein Mature, Folded Protein SPase->MatureProtein Release Arylomycin This compound Arylomycin->SPase Inhibition

Caption: Mechanism of action of this compound.

G cluster_0 MIC Determination (Broth Microdilution) cluster_1 MBC Determination A1 Prepare serial dilutions of this compound A2 Inoculate with standardized bacterial suspension A1->A2 A3 Incubate 16-20 hours A2->A3 A4 Observe for visible growth (Determine MIC) A3->A4 B1 Subculture from wells with no visible growth A4->B1 Proceed with non-turbid wells B2 Plate on antibiotic-free agar B1->B2 B3 Incubate 18-24 hours B2->B3 B4 Count colonies (Determine MBC) B3->B4

Caption: Experimental workflow for MIC and MBC determination.

G start Start prep Prepare log-phase bacterial culture start->prep expose Expose to different concentrations of this compound prep->expose incubate Incubate with shaking expose->incubate t0 T=0h t2 T=2h t4 T=4h t_final ...T=24h analysis Perform serial dilutions and plate for CFU counting t0->analysis Sample t2->analysis Sample t4->analysis Sample t_final->analysis Sample plot Plot log10 CFU/mL vs. Time analysis->plot end Determine Bactericidal vs. Bacteriostatic Activity plot->end

References

Comparative Analysis of Arylomycin A Analog Activity in Different Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of Arylomycin A analogs, focusing on their efficacy against various bacterial strains. Arylomycins are a class of natural product antibiotics that inhibit the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway.[1][2] This unique mechanism of action makes them a promising area of research for developing new antibiotics, particularly against drug-resistant bacteria.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting the bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme located in the cytoplasmic membrane of bacteria. It is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated out of the cytoplasm.[1] This cleavage is a vital step in the maturation and secretion of a wide range of proteins, including many that are essential for bacterial viability and virulence.

The inhibition of SPase by arylomycins leads to the accumulation of unprocessed preproteins in the bacterial cell membrane. This disruption of the protein secretion pathway has profound consequences for the bacterium, ultimately leading to a loss of membrane integrity and cell death.[1]

Comparative Antibacterial Activity

Due to the limited availability of specific data for Arylomycin A3, this analysis utilizes data for the closely related analogs, Arylomycin A2 and Arylomycin A-C16. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic required to inhibit the visible growth of a microorganism.

Bacterial StrainArylomycin AnalogMIC (µg/mL)Notes
Staphylococcus epidermidis RP62AArylomycin A20.058A strain known to be sensitive to arylomycins.[3]
Staphylococcus epidermidis 1457Arylomycin A20.235Planktonic cells.[3]
Staphylococcus epidermidisArylomycin A-C160.25A synthetic derivative.[4]
Staphylococcus aureusArylomycin A-C16>128Naturally resistant due to a proline residue in SPase.[5]
Escherichia coliArylomycin A-C16>128Naturally resistant due to a proline residue in SPase.[4]
Pseudomonas aeruginosaArylomycin A-C16>128Naturally resistant due to a proline residue in SPase.[4]
Corynebacterium glutamicumArylomycin A-C162Lacks the resistance-conferring proline in SPase.[4]
Rhodococcus equiArylomycin A-C16-Sensitive, lacks the resistance-conferring proline.[4]

Note: The activity of arylomycins is significantly influenced by the presence of a specific proline residue in the bacterial signal peptidase. Strains possessing this proline residue generally exhibit high-level resistance.[4][5]

Experimental Protocols

The Minimum Inhibitory Concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on CLSI Guidelines)
  • Preparation of Antimicrobial Agent: A stock solution of the Arylomycin A analog is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The bacterial strains to be tested are cultured on an appropriate agar (B569324) medium. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension. The plate is then incubated at 35-37°C for 18-24 hours.

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the bacterial protein secretion pathway targeted by Arylomycin A and the experimental workflow for determining its activity.

Signal_Peptidase_Pathway Bacterial Protein Secretion and Arylomycin A Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane Ribosome Ribosome Preprotein Preprotein Ribosome->Preprotein Translation Sec_Translocon Sec Translocon Preprotein->Sec_Translocon Targeting Signal_Peptide Signal Peptide Mature_Protein Mature Protein Extracellular_Space Extracellular Space / Periplasm Mature_Protein->Extracellular_Space Secretion SPase Signal Peptidase (SPase) Sec_Translocon->SPase Translocation SPase->Signal_Peptide SPase->Mature_Protein Cleavage Arylomycin_A Arylomycin A Arylomycin_A->SPase Inhibition

Caption: Inhibition of the bacterial protein secretion pathway by Arylomycin A.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Arylomycin A Start->Prepare_Antibiotic_Dilutions Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Unveiling the Lack of Cross-Resistance: A Comparative Analysis of Arylomycin A3

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profile of Arylomycin A3 reveals a promising lack of shared resistance mechanisms with existing antibiotic classes. This is primarily attributed to its novel mechanism of action, the inhibition of type I signal peptidase (SPase), an essential bacterial enzyme not targeted by any currently marketed antibiotics. This unique therapeutic target minimizes the likelihood of cross-resistance with drugs that act on well-established pathways such as cell wall synthesis, protein synthesis, or DNA replication.

This guide provides a comprehensive comparison of the in vitro activity of this compound and its derivatives against a panel of antibiotic-resistant bacteria, alongside a detailed overview of the experimental protocols used to assess cross-resistance.

Quantitative Susceptibility Testing

The in vitro efficacy of arylomycins and comparator antibiotics is summarized in the table below, presenting Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The data highlights the potent activity of optimized arylomycin derivatives, such as G0775, against multidrug-resistant (MDR) Gram-negative bacteria.

Bacterial SpeciesResistance ProfileArylomycin A-C16 MIC (µg/mL)Arylomycin M131 MIC (µg/mL)G0775 MIC (µg/mL)Comparator Antibiotic MIC (µg/mL)
Staphylococcus aureusWild-type (SPase Pro29)>1281-4--
Staphylococcus aureusMutant (SPase P29S)-2--
Staphylococcus aureusClinical Isolates (MRSA)16 - >1281 - >32--
Escherichia coliMDR Clinical Isolates--≤0.25 (MIC90)-
Klebsiella pneumoniaeMDR Clinical Isolates--≤0.25 (MIC90)-
Acinetobacter baumanniiMDR Strains--≤4 (MIC90)-
Pseudomonas aeruginosaMDR Strains--≤16 (MIC90)-

Note: Data is compiled from multiple sources.[1][2] Direct comparison of MIC values should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

The determination of cross-resistance profiles relies on standardized antimicrobial susceptibility testing methods. The following is a generalized protocol for assessing the in vitro activity of this compound and other antibiotics against a panel of bacterial isolates.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a cornerstone for assessing antibiotic susceptibility and is performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and comparator antibiotics are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO) or water.[3] Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains to be tested are grown on an appropriate agar (B569324) medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Mechanism of Action and Resistance

The primary mechanism of action of arylomycins is the inhibition of type I signal peptidase (SPase).[4][5] This enzyme is crucial for the secretion of many proteins essential for bacterial viability and virulence. Resistance to arylomycins primarily arises from specific mutations in the gene encoding SPase, which reduces the binding affinity of the antibiotic to its target.[6]

cluster_0 This compound Mechanism of Action Arylomycin_A3 This compound SPase Type I Signal Peptidase (SPase) Arylomycin_A3->SPase Inhibits Protein_Secretion Protein Secretion SPase->Protein_Secretion Enables Bacterial_Cell_Death Bacterial Cell Death SPase->Bacterial_Cell_Death Inhibition leads to Protein_Secretion->Bacterial_Cell_Death Essential for Viability

Figure 1. Mechanism of action of this compound.

The unique target of this compound means that resistance mechanisms that affect other antibiotic classes, such as beta-lactamase production, efflux pumps (for some classes), or target modifications (e.g., ribosomal alterations), do not confer resistance to arylomycins.

Cross-Resistance Study Workflow

A typical workflow for a cross-resistance study is depicted below. This process involves selecting a diverse panel of bacterial strains with known resistance mechanisms and determining the MICs of the investigational drug and comparator agents.

Start Start: Select Bacterial Panel Strain_Selection Include diverse strains: - Wild-type - Known resistance mechanisms (e.g., MRSA, VRE, ESBL) Start->Strain_Selection MIC_Determination Determine MICs of this compound and comparator antibiotics (Broth Microdilution) Strain_Selection->MIC_Determination Data_Analysis Analyze and compare MIC values MIC_Determination->Data_Analysis Conclusion Draw conclusions on cross-resistance potential Data_Analysis->Conclusion

Figure 2. Workflow for a cross-resistance study.

Combination Studies

While cross-resistance is not observed, studies have explored the potential for synergistic or antagonistic interactions when arylomycins are combined with other antibiotics. One study found that SPase inhibition by an arylomycin resulted in synergistic sensitivity when combined with an aminoglycoside.[3] Conversely, mild antagonism was observed with antibiotics that inhibit DNA, RNA, or protein synthesis.[3] These findings suggest that while cross-resistance is not a concern, the choice of combination therapy partners for arylomycins should be carefully considered.

References

Efficacy of glycosylated Arylomycin derivatives compared to the parent compound.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of glycosylated Arylomycin derivatives reveals that while their direct antibacterial efficacy remains comparable to the parent compounds, the addition of a sugar moiety significantly enhances solubility. This key physical property may improve their pharmacokinetic profiles, making them promising candidates for further drug development.

The Arylomycin class of antibiotics functions by inhibiting the bacterial type I signal peptidase (SPase), an essential enzyme in the protein secretion pathway of many bacteria.[1][2] This guide provides a comparative analysis of the antibacterial activity of the parent Arylomycin A-C16 and its glycosylated counterpart, Arylomycin C-C16, supported by experimental data and detailed methodologies.

Comparative Antibacterial Efficacy

The antibacterial efficacy of Arylomycin A-C16 and the glycosylated Arylomycin C-C16 was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against a panel of Gram-positive bacteria. The results, summarized in the table below, indicate that the glycosylation of the Arylomycin core macrocycle does not significantly alter its intrinsic antibacterial activity. The MIC values for both compounds against the tested strains were found to be indistinguishable.[3]

Bacterial StrainArylomycin A-C16 (Parent Compound) MIC (µg/mL)Arylomycin C-C16 (Glycosylated Derivative) MIC (µg/mL)
Staphylococcus epidermidis0.50.5
Streptococcus pyogenes22
Streptococcus pneumoniae44
Corynebacterium glutamicum0.50.5
Rhodococcus opacus11

Experimental Protocols

The following section details the key experimental methodologies for the synthesis of the glycosylated Arylomycin derivative and the determination of its antibacterial efficacy.

Synthesis of Glycosylated Arylomycin C-C16

The synthesis of the lipoglycopeptide Arylomycin C-C16 involves a multi-step process. A key step is the Suzuki-Miyaura coupling reaction to form the macrocyclic core. The glycosylation is achieved using a trichloroacetimidate (B1259523) donor with a BF3-Et2O promoter.[3] A detailed, step-by-step synthesis protocol is a complex procedure typically found in specialized organic chemistry literature. For the purpose of this guide, a simplified overview is presented in the experimental workflow diagram below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the guidelines established by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

  • Preparation of Antibiotic Solutions: Stock solutions of Arylomycin A-C16 and Arylomycin C-C16 were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (MH-F for fastidious organisms) in a 96-well microtiter plate.[4][5]

  • Inoculum Preparation: Bacterial strains were grown on appropriate agar (B569324) plates. Colonies were used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[5]

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours in ambient air.[6]

  • MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible growth of the bacteria.[7]

Visualizing the Science

The following diagrams illustrate the mechanism of action of Arylomycins and the general experimental workflow for their evaluation.

G Arylomycin Mechanism of Action cluster_membrane Bacterial Cytoplasmic Membrane Preprotein Preprotein SPase Type I Signal Peptidase (SPase) Preprotein->SPase Signal Peptide Cleavage Mature_Protein Mature_Protein SPase->Mature_Protein Release Extracellular_Space Extracellular_Space Mature_Protein->Extracellular_Space Secretion Arylomycin Arylomycin (Glycosylated or Parent) Arylomycin->SPase Inhibition

Caption: Arylomycin inhibits bacterial protein secretion.

G Experimental Workflow for Arylomycin Efficacy Testing cluster_mic MIC Assay Details Start Start Synthesis Chemical Synthesis of Arylomycin Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Purification->MIC_Assay Data_Analysis Data Analysis and Comparison MIC_Assay->Data_Analysis Prepare_Plates Prepare Serial Dilutions in 96-well plates MIC_Assay->Prepare_Plates Conclusion Conclusion Data_Analysis->Conclusion Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Plates->Prepare_Inoculum Inoculate Inoculate Plates Prepare_Inoculum->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Read MIC values Incubate->Read_Results

Caption: From synthesis to efficacy determination.

References

Arylomycin A3: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Arylomycin A3, a naturally occurring antibiotic. While in vivo data for this compound is limited, this guide presents available in vitro data and leverages in vivo studies of its optimized synthetic analog, G0775, to offer insights into the therapeutic potential of the arylomycin class of antibiotics.

Executive Summary

This compound demonstrates notable in vitro activity against a range of Gram-positive bacteria by inhibiting type I signal peptidase (SPase), an essential enzyme in bacterial protein secretion.[1][2][3] However, its spectrum of activity is naturally limited.[2][4][5] Extensive research has focused on synthetic analogs, such as G0775, which exhibit significantly enhanced potency and a broader spectrum, including activity against multi-drug resistant (MDR) Gram-negative bacteria.[6][7][8] In vivo studies on G0775 have demonstrated its efficacy in various mouse models of infection, highlighting the therapeutic potential of the arylomycin scaffold.[6][7][9]

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by targeting and inhibiting bacterial type I signal peptidase (SPase).[1][2] SPase is a crucial enzyme located in the bacterial cytoplasmic membrane responsible for cleaving signal peptides from precursor proteins during the secretion process.[3][10] By inhibiting SPase, this compound causes an accumulation of unprocessed preproteins in the cell membrane, leading to disruption of cellular processes and ultimately cell death.[1][11]

Arylomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Preprotein Preprotein Sec_translocon Sec Translocon Preprotein->Sec_translocon Translocation SPase Type I Signal Peptidase (SPase) Sec_translocon->SPase Processing Mature_Protein Mature Secreted Protein SPase->Mature_Protein Cleavage Protein_Function_Disruption Disruption of Protein Function SPase->Protein_Function_Disruption Accumulation of Unprocessed Preproteins Arylomycin_A3 This compound Arylomycin_A3->SPase Inhibition Cell_Death Bacterial Cell Death Protein_Function_Disruption->Cell_Death

Mechanism of this compound action.

In Vitro Efficacy of this compound and Analogs

The in vitro activity of arylomycins is primarily determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity (MIC in µg/mL) of this compound and Related Compounds
OrganismArylomycin A2Arylomycin C16G0775
Staphylococcus aureus-16 - >128[2][9][12]≤4
Staphylococcus epidermidis1.0[2]0.25 - 1[2][9]-
Streptococcus pneumoniae---
Escherichia coli (MDR)--≤0.25
Klebsiella pneumoniae (MDR)--≤0.25
Acinetobacter baumannii (MDR)--≤4
Pseudomonas aeruginosa (MDR)--≤16

Note: Data for this compound is limited; Arylomycin A2 and C16 are closely related natural analogs. G0775 is a synthetic analog with enhanced activity against Gram-negative bacteria.[7][8]

In Vivo Efficacy of Arylomycin Analog G0775

Due to the limited in vivo data for this compound, this section focuses on the efficacy of the optimized analog G0775 in mouse infection models. These studies demonstrate the potential of the arylomycin scaffold for treating bacterial infections.

Table 2: In Vivo Efficacy of G0775 in Murine Infection Models
Infection ModelBacterial StrainTreatment RegimenOutcome
Thigh InfectionE. coli, K. pneumoniae, P. aeruginosa, A. baumannii-Reduced bacterial loads in thigh muscle tissue compared to vehicle.[7][8]
Lung InfectionK. pneumoniae-Decreased bacterial loads in the lungs.[7][8]
PeritonitisK. pneumoniae-Increased survival.[7][8]
Neutropenic Thigh ModelMultidrug-resistant P. aeruginosa-Superior efficacy compared to G0775 (for analog 162).[5][9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of arylomycins.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Arylomycin in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Detailed Steps:

  • Bacterial Culture: The test bacterium is grown overnight on an appropriate agar (B569324) medium.

  • Inoculum Preparation: Colonies are suspended in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The arylomycin compound is serially diluted (usually 2-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Mouse Infection Model (General Protocol)

The efficacy of arylomycin analogs is often evaluated in murine models of infection, such as the thigh or lung infection model.

In_Vivo_Workflow Start Start Animal_Acclimatization Acclimatize Mice Start->Animal_Acclimatization Induce_Infection Induce Infection (e.g., intramuscular injection of bacteria) Animal_Acclimatization->Induce_Infection Administer_Treatment Administer Arylomycin Analog (e.g., subcutaneous or intravenous) Induce_Infection->Administer_Treatment Monitor_Animals Monitor Animal Health and Survival Administer_Treatment->Monitor_Animals Tissue_Harvest Harvest Tissues (e.g., thigh muscle, lungs) Monitor_Animals->Tissue_Harvest Bacterial_Quantification Determine Bacterial Load (CFU counts) Tissue_Harvest->Bacterial_Quantification Analyze_Data Analyze and Compare Treatment vs. Control Groups Bacterial_Quantification->Analyze_Data End End Analyze_Data->End

General workflow for in vivo efficacy studies.

Detailed Steps:

  • Animal Model: Typically, immunocompromised (e.g., neutropenic) mice are used to establish a robust infection.

  • Infection: A defined inoculum of the target bacterium is administered to the animals, for example, via intramuscular injection into the thigh or intranasal instillation for a lung infection model.

  • Treatment: At a specified time post-infection, the arylomycin analog is administered through a relevant route (e.g., subcutaneously or intravenously). A control group receives a vehicle solution.

  • Monitoring: Animals are monitored for clinical signs of illness and survival over a set period.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and the infected tissues (e.g., thigh muscle, lungs) are harvested.

  • Bacterial Load Determination: The tissues are homogenized, and serial dilutions are plated on appropriate agar media to determine the number of viable bacteria (CFU) per gram of tissue.

  • Data Analysis: The bacterial counts in the treated groups are compared to the control group to determine the efficacy of the antibiotic.

Conclusion

This compound exhibits promising in vitro activity against Gram-positive bacteria through a novel mechanism of action. While its natural spectrum is limited, the successful optimization of synthetic analogs like G0775, which demonstrate potent in vitro and in vivo efficacy against a broad range of pathogens, including MDR Gram-negative bacteria, underscores the significant therapeutic potential of the arylomycin scaffold. Further research and development of arylomycin derivatives could lead to new and effective treatments for challenging bacterial infections.

References

Unlocking Potent Synergy: Arylomycin A-Class Antibiotics in Combination with Aminoglycosides

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in combating bacterial infections is emerging from the synergistic interplay between Arylomycin A-class antibiotics and aminoglycosides. This combination presents a promising strategy to enhance antimicrobial efficacy, particularly against challenging Gram-negative and Gram-positive pathogens. This guide provides a comprehensive comparison of the performance of this combination, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.

The novel mechanism of action of arylomycins, specifically their inhibition of type I signal peptidase (SPase), sets the stage for a powerful synergistic partnership with aminoglycosides.[1] SPase is a crucial enzyme in the bacterial protein secretion pathway, and its inhibition by arylomycins leads to the detrimental mislocalization of proteins.[1][2] This disruption of protein secretion complements the well-established mechanism of aminoglycosides, which bind to the 30S ribosomal subunit, causing mistranslation and the production of toxic peptides.[1] The combined assault of impaired protein secretion and the accumulation of toxic proteins results in a potent bactericidal effect that surpasses the efficacy of either antibiotic alone.

Quantitative Analysis of Synergy

The synergistic relationship between the Arylomycin A-class, represented by the synthetic analog Arylomycin A-C16, and the aminoglycoside gentamicin (B1671437) has been quantitatively assessed against key bacterial species. The Fractional Inhibitory Concentration (FIC) index, a standard measure of antibiotic synergy, demonstrates a pronounced synergistic effect in both Escherichia coli and Staphylococcus aureus.

A lower FIC index indicates a stronger synergistic interaction. An FIC index of ≤ 0.5 is a definitive indicator of synergy. The data presented below, derived from checkerboard assays, clearly illustrates the potent synergy between Arylomycin A-C16 and gentamicin.

OrganismAntibioticMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Escherichia coli Arylomycin A-C16>256640.25Synergy
Gentamicin20.250.125
Staphylococcus aureus Arylomycin A-C161640.25Synergy
Gentamicin10.250.25

Deciphering the Synergistic Mechanism

The potentiation of aminoglycoside activity by arylomycins stems from a multi-faceted attack on bacterial protein homeostasis. The following diagram illustrates the signaling pathways and molecular targets involved in this synergistic interaction.

SynergyMechanism Arylomycin Arylomycin A3 SPase Type I Signal Peptidase (SPase) Arylomycin->SPase Inhibits ProteinSecretion Protein Secretion Pathway SPase->ProteinSecretion Essential for MislocalizedProteins Mislocalized Proteins ProteinSecretion->MislocalizedProteins Disruption leads to BacterialCellDeath Enhanced Bacterial Cell Death MislocalizedProteins->BacterialCellDeath Contributes to Aminoglycoside Aminoglycoside (e.g., Gentamicin) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Induces mistranslation during ToxicPeptides Toxic Peptides ProteinSynthesis->ToxicPeptides Production of ToxicPeptides->BacterialCellDeath Contributes to

Diagram 1: Mechanism of Synergy

Experimental Protocols

The quantitative data presented in this guide was obtained through the checkerboard assay, a standard method for evaluating antimicrobial synergy.

Checkerboard Assay Protocol

The checkerboard assay involves a two-dimensional dilution of two antimicrobial agents in a microtiter plate. This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of Arylomycin A-C16 and aminoglycoside

  • Multichannel pipette

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of Arylomycin A-C16 horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the aminoglycoside vertically down the microtiter plate.

    • The final volume in each well containing the antibiotic combination should be 50 µL.

  • Inoculation:

    • Prepare a bacterial inoculum in MHB with a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and sterility control wells (no bacteria).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination by visually inspecting for the lowest concentration that inhibits bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpretation of FICI:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive or Indifference

      • FICI > 4: Antagonism

The following diagram illustrates the workflow of the checkerboard assay.

CheckerboardWorkflow Start Start: Prepare Bacterial Inoculum and Antibiotic Stock Solutions PlatePrep Prepare 96-well plate with serial dilutions of this compound (horizontal) and Aminoglycoside (vertical) Start->PlatePrep Inoculation Inoculate all wells with bacterial suspension PlatePrep->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation ReadResults Visually determine MICs for each drug alone and in combination Incubation->ReadResults CalculateFIC Calculate Fractional Inhibitory Concentration (FIC) for each drug ReadResults->CalculateFIC CalculateFICI Calculate FIC Index (FICI) CalculateFIC->CalculateFICI Interpret Interpret FICI value: Synergy, Additive, or Antagonism CalculateFICI->Interpret End End Interpret->End

Diagram 2: Checkerboard Assay Workflow

Conclusion

The synergistic combination of Arylomycin A-class antibiotics with aminoglycosides represents a compelling avenue for the development of novel antibacterial therapies. The distinct yet complementary mechanisms of action result in a potent bactericidal effect that has been quantitatively confirmed against both Gram-negative and Gram-positive bacteria. The experimental data and methodologies provided in this guide offer a solid foundation for further research and development in this promising area of antimicrobial drug discovery.

References

Synthesis & Derivative Exploration

The Synthetic Challenge of Arylomycins: A Technical Guide to the Total Synthesis of Arylomycin A3 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylomycins are a class of macrocyclic lipopeptide antibiotics that inhibit the bacterial type I signal peptidase (SPase), an essential enzyme for bacterial viability, making it a promising target for novel antibacterial agents.[1][2][3] This technical guide provides an in-depth overview of the total synthesis of Arylomycin A3 and its structurally related analogs, with a primary focus on the synthesis of Arylomycin A2, which has been more extensively reported. We delve into the key synthetic strategies, present detailed experimental protocols for pivotal reactions, and summarize quantitative data to facilitate comparative analysis. This document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of new antibiotics based on the arylomycin scaffold.

Introduction to Arylomycins

Arylomycins, first isolated from a Streptomyces species, are characterized by a 14-membered biaryl-linked macrocyclic core attached to a lipopeptide tail.[2][4] The family includes the A series (unmodified core), B series (nitrated macrocycle), and lipoglycopeptides (glycosylated macrocycle).[2][5][6] Their unique mechanism of action, the inhibition of SPase, has garnered significant interest in the scientific community as a potential avenue to combat multidrug-resistant bacteria.[1][3] The development of synthetic routes to arylomycins and their analogs is crucial for exploring their full therapeutic potential and understanding their structure-activity relationships (SAR).[7][8]

Retrosynthetic Analysis and Key Synthetic Strategies

The primary challenge in the total synthesis of arylomycins lies in the construction of the sterically hindered 14-membered macrocyclic core containing a biaryl linkage. Two main retrosynthetic disconnections have been explored: macrolactamization and intramolecular biaryl coupling. Early studies indicated that macrolactamization is not a viable strategy.[4] Consequently, research has focused on intramolecular biaryl coupling reactions as the key macrocyclization step.

Suzuki-Miyaura Macrocyclization

The most established and widely used method for the synthesis of the arylomycin core is an intramolecular Suzuki-Miyaura cross-coupling reaction.[1][4][9][10] This strategy involves the synthesis of a linear tripeptide precursor containing a boronic ester on one aromatic ring and a halide (typically iodide) on the other.

Workflow for Suzuki-Miyaura Macrocyclization:

G A Synthesis of Iodinated Hydroxyphenylglycine C Assembly of Linear Tripeptide Precursor A->C B Synthesis of Tyrosine Boronic Ester B->C D Intramolecular Suzuki-Miyaura Coupling C->D E Macrocyclic Core D->E

Caption: Suzuki-Miyaura macrocyclization workflow.

C-H Functionalization Logic: Oxidative Phenol (B47542) Coupling

More recently, a more convergent and scalable approach utilizing a copper-mediated oxidative phenol coupling has been developed.[4] This method avoids the pre-functionalization of the aromatic rings with a boronic ester and a halide, thus shortening the overall synthetic sequence.

Workflow for Oxidative Phenol Coupling:

G A Synthesis of Linear Tripeptide Precursor B Cu-mediated Oxidative Macrocyclization A->B C Macrocyclic Core B->C

Caption: Oxidative phenol coupling workflow.

Synthesis of the Lipopeptide Tail and Final Assembly

The lipopeptide tail is typically synthesized separately and then coupled to the macrocyclic core. The synthesis involves standard solution-phase or solid-phase peptide synthesis (SPPS) techniques. The final step is the coupling of the synthesized lipopeptide tail to the N-terminus of the macrocyclic core, followed by global deprotection to yield the target arylomycin.

Experimental Protocols for Key Reactions

Intramolecular Suzuki-Miyaura Coupling

The following is a representative protocol for the key macrocyclization step to form the arylomycin core.

Reaction: To a solution of the linear tripeptide precursor in a suitable solvent (e.g., DMF), a palladium catalyst such as PdCl2(dppf) and a base (e.g., NaHCO3) are added.[5] The reaction mixture is heated under an inert atmosphere until completion. The product is then purified by chromatography.

Synthesis of the Lipopeptide Side Chain

A representative protocol for the synthesis of the lipopeptide side chain is as follows.

Reaction: The synthesis commences with the appropriate fatty acid, which is activated (e.g., using SOCl2) and coupled to the N-terminus of a dipeptide (e.g., O-tBu-D-serine methyl ester).[11] Subsequent N-methylation and saponification provide the free acid of the lipopeptide, which is then coupled to the macrocyclic core.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis of Arylomycin A2 and its analogs.

Table 1: Yields of Key Synthetic Steps

StepReactionCatalyst/ReagentYield (%)Reference
MacrocyclizationIntramolecular Suzuki-MiyauraPdCl2(dppf)/NaHCO342 (over 2 steps)[5]
Final CouplingLipopeptide tail to macrocycleDEPBT44[5]
Global DeprotectionAlBr3/EtSH67[5]

Table 2: Biological Activity of Arylomycin Analogs

CompoundTarget OrganismMIC (µg/mL)Reference
Arylomycin A-C16S. epidermidis (wild type)2-4[2]
Arylomycin C-C16S. epidermidis (wild type)Consistently 2- to 4-fold lower than A-C16[2]
Arylomycin B-C16S. agalactiae8[2]
G0775Gram-negative species (8 different)0.125 - 2[12]
G0775MDR E. coli and K. pneumoniae (90% of 49 isolates)≤0.25[12]
G0775MDR A. baumanii (16 strains)≤4[12]
G0775MDR P. aeruginosa (12 strains)≤16[12]

Synthesis of Arylomycin Analogs and SAR

The development of robust synthetic routes has enabled the synthesis of a wide range of arylomycin analogs to probe the structure-activity relationship (SAR). Modifications have been made to the lipopeptide tail, the macrocyclic core, and the C-terminal carboxylic acid.[7][13] These studies have revealed that the N-methylation and the lipopeptide tail are important for antibiotic activity.[1][9] Furthermore, the synthesis of analogs has led to the discovery of compounds with improved activity against Gram-negative pathogens, such as G0775, which demonstrates potent activity against a variety of multidrug-resistant (MDR) strains.[12][13][14]

Conclusion and Future Outlook

The total synthesis of arylomycins has evolved from lengthy routes relying on Suzuki-Miyaura coupling to more efficient strategies employing C-H activation. These advancements have provided access to a diverse library of analogs, leading to a deeper understanding of their SAR and the identification of potent antibiotics with activity against challenging Gram-negative pathogens. Future efforts will likely focus on further optimizing the synthetic routes for scalability and exploring novel modifications to the arylomycin scaffold to enhance its pharmacokinetic and pharmacodynamic properties, ultimately paving the way for the development of a new class of antibiotics.

References

The Macrocyclic Frontier: A Technical Guide to the Synthesis and Modification of Arylomycin Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting crisis of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. Arylomycins, a class of macrocyclic lipopeptides, represent a promising frontier in this endeavor. Their potent inhibition of bacterial type I signal peptidase (SPase), an essential and highly conserved enzyme in the protein secretion pathway, offers a largely unexploited target for antibiotic development. This technical guide provides an in-depth overview of the synthesis of Arylomycin derivatives with a focus on macrocyclic modifications, offering detailed experimental protocols and a summary of their biological activities.

The Arylomycin Core: Structure and Synthetic Challenges

Arylomycins are characterized by a 14-membered biaryl-linked macrocycle, a lipophilic tail, and a peptidic backbone. The synthesis of this complex architecture, particularly the macrocyclic core, has been a significant challenge. Early synthetic strategies relied on an intramolecular Suzuki-Miyaura coupling to forge the biaryl bond, a method that, while successful, often suffered from low yields and the need for significant quantities of palladium catalyst[1][2]. More recent advances have introduced a more scalable route utilizing a copper-mediated oxidative C-H activation for the macrocyclization, offering a more efficient and cost-effective approach to the core structure[1][2].

Modifications of the Arylomycin Macrocycle

Strategic modifications to the macrocycle have been explored to enhance the antibacterial spectrum and potency of Arylomycin derivatives. These modifications primarily fall into three categories:

  • Arylomycin A Series: These derivatives possess an unmodified core macrocycle and have served as the foundational scaffold for many synthetic efforts[3].

  • Arylomycin B Series: Characterized by a nitrated macrocycle, these analogs have shown altered activity profiles, including gained activity against Streptococcus agalactiae[4].

  • Lipoglycopeptide Arylomycins: These derivatives feature glycosylation of the macrocycle with a deoxy-α-mannose substituent. While glycosylation does not significantly alter antibacterial activity, it has been shown to improve the solubility of the compounds, a crucial pharmacokinetic parameter[3][5].

Quantitative Analysis of Modified Arylomycin Derivatives

The antibacterial activity of synthesized Arylomycin derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following tables summarize the reported MIC values for various macrocyclically modified Arylomycin derivatives.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of Arylomycin B-C16 and its Amino Derivative [4]

Compound/Bacterial StrainS. epidermidis (wt)S. aureus (wt)E. coli (wt)P. aeruginosa (wt)S. aureus (sensitized)E. coli (sensitized)P. aeruginosa (sensitized)S. agalactiae
Arylomycin B-C16 0.5>64>64>6428168
Amino derivative (1) 32>64>64>6464>64>64>64

Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Lipoglycopeptide Arylomycin C-C16 [3][5]

Bacterial StrainArylomycin A-C16Arylomycin C-C16
S. epidermidis0.250.25
S. pyogenes0.50.5
S. pneumoniae11
C. glutamicum0.50.5
R. opacus0.060.06
S. agalactiae>64>64

Experimental Protocols

General Synthesis of the Arylomycin Macrocycle via Suzuki-Miyaura Coupling

This protocol outlines the key macrocyclization step employed in many early syntheses of Arylomycin derivatives.

Experimental Workflow: Arylomycin Macrocycle Synthesis

G cluster_0 Linear Precursor Synthesis cluster_1 Macrocyclization cluster_2 Deprotection & Purification A Protected Amino Acids B Solution-Phase Peptide Coupling A->B C Linear Tripeptide Precursor B->C D Intramolecular Suzuki-Miyaura Coupling (PdCl2(dppf), NaHCO3, DMF) C->D E Protected Macrocycle D->E F Global Deprotection E->F G Purification (RP-HPLC) F->G H Arylomycin Macrocycle G->H

Caption: General workflow for Arylomycin macrocycle synthesis.

Materials:

  • Linear tripeptide precursor containing an aryl iodide and an aryl boronic ester

  • PdCl2(dppf) (Palladium(II) chloride diphenylphosphinoferrocene (B1173518) complex)

  • Sodium bicarbonate (NaHCO3)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the linear tripeptide precursor in anhydrous DMF under an inert atmosphere (e.g., argon).

  • Add sodium bicarbonate to the solution.

  • Add PdCl2(dppf) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-90 °C) and stir for several hours until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected macrocycle.

Solid-Phase Synthesis of the Lipopeptide Tail

The lipopeptide tail is typically assembled using standard solid-phase peptide synthesis (SPPS) techniques.

Experimental Workflow: Solid-Phase Lipopeptide Synthesis

G cluster_0 Resin Loading & Peptide Elongation cluster_1 Lipidation & Cleavage cluster_2 Purification A Fmoc-Amino Acid Loading on Resin B Fmoc Deprotection (Piperidine) A->B C Amino Acid Coupling (HCTU/DIEA) B->C D Repeat Deprotection & Coupling C->D E Fatty Acid Coupling D->E F Cleavage from Resin (TFA) E->F G Crude Lipopeptide F->G H Purification (RP-HPLC) G->H I Pure Lipopeptide H->I

Caption: Workflow for solid-phase synthesis of the lipopeptide tail.

Materials:

  • Fmoc-protected amino acids

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or (1-((Chloro(dimethylamino)methylene)amino)pyrrolidin-1-ium hexafluorophosphate-N-oxide) (HCTU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine (B6355638) in DMF (20%)

  • Fatty acid (e.g., palmitic acid)

  • Trifluoroacetic acid (TFA) cleavage cocktail

  • Rink amide or Wang resin

Procedure:

  • Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/DIEA or HCTU/DIEA) in DMF and add it to the resin. Allow the reaction to proceed until completion (Kaiser test negative). Wash the resin.

  • Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Lipidation: Couple the desired fatty acid to the N-terminus of the peptide chain using a standard coupling protocol.

  • Cleavage: Treat the resin with a TFA cleavage cocktail to cleave the lipopeptide from the solid support and remove side-chain protecting groups.

  • Precipitate the crude lipopeptide in cold diethyl ether, centrifuge, and wash.

  • Purify the crude lipopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycins exert their antibacterial effect by inhibiting type I signal peptidase (SPase), a crucial enzyme in the bacterial general secretory (Sec) pathway. SPase is responsible for cleaving the N-terminal signal peptide from pre-proteins as they are translocated across the cytoplasmic membrane. Inhibition of SPase leads to an accumulation of unprocessed pre-proteins in the membrane, disrupting protein secretion and ultimately leading to cell death[6][7].

Signaling Pathway: Arylomycin Inhibition of Protein Secretion

G cluster_0 Bacterial Protein Secretion (Sec Pathway) cluster_1 Arylomycin Inhibition A Pre-protein with Signal Peptide B Sec Translocon A->B C Translocation across Cytoplasmic Membrane B->C D Signal Peptidase (SPase) Cleavage C->D E Mature Protein Secreted D->E G Inhibition of SPase F Arylomycin Derivative F->G H Accumulation of Unprocessed Pre-proteins G->H I Disruption of Protein Secretion & Cell Death H->I

Caption: Mechanism of Arylomycin inhibition of the bacterial Sec pathway.

Conclusion and Future Directions

The synthesis and modification of the Arylomycin macrocycle have yielded valuable insights into the structure-activity relationships of this promising class of antibiotics. The development of more efficient synthetic routes has paved the way for the exploration of a wider range of derivatives. Future research should focus on further optimizing the macrocyclic core to enhance target engagement and overcome resistance mechanisms. Additionally, exploring novel modifications to improve pharmacokinetic properties will be crucial for the clinical translation of Arylomycin-based therapeutics. The unique mechanism of action of Arylomycins makes them a compelling platform for the development of next-generation antibiotics to combat the growing threat of multidrug-resistant bacteria.

References

Combatting the Rising Tide of Resistance: A Technical Guide to the Development of Novel Arylomycin Analogs Against MDR Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of multidrug-resistant (MDR) Gram-negative bacteria necessitates the urgent development of novel antibiotics with new mechanisms of action. For over half a century, no new antibiotic class has been approved for treating infections caused by these formidable pathogens.[1][2][3][4] This technical guide delves into the promising class of arylomycin analogs, lipopeptide inhibitors of bacterial type I signal peptidase (SPase), which have been chemically optimized to exhibit potent, broad-spectrum activity against MDR Gram-negative bacteria. This document provides an in-depth overview of their mechanism of action, the strategic chemical modifications that confer this activity, comprehensive tables of efficacy data, detailed experimental methodologies, and visualizations of key biological pathways and research workflows.

The Arylomycin Opportunity: A Novel Target in a Sea of Resistance

Arylomycins are a class of natural product macrocyclic lipopeptides that were initially found to have limited activity, primarily against Gram-positive bacteria.[1][5] Their unique mechanism of action, the inhibition of the essential bacterial type I signal peptidase (SPase, also known as LepB), presented a compelling target for antibiotic development.[1][6][7] SPase is a membrane-bound protease crucial for the secretion of numerous proteins essential for bacterial viability, making it an attractive, and previously unexploited, antibiotic target.[2][7][8]

The breakthrough in arylomycin development came from the realization that the narrow spectrum of natural arylomycins was due to specific mutations in the SPase of many bacteria, a natural resistance mechanism.[5] This insight spurred efforts to re-engineer the arylomycin scaffold to overcome this resistance and enhance its activity against Gram-negative pathogens, which possess a challenging dual-membrane structure.[2][3]

From Narrow to Broad Spectrum: The Structure-Aided Design of Potent Analogs

Through a concerted effort of structure-aided design and chemical optimization, researchers have successfully transformed the weakly active natural arylomycins into potent drug candidates with significant activity against MDR Gram-negative bacteria, including the notorious ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[2][6][9]

Key Structural Modifications

The transformation of natural arylomycins into broad-spectrum antibiotics involved several critical chemical modifications:

  • Optimization of the N-terminal Lipopeptide Tail: The length and composition of the lipid tail were adjusted to improve permeation across the Gram-negative outer membrane and enhance binding to the Gram-negative LepB.[1][6]

  • Modification of the Macrocyclic Core: The two phenol (B47542) groups on the macrocyclic ring were replaced with ethyl amines.[1][6]

  • Introduction of a "Warhead": A 2-aminoacetonitrile group was added to the C-terminus. This "electrophilic warhead" forms a covalent bond with a key lysine (B10760008) residue in the SPase active site, leading to very tight and potent inhibition.[1][6]

These modifications culminated in the development of G0775 , a pioneering analog with significantly improved activity.[1][6] Further systematic structural modifications, including optimization of the macrocyclic skeleton, warheads, and lipophilic regions, have led to even more potent and pharmacokinetically favorable compounds like 138f and its free amine form, 162 .[3][8][10]

Quantitative Efficacy of Novel Arylomycin Analogs

The following tables summarize the in vitro and in vivo efficacy of key arylomycin analogs against a range of MDR Gram-negative bacteria.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC) of G0775 against MDR Gram-Negative Clinical Isolates

Bacterial SpeciesNumber of IsolatesMIC Range (µg/mL)MIC90 (µg/mL)
Escherichia coli49≤0.25 - >16≤0.25
Klebsiella pneumoniae49≤0.25 - >16≤0.25
Acinetobacter baumannii16≤0.25 - >16≤4
Pseudomonas aeruginosa12≤0.25 - >16≤16

Data compiled from AMR Insights.[11]

Table 2: In Vivo Efficacy of Arylomycin Analogs in a Neutropenic Mouse Thigh Infection Model

CompoundBacterial StrainDosageLog10 CFU Reduction vs. Control
G0775 MDR P. aeruginosa-1.1
162 MDR P. aeruginosa-3.5

Data from Zhang et al., 2024.[3][8][10]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and evaluation of novel arylomycin analogs.

Synthesis of Arylomycin Analogs

The synthesis of novel arylomycin analogs is a complex, multi-step process. While specific, detailed protocols are often proprietary or found in the supplementary information of publications, the general synthetic strategy involves:

  • Synthesis of the Tripeptide Macrocycle Precursor: This is typically achieved through solution-phase peptide couplings.

  • Macrocyclization: A key step is the formation of the biaryl macrocycle. The Suzuki-Miyaura cross-coupling reaction has been a widely used and effective method for this macrocyclization.[12][13] More recent advancements have also explored C-H functionalization logic using copper-mediated oxidative phenol coupling, mimicking the putative biosynthesis.

  • Assembly and Coupling of the Lipopeptide Tail: The modified lipopeptide tail is synthesized separately, also using solution-phase peptide couplings.

  • Coupling of the Tail to the Macrocyclic Core: The final step involves the coupling of the synthesized lipopeptide tail to the macrocyclic core to yield the final arylomycin analog.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[14][15]

  • Preparation of Bacterial Inoculum:

    • Isolate bacterial colonies from an overnight culture on a non-selective agar (B569324) plate.

    • Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[16]

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of the arylomycin analog in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[16]

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

The neutropenic mouse thigh infection model is a standard preclinical model for evaluating the in vivo efficacy of new antibiotics.[10][17]

  • Induction of Neutropenia:

    • Female ICR or Swiss mice (6-8 weeks old) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[1][18]

  • Infection:

    • Prepare a logarithmic-phase culture of the MDR Gram-negative pathogen.

    • Inject a 0.1 mL suspension containing approximately 106-107 CFU of the bacteria into the thigh muscle of each mouse.[1][2]

  • Treatment:

    • Initiate treatment with the arylomycin analog at a specified time post-infection (e.g., 2 hours).

    • Administer the compound via a clinically relevant route (e.g., subcutaneously or intravenously) at various doses.[2]

    • Include a vehicle control group.

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the thigh muscle, homogenize it in sterile saline or PBS, and perform serial dilutions.[1]

    • Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

    • The efficacy of the treatment is determined by the reduction in bacterial load (log10 CFU/g) compared to the vehicle control group.

Visualizing the Science: Pathways and Workflows

Mechanism of Action: Inhibition of Type I Signal Peptidase

The following diagram illustrates the crucial role of Type I Signal Peptidase (SPase) in bacterial protein secretion and how arylomycin analogs disrupt this process.

Arylomycin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm Ribosome Ribosome Preprotein Preprotein with Signal Peptide Ribosome->Preprotein Translation SecTranslocon Sec Translocon Preprotein->SecTranslocon Translocation SPase Type I Signal Peptidase (SPase/LepB) SecTranslocon->SPase Signal Peptide Cleavage MatureProtein Mature Secreted Protein SPase->MatureProtein Release Function Cell Wall Synthesis, Virulence Factors, etc. MatureProtein->Function Arylomycin Arylomycin Analog Arylomycin->SPase Inhibition

Caption: Arylomycin analogs inhibit Type I Signal Peptidase (SPase), blocking protein secretion.

Experimental Workflow for Novel Arylomycin Analog Development

The development of potent arylomycin analogs follows a structured, iterative workflow.

Arylomycin_Development_Workflow cluster_discovery Discovery & Optimization cluster_evaluation Preclinical Evaluation NaturalProduct Natural Arylomycin (Narrow Spectrum) SAR Structure-Activity Relationship (SAR) Studies NaturalProduct->SAR SAD Structure-Aided Design (X-ray Crystallography) SAR->SAD Synthesis Chemical Synthesis of Analogs SAD->Synthesis OptimizedAnalog Optimized Analog (e.g., G0775, 162) Synthesis->OptimizedAnalog InVitro In Vitro Testing (MIC against MDR strains) OptimizedAnalog->InVitro InVivo In Vivo Efficacy (Mouse Infection Models) InVitro->InVivo Tox Toxicology & Pharmacokinetics InVivo->Tox LeadCandidate Lead Candidate Selection Tox->LeadCandidate

References

A Technical Guide to the Synthesis of Arylomycin Lipoglycopeptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic strategies employed in the total synthesis of Arylomycin lipoglycopeptide antibiotics. The Arylomycins are a class of potent antibiotics that inhibit the bacterial type I signal peptidase (SPase), an essential enzyme for bacterial viability, making it a promising target for novel antibacterial agents.[1][2][3] This document details the key synthetic transformations, experimental protocols, and quantitative data to facilitate further research and development in this area.

The Arylomycin family is comprised of several series, primarily the A, B, and C series (lipoglycopeptides), which differ in the functionalization of their core macrocyclic structure.[4][5][6] Arylomycin A features an unmodified macrocycle, the B series is characterized by a nitrated macrocycle, and the C series is distinguished by glycosylation with a deoxy-α-mannose moiety.[4][5][6] All series possess a lipopeptide tail attached to the core macrocycle.[1][4]

Core Synthetic Strategy

The total synthesis of Arylomycin lipoglycopeptides can be conceptually divided into three main stages:

  • Synthesis of the Macrocyclic Core: The construction of the 14-membered biaryl-bridged macrocycle is a key challenge.

  • Synthesis of the Lipopeptide Side Chain: This involves the assembly of the N-terminal lipopeptide.

  • Coupling and Glycosylation: The final stages involve the coupling of the lipopeptide to the macrocyclic core and the subsequent glycosylation to yield the final lipoglycopeptide.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_macrocycle Macrocycle Synthesis cluster_lipopeptide Lipopeptide Synthesis cluster_final_steps Final Assembly A Amino Acid Precursors B Tripeptide Assembly A->B C Macrocyclization B->C F Coupling of Fragments C->F D Amino Acid & Fatty Acid E Peptide Coupling & Lipidation D->E E->F G Glycosylation F->G H Deprotection G->H I Arylomycin Lipoglycopeptide H->I

Figure 1: General Synthetic Workflow for Arylomycin Lipoglycopeptides.

I. Synthesis of the Arylomycin Macrocyclic Core

The formation of the 14-membered macrocycle containing a biaryl linkage is a critical step in the synthesis. Two primary strategies have been successfully employed: an intramolecular Suzuki-Miyaura coupling and a copper-mediated oxidative phenol (B47542) coupling.

Intramolecular Suzuki-Miyaura Coupling

This has been a widely used and reliable method for the macrocyclization.[3][7] The general approach involves the synthesis of a linear tripeptide precursor containing an ortho-iodinated hydroxyphenylglycine and a tyrosine boronic ester.[3]

  • Precursor Synthesis: The linear tripeptide precursor is assembled using standard solution-phase peptide coupling techniques.[3]

  • Macrocyclization Reaction:

    • The linear tripeptide precursor is dissolved in a suitable solvent such as DMF.

    • A palladium catalyst, for instance, PdCl2(dppf), and a base like NaHCO3 are added.

    • The reaction mixture is heated to facilitate the intramolecular coupling.

  • Purification: The resulting macrocycle is purified using chromatographic methods.

Reaction Step Reagents and Conditions Typical Yield Reference
MacrocyclizationPdCl₂(dppf), NaHCO₃, DMF, heat<25% (with free phenol), ~51% (optimized)[1]
Copper-Mediated Oxidative Phenol Coupling

A more recent and scalable approach mimics the putative biosynthetic pathway and utilizes a copper-mediated oxidative phenol coupling for the macrocyclization.[1] This method is operationally simpler and can be performed on a gram scale.[1]

  • Precursor Synthesis: A linear peptide precursor with two phenolic moieties is synthesized.

  • Oxidative Coupling:

    • The precursor is dissolved in an appropriate solvent.

    • A copper salt (e.g., a Cu(II) species) is added as the mediator.

    • The reaction is carried out under an oxidative atmosphere (e.g., air or oxygen).

  • Purification: The macrocyclic product is isolated and purified.

Reaction Step Reagents and Conditions Typical Yield Reference
Oxidative MacrocyclizationCu-mediatedNot explicitly stated, but described as scalable[1]

The logical flow for the selection of the macrocyclization strategy is presented below:

Macrocycle_Strategy Start Need for Macrocyclic Core Strategy Choose Macrocyclization Strategy Start->Strategy Suzuki Intramolecular Suzuki-Miyaura Coupling Strategy->Suzuki Established Route Oxidative Cu-Mediated Oxidative Coupling Strategy->Oxidative Scalable Route End Synthesized Macrocycle Suzuki->End Oxidative->End

Figure 2: Decision logic for macrocyclization strategy.

II. Synthesis of the Lipopeptide Side Chain

The lipopeptide tail is typically assembled using standard solution-phase peptide couplings followed by lipidation.[3] The fatty acid chain length can be varied, with C12 to C16 being common in natural Arylomycins.[4] The C16 tail has been shown to optimize activity in some cases.[6]

  • Peptide Assembly: The peptide portion of the side chain is constructed using standard coupling reagents (e.g., HOBt/EDC).

  • Lipidation: The N-terminus of the peptide is acylated with the desired fatty acid.

  • Deprotection: The C-terminal protecting group is removed to allow for coupling to the macrocyclic core.

Component Synthesis Method Key Reagents Reference
Peptide ChainSolution-phase peptide couplingHOBt, EDC
LipidationN-acylationCorresponding fatty acid[3]

III. Final Assembly and Glycosylation

The final steps involve coupling the synthesized lipopeptide to the macrocyclic core, followed by glycosylation and global deprotection.

Coupling of the Lipopeptide and Macrocycle

The carboxylate of the lipopeptide is activated and coupled to the amine of the macrocycle.[4]

  • The lipopeptide and the macrocycle are dissolved in a suitable solvent.

  • A coupling agent, such as DEPBT, is added to facilitate the amide bond formation.

  • The coupled product is purified.

Glycosylation

The glycosylation of the macrocycle is a key step in the synthesis of the C-series Arylomycins. This is typically achieved using a trichloroacetimidate (B1259523) donor of the desired sugar. The synthesis of both deoxy-α-L-mannose and deoxy-α-D-mannose variants allowed for the assignment of the natural product's absolute stereochemistry as deoxy-α-L-mannose.[4]

  • Glycosyl Donor Preparation: The deoxy-mannose is converted to a trichloroacetimidate donor.

  • Glycosylation Reaction: The glycosyl donor is reacted with the protected macrocycle in the presence of a Lewis acid catalyst, such as BF₃·Et₂O.

  • Purification: The glycosylated macrocycle is purified.

Reaction Step Reagents and Conditions Typical Yield Reference
GlycosylationDeoxy-mannose trichloroacetimidate, BF₃·Et₂O, DCM, 4 Å molecular sieves70-76%[4]
Deprotection

The final step is the global deprotection of all protecting groups to yield the natural product. A multi-step deprotection sequence is often employed to avoid side reactions.[4]

  • Hydrogenation: Removal of benzyl-type protecting groups using Pd/C and H₂.

  • Deacetylation: Removal of acetyl groups from the sugar moiety using NaOMe.

  • Hydrolysis: Removal of ester protecting groups using a mild agent like Me₃SnOH.

IV. Biological Activity

The synthetic Arylomycins and their analogs have been evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Compound S. epidermidis (MIC, μg/mL) S. pyogenes (MIC, μg/mL) S. pneumoniae (MIC, μg/mL) S. aureus (MIC, μg/mL) Reference
Arylomycin A-C₁₆122>64[8]
Arylomycin B-C₁₆124>64[6]
Arylomycin C-C₁₆122>64[4][8]

It is noteworthy that while glycosylation in Arylomycin C-C₁₆ does not significantly alter its antibacterial activity compared to the A-series, it appears to improve solubility.[4][9] The resistance in some bacteria, such as S. aureus, has been attributed to the presence of a specific proline residue in the SPase enzyme.[3][10]

The general signaling pathway of Arylomycin action is its inhibition of SPase, which is crucial for protein secretion.

SPase_Inhibition Preprotein Preprotein with Signal Peptide SPase Signal Peptidase (SPase) Preprotein->SPase Cleavage MatureProtein Mature Protein SPase->MatureProtein Arylomycin Arylomycin Arylomycin->SPase Inhibition Secretion Protein Secretion MatureProtein->Secretion

Figure 3: Mechanism of action of Arylomycin antibiotics.

This guide provides a foundational understanding of the synthetic approaches toward Arylomycin lipoglycopeptides. The detailed protocols and compiled data serve as a valuable resource for chemists and biologists working on the development of this promising class of antibiotics.

References

The Arylomycin Renaissance: A Technical Guide to Enhancing Pharmacokinetic Properties of Arylomycin A3 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising tide of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. The arylomycins, a class of natural lipopeptide antibiotics, represent a promising but challenging scaffold. Their inherent activity against Gram-positive bacteria is often hampered by a narrow spectrum and suboptimal pharmacokinetic properties. This technical guide delves into the chemical modifications of Arylomycin A3, a representative member of the arylomycin family, aimed at overcoming these limitations. We will explore key structural alterations, their impact on pharmacokinetic parameters, and provide detailed experimental insights to guide further research and development in this critical area.

The primary mechanism of action for arylomycins is the inhibition of bacterial type I signal peptidase (SPase), an essential enzyme responsible for cleaving signal peptides from proteins destined for secretion or insertion into the cell membrane.[1][2] This novel target makes arylomycins an attractive class of antibiotics for circumventing existing resistance mechanisms. However, natural resistance in many bacterial species, including important Gram-negative pathogens, is conferred by a single proline residue in the SPase active site, which sterically hinders the binding of the arylomycin's lipopeptide tail.[3]

Strategic chemical modifications have been instrumental in transforming the arylomycin scaffold from a narrow-spectrum Gram-positive agent into a potent, broad-spectrum antibiotic with activity against multidrug-resistant (MDR) Gram-negative bacteria.[2][3] This has been achieved through a multi-pronged approach involving modifications to the lipopeptide tail, the C-terminal macrocycle, and the core pharmacophore.

Key Chemical Modifications and Their Impact on Pharmacokinetics

Systematic structural modifications of the this compound scaffold have led to the development of analogs with significantly improved pharmacokinetic profiles and enhanced in vivo efficacy. These modifications primarily focus on three key areas: the lipopeptide tail, the macrocyclic core, and the C-terminal carboxylate.

Lipopeptide Tail Modifications

The length and composition of the N-terminal lipopeptide tail are critical for both target engagement and membrane permeation.

  • Shortening the Aliphatic Tail: Shortening the fatty acid tail of arylomycin has been shown to improve permeation through the outer membrane of Gram-negative bacteria and enhance binding to the target enzyme, LepB.[3] This modification is a crucial first step in expanding the spectrum of activity.

  • Introduction of Polar Moieties: Incorporating polar groups into the lipopeptide tail can improve solubility and alter the pharmacokinetic profile.

Macrocycle and Pharmacophore Modifications

Alterations to the macrocyclic core and the pharmacophore are aimed at increasing binding affinity and overcoming resistance.

  • Phenol (B47542) to Ethyl Amine Substitution: Replacing the two phenol groups on the macrocycle with ethyl amines introduces positive charges, which is believed to facilitate a charge-dependent uptake mechanism, similar to that of aminoglycosides.[3]

  • Addition of a Covalent "Warhead": A significant breakthrough in arylomycin development was the modification of the pharmacophore by adding a 2-aminoacetonitrile group.[3] This group acts as a "warhead," forming a covalent bond with a key lysine (B10760008) residue in the SPase active site, leading to very tight and irreversible inhibition. This modification dramatically increases the potency of the analogs.

C-Terminal Modifications

The C-terminal carboxylate of the arylomycin macrocycle is another key site for modification to improve pharmacokinetic properties.

  • Amidation: Conversion of the C-terminal carboxylic acid to a primary amide can neutralize the negative charge, potentially improving cell permeability and metabolic stability.

  • Homologation: Extending the C-terminus with additional amino acid residues or other chemical linkers can be used to modulate solubility and tissue distribution.

Quantitative Data on Optimized Arylomycin Analogs

The following tables summarize the available quantitative data for key optimized arylomycin analogs, including the notable compound G0775 and its successor, compound 162 (the free amine of 138f).

CompoundKey ModificationsTarget Organism(s)MIC (μg/mL)Reference(s)
This compound (Natural Product) -Gram-positive bacteriaVariable[4]
G0775 Shortened aliphatic tail, phenol to ethyl amine substitution, 2-aminoacetonitrile warheadBroad-spectrum Gram-negative bacteria (including MDR strains)0.25 - 16[3]
138f Optimized macrocyclic skeleton, warhead, and lipophilic regionsBroad-spectrum Gram-negative bacteria (including A. baumannii and P. aeruginosa)Potent activity reported[5][6]
162 (free amine of 138f) Optimized macrocyclic skeleton, warhead, and lipophilic regionsBroad-spectrum Gram-negative bacteria (including A. baumannii and P. aeruginosa)Potent activity reported[5][6]

Table 1: In Vitro Activity of Optimized Arylomycin Analogs

CompoundAnimal ModelDosingEfficacyReference(s)
G0775 Neutropenic mouse thigh infection model (ATCC strains)->2-log decrease in CFU[3]
G0775 Mouse lung infection model (MDR K. pneumoniae)2 mg/kg (bacteriostatic), 20 mg/kg (bactericidal)Dose-dependent reduction in bacterial load[3]
G0775 Mucin peritonitis model (mouse)5 mg/kg (twice on day 0)84-hour survival[3]
162 Neutropenic mouse thigh infection model (MDR P. aeruginosa)-3.5-log decrease in CFU (superior to G0775's 1.1-log decrease)[5][6]

Table 2: In Vivo Efficacy of Optimized Arylomycin Analogs

CompoundSpeciesKey Pharmacokinetic ParametersReference(s)
162 RatExcellent pharmacokinetic profile reported[5][6]

Table 3: Pharmacokinetic Profile of Optimized Arylomycin Analog 162

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of arylomycin analogs are crucial for reproducibility and further development. The following sections provide an overview of the key methodologies.

Synthesis of Arylomycin Analogs

The synthesis of arylomycin derivatives is a complex multi-step process that typically involves:

  • Synthesis of the Tripeptide Macrocycle Precursor: This is generally achieved through solution-phase peptide couplings of the constituent amino acids, including a modified tyrosine boronic ester and an o-iodinated hydroxyphenylglycine.

  • Suzuki-Miyaura Macrocyclization: The linear tripeptide precursor is then cyclized via a Suzuki-Miyaura cross-coupling reaction to form the characteristic biaryl linkage of the macrocycle.

  • Synthesis of the Lipopeptide Tail: The lipopeptide tail, with desired modifications such as a shortened fatty acid and altered amino acids, is synthesized separately using solution-phase peptide coupling methods.

  • Coupling of the Lipopeptide Tail to the Macrocycle: The synthesized lipopeptide tail is then coupled to the macrocyclic core.

  • Final Deprotection: Global deprotection of the protecting groups is typically achieved using reagents such as aluminum tribromide and ethanethiol (B150549) to yield the final arylomycin analog.

A detailed, step-by-step synthesis protocol for a representative optimized arylomycin analog can be found in the supporting information of the cited literature.[5]

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antibacterial activity of the synthesized analogs is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Inoculums of the test bacterial strains are prepared and adjusted to a standardized concentration.

  • Serial Dilution of Compounds: The arylomycin analogs are serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Studies

The in vivo efficacy of promising arylomycin analogs is evaluated in various animal infection models, such as the neutropenic mouse thigh infection model.

  • Induction of Neutropenia: Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Bacterial Challenge: The neutropenic mice are infected intramuscularly in the thigh with a standardized inoculum of the test bacterium.

  • Drug Administration: The arylomycin analog is administered at various doses and schedules (e.g., subcutaneously or intravenously) starting at a defined time point post-infection.

  • Assessment of Bacterial Burden: At a specified time after treatment, the mice are euthanized, and the thigh muscles are homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate on appropriate agar (B569324) plates.

  • Data Analysis: The efficacy of the compound is determined by comparing the bacterial burden in the treated groups to that in the vehicle-treated control group.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

spase_inhibition cluster_membrane Bacterial Cytoplasmic Membrane Pre-protein Pre-protein SPase Signal Peptidase (SPase) Pre-protein->SPase Processing Blocked_Secretion Blocked Protein Secretion / Mislocalization SPase->Blocked_Secretion Arylomycin_A3_Analog Optimized Arylomycin A3 Analog Arylomycin_A3_Analog->SPase Binding Inhibition Inhibits Bacterial_Cell_Death Bacterial Cell Death Blocked_Secretion->Bacterial_Cell_Death arylomycin_optimization_workflow Start Start: this compound Scaffold Modification Chemical Modification (Lipopeptide Tail, Macrocycle, C-terminus) Start->Modification Synthesis Synthesis of Analogs Modification->Synthesis In_Vitro_Screening In Vitro Screening (MIC, Spectrum) Synthesis->In_Vitro_Screening In_Vitro_Screening->Modification Revise Strategy PK_Profiling Pharmacokinetic Profiling (Solubility, Stability) In_Vitro_Screening->PK_Profiling Promising Analogs Lead_Selection Lead Candidate Selection PK_Profiling->Lead_Selection Lead_Selection->Modification Further Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Infection Models) Lead_Selection->In_Vivo_Efficacy Lead Candidate End End: Optimized Drug Candidate In_Vivo_Efficacy->End

References

Synthesis of Arylomycin B Series Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the Arylomycin B series of antibiotics. Arylomycins are a class of potent antibiotics that function by inhibiting bacterial type I signal peptidase (SPase), a critical enzyme in protein secretion. The B series is specifically characterized by a nitro group on the tyrosine residue of the macrocyclic core, a modification that has been shown to enhance activity against certain pathogens.[1][2] This document details the synthetic pathways, experimental protocols, and biological activity of these promising therapeutic agents.

Core Synthetic Strategy

The total synthesis of Arylomycin B analogs generally follows a convergent approach. The key features of this strategy include the solid-phase or solution-phase synthesis of a linear lipopeptide precursor, followed by a crucial macrocyclization step to form the characteristic 14-membered biaryl-bridged ring system.[1] A widely employed and effective method for this macrocyclization is the intramolecular Suzuki-Miyaura cross-coupling reaction.[1][2] Subsequent deprotection steps yield the final active antibiotic.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow for a representative Arylomycin B analog, Arylomycin B-C16.

G cluster_starting_materials Starting Materials cluster_synthesis Synthetic Steps cluster_final_product Final Product A 3-Nitro-tyrosine E Tripeptide Synthesis A->E B Iodinated N-Me-hydroxyphenylglycine D Dipeptide Synthesis B->D C Lipotripeptide Tail H Coupling with Lipotripeptide Tail C->H D->E F Suzuki-Miyaura Macrocyclization E->F G Boc Deprotection F->G G->H I Global Deprotection H->I J Arylomycin B-C16 I->J

Caption: General synthetic workflow for Arylomycin B-C16.

Mechanism of Action: Inhibition of Type I Signal Peptidase

Arylomycin B antibiotics exert their bactericidal effect by targeting and inhibiting bacterial type I signal peptidase (SPase). SPase is a membrane-bound serine protease essential for the cleavage of N-terminal signal peptides from pre-proteins during their translocation across the cytoplasmic membrane. By inhibiting SPase, Arylomycins disrupt protein secretion, leading to an accumulation of unprocessed pre-proteins in the cell membrane and ultimately, cell death.

The diagram below provides a conceptual illustration of the Type I signal peptidase pathway and its inhibition by Arylomycin B.

G cluster_membrane Cytoplasmic Membrane Sec Sec Translocon SPase Type I Signal Peptidase (SPase) Sec->SPase Processing MatureProtein Mature Protein (secreted) SPase->MatureProtein Cleavage & Release SignalPeptide Cleaved Signal Peptide SPase->SignalPeptide Preprotein Pre-protein (with signal peptide) Preprotein->Sec Translocation ArylomycinB Arylomycin B ArylomycinB->SPase Inhibition Inhibition

Caption: Inhibition of Type I Signal Peptidase by Arylomycin B.

Experimental Protocols: Synthesis of Arylomycin B-C16

The following protocols are adapted from the total synthesis of Arylomycin B-C16 and serve as a representative example for the synthesis of the Arylomycin B series.[1]

Synthesis of the Tripeptide Macrocycle Precursor

The synthesis begins with the coupling of iodinated N-Me-hydroxyphenylglycine and a dipeptide to form a linear tripeptide.

  • Dipeptide Synthesis: Commercially available starting materials are coupled using standard peptide coupling reagents (e.g., HATU, HOBt) in an appropriate solvent like DMF. The reaction is monitored by LC-MS and the product is purified by column chromatography.

  • Tripeptide Synthesis: The synthesized dipeptide is coupled with iodinated N-Me-hydroxyphenylglycine under similar peptide coupling conditions. The resulting tripeptide is purified by chromatography.

Suzuki-Miyaura Macrocyclization

This is the key step in forming the biaryl-bridged macrocycle.

  • Reaction Conditions: The linear tripeptide precursor is dissolved in a suitable solvent system, typically DMF. A palladium catalyst, such as PdCl2(dppf), and a base, like NaHCO3, are added. The reaction mixture is heated to promote the intramolecular cross-coupling.[1]

  • Purification: After completion, the reaction is worked up and the macrocycle is purified by column chromatography. The yield for this step is reported to be around 42% over two steps (including the preceding Boc deprotection).[1]

Coupling with the Lipotripeptide Tail

The macrocyclic core is then coupled to the lipophilic side chain.

  • Procedure: The Boc-protected macrocycle is deprotected using an acid such as TFA. The resulting free amine is then coupled to the pre-synthesized lipotripeptide tail using a coupling agent like DEPBT.[1]

  • Yield and Purification: This coupling reaction typically proceeds with good yield (around 44%) and the protected Arylomycin analog is purified by column chromatography.[1]

Global Deprotection

The final step is the removal of all protecting groups to yield the active antibiotic.

  • Reagents and Conditions: The fully protected Arylomycin B-C16 is dissolved in a solution of 10% EtSH in CHCl3. To this solution, 1.0 M AlBr3 in CH2Br2 is added, and the reaction is stirred at room temperature under an air atmosphere.[1]

  • Work-up and Purification: The reaction is quenched with methanol, and the solvent is evaporated. The crude product is purified by preparative HPLC to afford the final Arylomycin B-C16 in approximately 67% yield.[1]

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps of Arylomycin B-C16 and its biological activity.

Table 1: Synthetic Yields for Key Steps in Arylomycin B-C16 Synthesis [1]

StepDescriptionYield (%)
1Suzuki-Miyaura Macrocyclization & Boc Deprotection42 (over 2 steps)
2Coupling with Lipotripeptide Tail44
3Global Deprotection67
Overall From 3-nitro tyrosine ~8

Table 2: Minimum Inhibitory Concentrations (MICs) of Arylomycin B-C16 and its Amino-Derivative [1]

OrganismArylomycin B-C16 MIC (µg/mL)Amino-derivative 1 MIC (µg/mL)
Staphylococcus epidermidis (Wild Type)0.516
Staphylococcus aureus (Wild Type)>128>128
Staphylococcus aureus (Sensitized)432
Escherichia coli (Wild Type)>128>128
Escherichia coli (Sensitized)864
Pseudomonas aeruginosa (Wild Type)>128>128
Pseudomonas aeruginosa (Sensitized)16>128
Streptococcus agalactiae8>128

Conclusion

The synthesis of the Arylomycin B series of antibiotics, exemplified by the total synthesis of Arylomycin B-C16, provides a robust framework for the development of novel antibacterial agents. The key Suzuki-Miyaura macrocyclization allows for the efficient construction of the complex biaryl-bridged core. The promising biological activity, particularly the enhanced spectrum of the nitrated B series, underscores the therapeutic potential of this class of antibiotics. Further exploration of this synthetic framework will undoubtedly lead to the discovery of even more potent and broad-spectrum Arylomycin analogs to combat the growing threat of antibiotic resistance.

References

Safety Operating Guide

Proper Disposal of Arylomycin A3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Arylomycin A3, a lipopeptide antibiotic used in research and drug development. The following procedures are based on general best practices for antibiotic waste management and available data on the stability of similar compounds. Researchers, scientists, and drug development professionals should always consult and adhere to their institution's specific hazardous waste disposal protocols and local regulations.

Core Principles of this compound Disposal

This compound, like all research-grade antibiotics, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. Due to the lack of specific degradation data for this compound, a conservative approach treating it as a hazardous chemical waste is mandatory.

Key considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • Segregate this compound waste from other laboratory waste streams.

  • All materials contaminated with this compound must be decontaminated or disposed of as hazardous waste.

Disposal Procedures for this compound in Various Forms

The appropriate disposal method for this compound depends on its form and concentration. The following are step-by-step guidelines for common laboratory scenarios.

Stock Solutions and Unused Product

High-concentration stock solutions and neat this compound powder are considered hazardous chemical waste.

Protocol:

  • Containerization: Collect all this compound stock solutions and unused powder in a dedicated, clearly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

Contaminated Liquid Media and Aqueous Solutions

Liquid media and other aqueous solutions containing this compound should be chemically decontaminated before disposal. While some lipopeptides exhibit thermal stability, making autoclaving potentially ineffective for complete degradation, chemical inactivation is a more reliable method.

Experimental Protocol: Chemical Decontamination

  • Selection of Decontaminant: Based on the chemical nature of lipopeptides, a strong oxidizing agent such as a fresh 10% bleach solution (sodium hypochlorite) is recommended.

  • Procedure:

    • Working in a chemical fume hood, add a sufficient volume of 10% bleach solution to the this compound-contaminated liquid to achieve a final bleach concentration of at least 1%.

    • Ensure thorough mixing.

    • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation. The required contact time may vary, and it is advisable to consult with your institution's EHS for specific guidance.

  • Neutralization (if required): Depending on local regulations, the treated solution may need to be neutralized before drain disposal. This can be achieved by adding a reducing agent such as sodium thiosulfate.

  • Disposal: After confirming decontamination (and neutralization, if necessary), the solution may be permissible for drain disposal with copious amounts of water, provided it does not contain any other hazardous materials. Always verify this with your institution's EHS guidelines.

Contaminated Solid Waste

Solid waste, including personal protective equipment (PPE), plasticware (e.g., pipette tips, tubes), and labware contaminated with this compound, must be managed as hazardous waste.

Protocol:

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Storage: Store the container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste program.

Data on the Stability of Related Lipopeptide Antibiotics

Lipopeptide ClassOrganism SourceThermal Stability FindingsCitation
Surfactin HomologsBacillus licheniformisRetained >80% activity after 10 days at 80°C.[1]

This data underscores the recommendation for chemical decontamination as the primary method for liquid waste containing this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Arylomycin_A3_Disposal_Workflow cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Action cluster_3 Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (PPE, plasticware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Media, aqueous solutions) waste_type->liquid_waste Liquid stock_solution Stock Solution / Unused Product waste_type->stock_solution Concentrated collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid chem_decon Chemical Decontamination (e.g., 10% Bleach) liquid_waste->chem_decon collect_stock Collect in Labeled Hazardous Waste Container stock_solution->collect_stock ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup drain_disposal Verify with EHS for Potential Drain Disposal chem_decon->drain_disposal collect_stock->ehs_pickup drain_disposal->ehs_pickup If not permitted

This compound Disposal Decision Workflow.

Disclaimer: This document is intended as a guide and does not supersede institutional or local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Personal protective equipment for handling Arylomycin A3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Arylomycin A3

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye Protection Safety Glasses/GogglesANSI Z87.1 or equivalentProtects eyes from dust particles and potential splashes.[1]
Hand Protection Chemical-Resistant GlovesTested to EN 374Prevents skin contact with the compound. Nitrile gloves are commonly used.[1][2]
Body Protection Laboratory CoatStandard lab coatProtects skin and clothing from contamination.[1][2]
Respiratory Protection Fume Hood or RespiratorNIOSH-approved respiratorRecommended when handling the powder to avoid inhalation of fine particles.[1][3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to safely manage this compound from receipt to disposal.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any signs of damage or a compromised seal.

  • Wear appropriate PPE, including gloves and safety glasses, during inspection.

Storage
  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Recommended storage is often at -20°C to ensure stability.[4]

  • Keep the container clearly labeled.

Handling and Preparation of Solutions
  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[1]

  • Weighing : When weighing the solid compound, use a dedicated, clean spatula and weighing paper to avoid cross-contamination. Minimize the creation of dust.

  • Dissolving : If preparing a solution, add the solvent slowly to the solid to avoid splashing. If the compound's solubility characteristics are unknown, start with a small amount of solvent.

  • Personal Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[5] Avoid touching your face, food, or drink while working with the compound.[2]

Accidental Exposure
  • Skin Contact : Immediately wash the affected area with plenty of water.[4] Remove contaminated clothing.[2]

  • Eye Contact : Rinse cautiously with water for several minutes.[2] Seek medical attention if irritation persists.

  • Inhalation : Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Disposal Plan: Waste Management Protocol

All materials that have come into contact with this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

Waste Segregation
  • Solid Waste : Collect all contaminated solid materials, including gloves, weighing papers, pipette tips, and empty vials, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not pour down the drain.[2]

Container Management
  • Ensure all waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup.

  • Clearly label the waste containers with the contents, including the name of the compound.

Final Disposal
  • Arrange for the disposal of chemical waste through your institution's environmental health and safety (EHS) office.

  • Follow all federal, state, and local environmental regulations for the disposal of chemical waste.[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase start Start: Receive this compound inspect Inspect Container start->inspect storage Store Appropriately (-20°C, Dry, Sealed) inspect->storage don_ppe Don Full PPE (Gloves, Goggles, Lab Coat) storage->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Solid Waste (Gloves, Tips, etc.) experiment->solid_waste liquid_waste Collect Liquid Waste (Solutions) experiment->liquid_waste decontaminate Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate dispose Dispose via EHS decontaminate->dispose

Caption: Workflow for the safe handling of this compound.

References

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